Macrocarpal I
Description
formylated phloroglucinol from Eucalyptus globulus; structure given in first source
Structure
3D Structure
Properties
Molecular Formula |
C28H42O7 |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
5-[(1S)-1-[(1S,4R,4aR,6R,8aS)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C28H42O7/c1-15(2)11-17(22-24(32)18(13-29)23(31)19(14-30)25(22)33)20-8-10-28(6,35)21-12-16(26(3,4)34)7-9-27(20,21)5/h13-17,20-21,31-35H,7-12H2,1-6H3/t16-,17+,20+,21-,27+,28-/m1/s1 |
InChI Key |
PXQFFMATXFLUPK-CHKSIUCGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Macrocarpal I: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Macrocarpal I, a phloroglucinol-sesquiterpenoid compound, with a focus on its natural sourcing and detailed methodologies for its isolation and purification. The information compiled is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is a naturally occurring compound found primarily within the plant genus Eucalyptus. Various species have been identified as sources for a range of structurally related macrocarpals. While specific yields for this compound are not extensively documented in comparative studies, its presence has been confirmed in key species.
Primary Eucalyptus Sources:
-
Eucalyptus globulus : This species is a well-documented source of numerous macrocarpals, including this compound.[1][2]
-
Eucalyptus maideni : The juvenile leaves of this species are noted as a source for the isolation of this compound.
-
Eucalyptus macrocarpa : Known for producing a variety of macrocarpals (A, B, C, D, E, F, G), this species is a significant source for compounds of this class.[1][3][4]
Quantitative Data Summary
Quantitative data for macrocarpals can vary significantly based on the plant species, geographic location, harvest time, and the extraction and purification methods employed. The following tables summarize available data for this compound and its closely related analogs.
Table 1: Biological Activity of this compound
| Compound | Target Organism | Activity Metric | Value |
| This compound | Streptococcus mutans | MIC (µg/mL) | 6.25[1] |
MIC: Minimum Inhibitory Concentration
Table 2: Representative Yields of Related Macrocarpals from Eucalyptus macrocarpa
| Compound | Yield (mg) from 2880g of leaves |
| Macrocarpal A | 252.5[4] |
| Macrocarpal B | 51.9[4] |
| Macrocarpal C | 20.0[4] |
| Macrocarpal D | 56.8[4] |
| Macrocarpal E | 14.6[4] |
| Macrocarpal F | 11.4[4] |
| Macrocarpal G | 47.3[4] |
Experimental Protocols for Isolation and Purification
The following protocols are based on established methodologies for the isolation of macrocarpals from Eucalyptus leaves. These steps can be adapted for the specific isolation of this compound.
General Experimental Workflow
The overall process involves the extraction of raw plant material, followed by fractionation to remove unwanted compounds and a series of chromatographic steps to isolate the target compound.
Caption: General experimental workflow for the isolation of this compound.
Step-by-Step Methodologies
Protocol 1: Plant Material Preparation and Extraction
-
Plant Material: Utilize fresh or air-dried leaves from a suitable Eucalyptus species (e.g., E. globulus).
-
Preparation: Grind the leaves into a coarse or fine powder to maximize the surface area for extraction.
-
Extraction Solvent: Employ a high-polarity solvent such as 80% aqueous acetone or 95% ethanol.[3][5]
-
Procedure: a. Macerate or reflux the powdered leaf material with the chosen solvent. For reflux, a common procedure is to heat the mixture for 1-2 hours.[5] b. Repeat the extraction process multiple times (typically 2-3 times) on the plant residue to ensure exhaustive extraction. c. Combine the solvent extracts. d. Concentrate the combined extracts under reduced pressure using a rotary evaporator to yield the crude extract.
Protocol 2: Solvent Partitioning and Fractionation
-
Objective: To separate the macrocarpals from highly polar and nonpolar impurities.
-
Procedure: a. Suspend the crude extract in water. b. Perform liquid-liquid partitioning by adding an equal volume of ethyl acetate. Shake vigorously in a separatory funnel and allow the layers to separate. c. Collect the upper ethyl acetate layer. Repeat this partitioning step 2-3 times. d. Combine all collected ethyl acetate fractions. This fraction will contain the majority of the macrocarpals.[3] e. Wash the combined ethyl acetate fraction with n-hexane to remove nonpolar compounds like waxes and fats.[3] f. Concentrate the resulting ethyl acetate fraction under reduced pressure to yield a semi-purified, macrocarpal-enriched extract.
Protocol 3: Chromatographic Purification
-
Initial Purification: Silica (B1680970) Gel Column Chromatography a. Stationary Phase: Silica gel (60-120 or 200-300 mesh). b. Mobile Phase: A gradient solvent system is typically used, starting with a nonpolar solvent and gradually increasing polarity. A common system is a gradient of chloroform (B151607) and methanol (B129727) or n-hexane and ethyl acetate.[3][6] c. Procedure: i. Pack a glass column with a slurry of silica gel in the initial nonpolar solvent. ii. Adsorb the concentrated ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the packed column. iii. Elute the column with the gradient mobile phase. iv. Collect fractions sequentially and monitor their composition using Thin-Layer Chromatography (TLC) with a suitable visualization agent (e.g., UV light or an anisaldehyde-sulfuric acid spray). v. Pool the fractions containing the compound of interest based on the TLC analysis.
-
Final Purification: High-Performance Liquid Chromatography (HPLC) a. Objective: To achieve high purity (>95%) of this compound. b. Column: A reversed-phase C18 column is commonly used for the separation of macrocarpals.[3][7] c. Mobile Phase: A gradient of acetonitrile (B52724) and water is effective. A small amount of acid (e.g., 0.1% formic or phosphoric acid) is often added to improve peak shape.[3][7] d. Example Gradient Program: Start with a lower concentration of acetonitrile (e.g., 40-70%) and run a linear gradient to a high concentration (e.g., 100%) over 30-40 minutes.[3][7] e. Detection: Use a UV detector set at approximately 275 nm, which is suitable for detecting the phloroglucinol (B13840) chromophore in macrocarpals.[3] f. Procedure: i. Pool and concentrate the relevant fractions from the silica gel column. ii. Dissolve the residue in the initial HPLC mobile phase. iii. Filter the sample through a 0.45 µm syringe filter. iv. Inject the sample onto the HPLC system. v. Collect the peak corresponding to this compound based on its retention time, which can be determined using an analytical standard if available. vi. Confirm the purity of the isolated compound using analytical HPLC.
Biological Signaling and Mechanism of Action
While a specific signal transduction pathway for this compound is not fully elucidated, research on the closely related Macrocarpal C provides insight into its potential mechanism of antifungal action. This action is not a classical signaling cascade but rather a series of downstream effects leading to fungal cell death.[5][8][9]
Caption: Postulated antifungal mode of action for macrocarpals.
This proposed mechanism involves three key events:
-
Disruption of Fungal Membrane: The macrocarpal molecule increases the permeability of the fungal cell membrane.[5][8][9]
-
Generation of Reactive Oxygen Species (ROS): The compromised membrane integrity leads to an increase in intracellular ROS.[5][8][9]
-
DNA Fragmentation: The oxidative stress caused by ROS induces fragmentation of the fungal DNA, ultimately leading to programmed cell death or apoptosis.[5][8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Macrocarpal I: A Technical Guide on its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpal I is a naturally occurring phloroglucinol-coupled sesquiterpenoid that has attracted interest within the scientific community for its notable antifungal activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for the isolation of similar compounds and the investigation of their mechanisms of action are also presented to facilitate further research and drug development efforts.
Chemical Structure and Identification
This compound is a complex organic molecule characterized by a phloroglucinol (B13840) core linked to a sesquiterpenoid moiety. Its precise chemical identity has been established through various spectroscopic and analytical techniques.
| Identifier | Value | Source |
| IUPAC Name | 5-[(1S)-1-[(1S,4R,4aR,6R,8aS)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | --INVALID-LINK-- |
| Molecular Formula | C₂₈H₄₂O₇ | --INVALID-LINK-- |
| SMILES | CC(C)C--INVALID-LINK--C(C)(C)O)C)(C)O">C@@HC3=C(C(=C(C(=C3O)C=O)O)C=O)O | --INVALID-LINK-- |
| InChI | InChI=1S/C28H42O7/c1-15(2)11-17(22-24(32)18(13-29)23(31)19(14-30)25(22)33)20-8-10-28(6,35)21-12-16(26(3,4)34)7-9-27(20,21)5/h13-17,20-21,31-35H,7-12H2,1-6H3/t16-,17+,20+,21-,27+,28-/m1/s1 | --INVALID-LINK-- |
| InChIKey | PXQFFMATXFLUPK-CHKSIUCGSA-N | --INVALID-LINK-- |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 490.6 g/mol | --INVALID-LINK-- |
| Appearance | Solid (inferred) | - |
| Solubility | Data not available | - |
| Melting Point | Data not available | - |
| XLogP3-AA | 5.3 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 5 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 7 | --INVALID-LINK-- |
| Rotatable Bond Count | 6 | --INVALID-LINK-- |
Biological Activity and Mechanism of Action
This compound is primarily recognized for its potent antifungal properties.
Antifungal Activity
This compound has demonstrated significant inhibitory activity against the opportunistic yeast Candida glabrata.[1] A study by Tian et al. (2014) reported an IC₅₀ value of 0.75 μg/mL for a closely related, if not identical, compound, eucalmaidial A, isolated from Eucalyptus maidenii.[1]
While the specific antifungal mechanism of this compound against C. glabrata has not been elucidated, studies on similar phloroglucinol-terpenoid conjugates, such as Macrocarpal C, provide valuable insights. The antifungal action of Macrocarpal C against the dermatophyte Trichophyton mentagrophytes involves a multi-pronged attack on the fungal cell.[2] This includes:
-
Increased Membrane Permeability: Leading to the disruption of cellular integrity.[2]
-
Induction of Reactive Oxygen Species (ROS): Causing oxidative stress and damage to cellular components.[2]
-
DNA Fragmentation: Ultimately triggering apoptosis or programmed cell death.[2]
It is plausible that this compound exerts its antifungal effects on C. glabrata through a similar mechanism involving membrane disruption and induction of apoptosis.
Caption: Postulated antifungal mechanism of this compound based on related compounds.
Experimental Protocols
While the specific protocol for the isolation of this compound has not been detailed in readily available literature, the following methodologies for the isolation of structurally related macrocarpals from Eucalyptus species can be adapted.
General Isolation Workflow
The isolation of macrocarpals typically involves a series of extraction and chromatographic steps.
Caption: General experimental workflow for the isolation of this compound.
Detailed Protocol for Isolation of Macrocarpal C from Eucalyptus globulus
This protocol, adapted from a study on Macrocarpal C, provides a robust starting point for the isolation of this compound.[3]
-
Plant Material and Extraction:
-
Fresh leaves of Eucalyptus globulus are extracted twice with 95% ethanol under reflux for 1 hour.
-
The resulting ethanolic extracts are combined and dried.
-
-
Solvent Partitioning:
-
The dried extract is partitioned with n-hexane.
-
This partitioning step is repeated, and the n-hexane fractions are combined.
-
-
Chromatographic Purification:
-
The combined n-hexane fractions are subjected to further chromatographic purification to isolate the target macrocarpal.
-
The purity of the final compound is confirmed by High-Performance Liquid Chromatography (HPLC).
-
Antifungal Susceptibility Testing
The antifungal activity of this compound can be determined using standard microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).
Signaling Pathways
The direct impact of this compound on specific signaling pathways has not yet been reported. However, the phloroglucinol core of this compound is a recurring motif in a variety of bioactive natural products. Studies on phloroglucinol and its derivatives have shown that they can modulate several key signaling pathways involved in inflammation and cancer. For instance, phloroglucinol has been shown to regulate the AMPK/Nrf2/HO-1 signaling pathway, which is involved in the anti-inflammatory response.[4] In the context of cancer, phloroglucinol has been found to induce apoptosis in colon cancer cells through both extrinsic (Fas-mediated) and intrinsic (mitochondrial) pathways.[5]
Further research is required to determine if this compound interacts with these or other signaling pathways to exert its biological effects.
Conclusion
This compound is a promising natural product with demonstrated antifungal activity. This technical guide has summarized its chemical structure, physicochemical properties, and known biological activities. The provided experimental protocols and insights into the potential mechanism of action and related signaling pathways offer a foundation for future research. Further investigation into the precise mechanism of action, target identification, and in vivo efficacy of this compound is warranted to fully explore its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phloroglucinol possesses anti-inflammatory activities by regulating AMPK/Nrf2/HO-1 signaling pathway in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phloroglucinol induces apoptosis via apoptotic signaling pathways in HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Macrocarpal I in Eucalyptus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macrocarpal I, a prominent phloroglucinol-sesquiterpenoid conjugate found in various Eucalyptus species, has garnered significant scientific interest due to its diverse biological activities, including potent antifungal and dipeptidyl peptidase 4 (DPP-4) inhibitory effects. Understanding the biosynthetic pathway of this complex natural product is paramount for its potential biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, integrating current knowledge on terpene and phloroglucinol (B13840) metabolism in plants. It details generalized experimental protocols for the elucidation of this pathway and presents available quantitative data. Furthermore, this guide includes essential visualizations of the proposed biosynthetic route and experimental workflows to facilitate further research in this area.
Introduction
Eucalyptus, a diverse genus of flowering trees and shrubs, is a rich source of a wide array of secondary metabolites. Among these, the macrocarpals, a class of formylated phloroglucinol meroterpenoids, are of particular interest. This compound is characterized by a phloroglucinol core linked to a sesquiterpenoid moiety.[1] Its chemical structure is 5-[(1S)-1-[(1S,4R,4aR,6R,8aS)-decahydro-4-hydroxy-6-(1-hydroxy-1-methylethyl)-4,8a-dimethyl-1-naphthalenyl]-3-methylbutyl]-2,4,6-trihydroxy-1,3-benzenedicarboxaldehyde, with a molecular formula of C₂₈H₄₂O₇.[2] The biosynthesis of such hybrid molecules is a complex process involving the convergence of distinct metabolic pathways. This guide delineates the proposed biosynthetic pathway of this compound, drawing parallels from established knowledge of terpene and polyketide synthesis in the plant kingdom.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is hypothesized to proceed through three major stages:
-
Construction of the phloroglucinol core via the polyketide pathway.
-
Synthesis of the sesquiterpenoid precursor via the terpene biosynthesis pathway.
-
Coupling of the phloroglucinol and sesquiterpenoid moieties.
Biosynthesis of the Phloroglucinol Core
The phloroglucinol ring of this compound is likely synthesized via the polyketide pathway. This pathway involves the sequential condensation of small carboxylic acid units. In plants, the formation of a phloroglucinol core is proposed to start with an acyl-CoA unit, which undergoes condensation with three molecules of malonyl-CoA.[3] This reaction is followed by an intramolecular cyclization and aromatization to yield the phloroglucinol scaffold. While the specific enzymes for this process in Eucalyptus have not been fully characterized, the reaction is catalyzed by a type III polyketide synthase (PKS).
Biosynthesis of the Sesquiterpenoid Moiety
The sesquiterpenoid component of this compound originates from the terpene biosynthesis pathway. The universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), are synthesized through either the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol 4-phosphate (MEP) pathway in the plastids.[4] Three molecules of these C5 units are condensed to form the C15 precursor, farnesyl pyrophosphate (FPP).
It has been proposed that the sesquiterpene precursor for macrocarpals is bicyclogermacrene (B1253140).[5] This suggests the action of a specific terpene cyclase, a bicyclogermacrene synthase, on FPP. This enzyme would catalyze the cyclization of the linear FPP molecule into the bicyclic structure of bicyclogermacrene. Subsequent enzymatic modifications, such as hydroxylation and other rearrangements, would then yield the specific sesquiterpenoid moiety found in this compound.
Coupling and Final Tailoring Steps
The final stage in the biosynthesis of this compound is the coupling of the phloroglucinol core with the sesquiterpenoid moiety. The proposed mechanism for the formation of similar phloroglucinol-terpene adducts involves the generation of a carbocationic species from the sesquiterpene, which then acts as an electrophile in an aromatic substitution reaction with the electron-rich phloroglucinol ring.[5] This coupling reaction is likely catalyzed by a specific enzyme, possibly an aromatic prenyltransferase or an oxidative enzyme that facilitates the formation of the reactive intermediates.
Following the coupling event, a series of tailoring reactions, including formylation and hydroxylation, are necessary to arrive at the final structure of this compound. These modifications are typically catalyzed by enzymes such as formyltransferases, cytochrome P450 monooxygenases, and dehydrogenases.
Quantitative Data
Currently, there is a notable absence of published quantitative data specifically for the enzymes and intermediates of the this compound biosynthetic pathway. Research in this area is ongoing, and the tables below are provided as a template for future data compilation. For context, data from related pathways are discussed where available.
Table 1: Putative Enzymes in this compound Biosynthesis and their Potential Characteristics
| Enzyme | Substrate(s) | Product(s) | Cofactor(s) | Optimal pH | Optimal Temp. (°C) | Km | kcat |
| Phloroglucinol Synthase | Acyl-CoA, Malonyl-CoA | Phloroglucinol Core | - | Data not available | Data not available | Data not available | Data not available |
| Farnesyl Diphosphate Synthase | IPP, DMAPP | FPP | Mg²⁺ | Data not available | Data not available | Data not available | Data not available |
| Bicyclogermacrene Synthase | FPP | Bicyclogermacrene | Mg²⁺/Mn²⁺ | Data not available | Data not available | Data not available | Data not available |
| Coupling Enzyme | Phloroglucinol Core, Activated Sesquiterpenoid | Coupled Intermediate | Data not available | Data not available | Data not available | Data not available | Data not available |
| Tailoring Enzymes | Coupled Intermediate | This compound | NAD(P)H, SAM | Data not available | Data not available | Data not available | Data not available |
Table 2: Concentrations of Key Metabolites in Eucalyptus Species
| Metabolite | E. globulus (mg/g DW) | E. macrocarpa (mg/g DW) | Tissue | Reference |
| This compound | Data not available | Data not available | Leaves | - |
| Phloroglucinol | Data not available | Data not available | Leaves | - |
| Farnesyl Diphosphate | Data not available | Data not available | Leaves | - |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a multi-faceted approach, combining transcriptomics, proteomics, and enzymology. Below are detailed methodologies for key experiments that would be instrumental in this endeavor.
Identification of Candidate Genes via Transcriptome Analysis
Objective: To identify candidate polyketide synthase (PKS) and terpene synthase (TPS) genes involved in this compound biosynthesis through comparative transcriptome analysis of high- and low-producing Eucalyptus tissues.
Methodology:
-
Plant Material: Collect young and mature leaves from Eucalyptus species known to produce high levels of this compound (e.g., E. globulus, E. macrocarpa).
-
Metabolite Profiling: Quantify this compound levels in the collected tissues using UHPLC-MS/MS to establish a correlation between metabolite abundance and gene expression.
-
RNA Extraction and Sequencing: Extract total RNA from the tissues and perform high-throughput RNA sequencing (RNA-seq).
-
Bioinformatic Analysis: Assemble the transcriptome and perform differential gene expression analysis between high- and low-producing tissues. Identify unigenes with homology to known PKS and TPS genes. Utilize co-expression analysis to find genes that are coordinately expressed with the candidate PKS and TPS genes, as these may encode the coupling and tailoring enzymes.[6][7]
Heterologous Expression and in vitro Characterization of Candidate Enzymes
Objective: To functionally characterize the candidate PKS and TPS genes identified through transcriptome analysis.
Methodology:
-
Gene Cloning: Amplify the full-length coding sequences of the candidate genes from Eucalyptus cDNA and clone them into an appropriate expression vector (e.g., pET vector for E. coli or a yeast expression vector).
-
Heterologous Expression: Transform the expression constructs into a suitable host (E. coli or Saccharomyces cerevisiae) and induce protein expression.
-
Protein Purification: Purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Enzyme Assays:
-
PKS Assay: Incubate the purified PKS with the appropriate starter-CoA (e.g., isovaleryl-CoA) and malonyl-CoA. Analyze the reaction products by HPLC and LC-MS to confirm the synthesis of the phloroglucinol core.
-
TPS Assay: Incubate the purified TPS with FPP in the presence of a divalent cation (Mg²⁺ or Mn²⁺). Analyze the volatile products by GC-MS to identify the sesquiterpene products (e.g., bicyclogermacrene).[8]
-
-
Kinetic Analysis: Determine the kinetic parameters (Km and kcat) of the characterized enzymes using varying substrate concentrations.
In vitro Reconstitution of the Coupling Reaction
Objective: To identify the enzyme responsible for coupling the phloroglucinol and sesquiterpenoid moieties and to elucidate the reaction mechanism.
Methodology:
-
Substrate Synthesis: Synthesize the phloroglucinol core and the activated sesquiterpenoid precursor (or a stable analog).
-
Candidate Enzyme Screening: Screen candidate enzymes identified from co-expression analysis (e.g., prenyltransferases, cytochrome P450s) for their ability to catalyze the coupling reaction.
-
Reaction Conditions: Incubate the substrates with the candidate enzyme in a suitable buffer. For oxidative coupling, cofactors such as NADPH and an NADPH-cytochrome P450 reductase may be required.
-
Product Analysis: Analyze the reaction mixture by LC-MS to detect the formation of the coupled product. The structure of the product should be confirmed by NMR spectroscopy.
Conclusion and Future Perspectives
The biosynthesis of this compound in Eucalyptus represents a fascinating example of the convergence of major secondary metabolic pathways. While the precise enzymatic steps remain to be fully elucidated, the proposed pathway provides a solid framework for future research. The application of modern 'omics' technologies, coupled with robust biochemical characterization, will be instrumental in identifying and characterizing the specific enzymes involved. A complete understanding of this pathway will not only deepen our knowledge of plant natural product biosynthesis but also pave the way for the metabolic engineering of microorganisms or plants for the sustainable production of this compound and its analogs for pharmaceutical applications. The lack of quantitative data highlights a significant gap in the current literature, and future studies should prioritize the kinetic characterization of the biosynthetic enzymes and the quantification of pathway intermediates.
References
- 1. mdpi.com [mdpi.com]
- 2. Reinvigorating natural product combinatorial biosynthesis with synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptome analysis of the transition from primary to secondary growth of vertical stem in Eucalyptus grandis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regio- and stereoselective intermolecular phenol coupling enzymes in secondary metabolite biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. peerj.com [peerj.com]
- 8. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Biological Activity of Macrocarpal I
Introduction
Macrocarpal I is a naturally occurring small molecule compound belonging to the class of phloroglucinol-sesquiterpenoid adducts.[1] Isolated from Eucalyptus species, notably from the juvenile leaves of E. maideni, this compound has emerged as a subject of significant scientific interest due to its diverse and potent biological activities.[1] As a member of the macrocarpal family, which includes structurally related compounds like Macrocarpals A, B, and C, it exhibits a range of effects including antifungal, anticancer, antibacterial, and enzyme-inhibitory properties. This technical guide provides a detailed overview of the known biological activities of this compound, presenting quantitative data, experimental methodologies, and the underlying signaling pathways to support researchers, scientists, and drug development professionals in their exploration of this promising therapeutic candidate.
Anticancer Activity
This compound has demonstrated significant potential as an anticancer agent, particularly in the context of colorectal cancer (CRC). Studies have shown that it can effectively inhibit the proliferation and colony formation of CRC cells and suppress subcutaneous tumorigenesis in animal models.[2] The mechanism of action is multi-targeted, impacting kinase activity, cytoskeleton integrity, and DNA repair processes, ultimately promoting apoptosis in cancer cells.[2]
Quantitative Data: Anticancer Effects
While specific IC50 values for the antiproliferative effects of this compound on various cell lines are not detailed in the available literature, its efficacy has been qualitatively and comparatively described.
| Activity Assessed | Cell Line | Effect Observed | Reference |
| Proliferation Inhibition | Colorectal Cancer (CRC) Cells | Effective inhibition of cell proliferation. | [2] |
| Colony Formation | Colorectal Cancer (CRC) Cells | Effective inhibition of colony formation. | [2] |
| Apoptosis Induction | Colorectal Cancer (CRC) Cells | Promotion of apoptosis. | [2] |
| Cytoskeleton Disruption | Colorectal Cancer (CRC) Cells | Destruction of the cellular cytoskeleton. | [2] |
| In Vivo Tumorigenesis | Nude Mice (Subcutaneous) | Inhibition of subcutaneous tumor growth. | [2] |
Experimental Protocols
Cell Proliferation and Colony Formation Assays:
-
Cell Lines: Colorectal cancer (CRC) cell lines.
-
Method: Cells are seeded in appropriate multi-well plates and treated with varying concentrations of this compound.
-
Proliferation Assessment: Cell viability is typically measured after a set incubation period (e.g., 24-72 hours) using assays such as MTT or WST-1, which measure metabolic activity.
-
Colony Formation Assessment: A small number of cells are seeded in a culture dish and treated with this compound. They are allowed to grow for 1-2 weeks to form colonies. The colonies are then fixed, stained (e.g., with crystal violet), and counted.
Subcutaneous Tumorigenesis in Nude Mice:
-
Animal Model: Athymic nude mice.
-
Procedure: CRC cells are injected subcutaneously into the flanks of the mice. Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Treatment: this compound (dissolved in a suitable vehicle) is administered to the treatment group, typically via intraperitoneal injection or oral gavage, on a defined schedule. The control group receives the vehicle only.
-
Endpoint: Tumor volume is measured regularly. At the end of the study, tumors are excised, weighed, and may be used for further histological or molecular analysis.[2]
RNA-Seq Analysis for Mechanism Determination:
-
Objective: To identify the molecular mechanisms and signaling pathways affected by this compound.
-
Procedure: CRC cells are treated with this compound. RNA is then extracted from both treated and untreated cells.
-
Analysis: High-throughput sequencing (RNA-seq) is performed to generate a comprehensive profile of gene expression changes induced by the compound. Bioinformatic analysis is then used to identify differentially expressed genes and affected pathways.[2]
Visualization: Anticancer Signaling
The proposed mechanism involves a multi-pronged attack on cancer cell viability.
Antifungal Activity
This compound is a potent antifungal agent. Its activity has been quantified against specific fungal pathogens, and the mechanism of action for the closely related Macrocarpal C has been elucidated, providing a strong model for this compound's antifungal effects.
Quantitative Data: Antifungal Activity
| Compound | Fungal Strain | Activity Metric | Value | Reference |
| This compound | Candida glabrata | IC50 | 0.75 µg/mL | [1] |
| Macrocarpal C | Trichophyton mentagrophytes | MIC | 1.95 µg/mL | [3] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination:
-
Standard: Clinical Laboratory Standards Institute (CLSI) standard M38-A2 method.[4]
-
Procedure: A serial dilution of the test compound (e.g., Macrocarpal C) is prepared in a suitable broth medium in microtiter plates. A standardized inoculum of the fungal strain is added to each well.
-
Incubation: Plates are incubated under appropriate conditions for fungal growth.
-
Endpoint: The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.[4]
Fungal Membrane Permeability Assay:
-
Probe: SYTOX® Green, a fluorescent dye that only enters cells with compromised plasma membranes.[5]
-
Procedure: Fungal cells are treated with the test compound at various concentrations (e.g., 0.25x, 0.5x, and 1x MIC). SYTOX® Green is then added.
-
Measurement: The fluorescence intensity is measured over time. An increase in fluorescence indicates an increase in membrane permeability.[3]
Reactive Oxygen Species (ROS) Production Assay:
-
Probe: A cell-permeable fluorogenic probe such as 5-(and-6)-carboxy-2',7'-dihydrodichlorofluorescein diacetate.[5]
-
Procedure: Fungal cells are treated with the test compound. The probe is added, which fluoresces upon oxidation by intracellular ROS.
-
Measurement: Fluorescence is quantified to determine the level of ROS production.[5]
DNA Fragmentation (TUNEL) Assay:
-
Objective: To detect apoptosis-associated DNA fragmentation.
-
Method: The terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) assay is used.[5]
-
Procedure: Fungal cells are treated with the compound, then fixed and permeabilized. The TUNEL reaction mixture, containing an enzyme (TdT) and fluorescently labeled nucleotides, is added. The TdT enzyme adds the labeled nucleotides to the 3'-OH ends of fragmented DNA.
-
Detection: The level of DNA fragmentation is quantified by measuring the fluorescence, typically via flow cytometry or fluorescence microscopy.[5]
Visualization: Antifungal Signaling Pathway
The antifungal action involves a cascade of events leading to programmed cell death.
Antibacterial and Enzyme Inhibitory Activity
While specific data for this compound is limited in these areas, extensive studies on the closely related Macrocarpals A, B, and C provide valuable insights into its potential activities. These compounds show notable efficacy against Gram-positive bacteria and periodontopathic bacteria, and also function as inhibitors of the enzyme Dipeptidyl Peptidase 4 (DPP-4).[6][7][8]
Quantitative Data: Antibacterial and DPP-4 Inhibition
The following data pertains to Macrocarpals A, B, and C, which are structurally analogous to this compound.
Table 3.1: Antibacterial Activity of Macrocarpals
| Compound(s) | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| Macrocarpals A, B, C | Porphyromonas gingivalis | Strong growth inhibition; inhibition of Arg- and Lys-specific proteinases. | [8] |
| Macrocarpals A-G | Bacillus subtilis | Antibacterial activity observed. | [6] |
| Macrocarpals A-G | Staphylococcus aureus | Antibacterial activity observed. |[6] |
Table 3.2: DPP-4 Enzyme Inhibition by Macrocarpals
| Compound | Concentration | % Inhibition | Reference |
|---|---|---|---|
| Macrocarpal A | 500 µM | ~30% | [7] |
| Macrocarpal B | 500 µM | ~30% | [7] |
| Macrocarpal C | 50 µM | ~90% |[7] |
Experimental Protocols
Antibacterial Activity Assay (Broth or Agar Dilution):
-
Procedure: Test bacteria are cultured in media containing serial dilutions of the macrocarpal compounds.
-
Endpoint: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration that prevents visible bacterial growth after incubation.[9]
DPP-4 Inhibition Assay:
-
Enzyme Source: Human recombinant DPP-4.
-
Substrate: A fluorogenic or colorimetric substrate such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).
-
Procedure: The enzyme is pre-incubated with the test inhibitor (Macrocarpal A, B, or C). The substrate is then added, and the reaction is monitored by measuring the increase in fluorescence or absorbance over time.
-
Calculation: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of an uninhibited control.[7][10]
Visualization: DPP-4 Inhibition Pathway
Inhibition of DPP-4 has significant implications for glucose metabolism, making it a key target for type 2 diabetes treatment.
Conclusion
This compound and its related compounds represent a promising class of natural products with a remarkable breadth of biological activities. The demonstrated efficacy of this compound against colorectal cancer and fungal pathogens, coupled with the potent antibacterial and DPP-4 inhibitory actions of its close analogs, underscores its significant therapeutic potential. The multi-targeted nature of its anticancer activity and the apoptosis-inducing mechanism of its antifungal action provide a strong foundation for further preclinical and clinical investigation. This guide consolidates the current understanding of this compound, offering valuable data and methodological insights to propel future research and development in the fields of oncology, infectious disease, and metabolic disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The inhibition of colorectal cancer growth by the natural product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory effects of macrocarpals on the biological activity of Porphyromonas gingivalis and other periodontopathic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Macrocarpal I: A Phloroglucinol Sesquiterpenoid with Antifungal Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpal I, a phloroglucinol (B13840) coupled sesquiterpenoid, has emerged as a compound of interest within the scientific community for its potential antifungal properties. This technical guide provides a comprehensive overview of the current understanding of this compound's antifungal activity, drawing on available data and insights from closely related analogs, particularly Macrocarpal C. This document is intended to serve as a resource for researchers and professionals in drug development, offering a consolidated view of quantitative data, experimental methodologies, and putative mechanisms of action.
Antifungal Activity of this compound
Scientific literature specifically detailing the antifungal properties of this compound is limited. However, available data indicates its potential as an antifungal agent. A key study has identified its inhibitory effect against the opportunistic yeast Candida glabrata.
Quantitative Data
The primary quantitative measure of this compound's antifungal activity found in the current literature is its half-maximal inhibitory concentration (IC50).
| Compound | Fungal Species | IC50 (µg/mL) | [1] |
| This compound | Candida glabrata | 0.75 | [1] |
Insights from Related Compounds: Macrocarpal C
Extensive research on Macrocarpal C, a closely related phloroglucinol derivative isolated from Eucalyptus globulus, provides significant insights into the potential antifungal mechanism of macrocarpals. Studies on Macrocarpal C have demonstrated its efficacy against the dermatophyte Trichophyton mentagrophytes.[2][3][4] The minimum inhibitory concentration (MIC) of Macrocarpal C against this fungus has been determined, providing a benchmark for its potency.
| Compound | Fungal Species | MIC (µg/mL) | [5] |
| Macrocarpal C | Trichophyton mentagrophytes | 1.95 | [5] |
In contrast, Macrocarpal A, another member of this family, has been shown to possess antibacterial activity against Gram-positive bacteria but lacks activity against the yeast Saccharomyces cerevisiae and the fungus Aspergillus niger.[6]
Putative Mechanism of Antifungal Action
The mode of action for this compound has not been elucidated. However, the detailed mechanistic studies on Macrocarpal C against Trichophyton mentagrophytes offer a plausible model for the antifungal activity of this class of compounds. The proposed mechanism for Macrocarpal C involves a multi-pronged attack on the fungal cell.[2][3][4][7][8]
-
Increased Membrane Permeability : Macrocarpal C treatment leads to a dose-dependent increase in the permeability of the fungal cell membrane.[2][4]
-
Induction of Oxidative Stress : The compound stimulates the production of intracellular reactive oxygen species (ROS), leading to cellular damage.[2][4][7]
-
DNA Fragmentation : Macrocarpal C induces apoptosis, as evidenced by DNA fragmentation within the fungal cells.[2][4]
This multi-target mechanism suggests a robust antifungal action that could be less prone to the development of resistance.
Caption: Proposed antifungal mechanism of Macrocarpal C against T. mentagrophytes.
Experimental Protocols
The following methodologies are based on the studies conducted on Macrocarpal C and can serve as a template for future investigations into this compound's antifungal properties.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of Macrocarpal C against T. mentagrophytes was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M38-A2 standard.[2][3][4]
-
Preparation of Fungal Inoculum : T. mentagrophytes is cultured on a suitable medium, and a spore suspension is prepared and adjusted to a standardized concentration.
-
Preparation of Test Compound : Macrocarpal C is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Incubation : An equal volume of the fungal inoculum is added to each well containing the diluted compound. The plate is incubated at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells.
-
MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.[2]
Fungal Membrane Permeability Assay
The effect on fungal membrane permeability can be assessed using a fluorescent dye such as SYTOX Green, which can only enter cells with compromised membranes.[2][3][4]
-
Fungal Culture : A standardized suspension of fungal cells is prepared.
-
Treatment : The fungal suspension is treated with varying concentrations of the macrocarpal compound (e.g., 0.25 x MIC, 0.5 x MIC, 1 x MIC) for a defined period.
-
Staining : SYTOX Green is added to the treated and control fungal suspensions.
-
Measurement : The fluorescence intensity is measured using a fluorometer. An increase in fluorescence indicates an increase in membrane permeability.
Reactive Oxygen Species (ROS) Production Assay
Intracellular ROS production can be measured using a cell-permeable fluorogenic probe like 5-(and-6)-carboxy-2',7'-dihydrodichlorofluorescein diacetate (carboxy-H2DCFDA).[2][3][4]
-
Fungal Culture and Treatment : Similar to the membrane permeability assay, fungal cells are treated with the test compound.
-
Probe Loading : The treated cells are incubated with carboxy-H2DCFDA, which is deacetylated by intracellular esterases to a non-fluorescent compound that is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Measurement : The fluorescence intensity of DCF is measured, which is proportional to the amount of intracellular ROS.
DNA Fragmentation Assay
DNA fragmentation, a hallmark of apoptosis, can be detected using the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay.[2][3][4]
-
Fungal Culture and Treatment : Fungal cells are exposed to the macrocarpal compound.
-
Fixation and Permeabilization : The cells are fixed and permeabilized to allow entry of the TUNEL reagents.
-
Labeling : The cells are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and dUTP nucleotides conjugated to a fluorescent label. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Analysis : The labeled cells can be visualized and quantified using fluorescence microscopy or flow cytometry.
Caption: General experimental workflow for assessing antifungal properties.
Conclusion and Future Directions
This compound exhibits promising antifungal activity, as evidenced by its potent inhibition of Candida glabrata. While specific mechanistic data for this compound is currently lacking, extensive research on the related compound, Macrocarpal C, suggests a compelling multi-target mechanism involving membrane disruption, induction of oxidative stress, and apoptosis.
Future research should focus on:
-
Broad-Spectrum Antifungal Screening : Determining the MIC and Minimum Fungicidal Concentration (MFC) of this compound against a wide range of pathogenic fungi, including yeasts and molds.
-
Mechanism of Action Studies : Elucidating the specific molecular targets and signaling pathways affected by this compound in fungal cells.
-
In Vivo Efficacy : Evaluating the therapeutic potential of this compound in animal models of fungal infections.
-
Structure-Activity Relationship Studies : Synthesizing and testing analogs of this compound to identify key structural features required for optimal antifungal activity and to develop more potent derivatives.
A deeper understanding of this compound's antifungal properties will be crucial for its potential development as a novel therapeutic agent to combat the growing challenge of fungal infections.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
The Antibacterial Spectrum of Macrocarpals: A Technical Overview
An in-depth guide for researchers, scientists, and drug development professionals on the antibacterial properties of macrocarpals, a class of phloroglucinol-diterpene derivatives isolated from Eucalyptus species.
Introduction
Macrocarpals are a group of naturally occurring compounds isolated from various Eucalyptus species, notably Eucalyptus macrocarpa and Eucalyptus globulus.[1][2] These molecules, characterized by a phloroglucinol (B13840) dialdehyde (B1249045) moiety coupled with a diterpene, have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. This technical guide provides a comprehensive overview of the antibacterial spectrum of key macrocarpals, detailing their minimum inhibitory concentrations (MICs), experimental methodologies, and current understanding of their mechanism of action. While this document focuses on Macrocarpals A, B, and C due to the availability of data, it is important to note that specific data for a compound designated as "Macrocarpal I" is not prevalent in the reviewed scientific literature.
Antibacterial Spectrum of Macrocarpals
The antibacterial activity of macrocarpals has been primarily evaluated against a range of Gram-positive and some Gram-negative bacteria, including clinically relevant and periodontopathic species. The quantitative data, presented as Minimum Inhibitory Concentrations (MICs), are summarized in the tables below.
Table 1: Minimum Inhibitory Concentration (MIC) of Macrocarpal A
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Bacillus subtilis | PCI219 | < 0.2 | [3] |
| Staphylococcus aureus | FDA209P | 0.4 | [3] |
| Porphyromonas gingivalis | ATCC 33277 | 1 | [4] |
Table 2: Minimum Inhibitory Concentration (MIC) of Macrocarpals B-G
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 0.78 - 3.13 | [5] | |
| Bacillus subtilis | 0.78 - 3.13 | [5] | |
| Micrococcus luteus | 0.78 - 3.13 | [5] | |
| Mycobacterium smegmatis | 0.78 - 3.13 | [5] | |
| Porphyromonas gingivalis | ATCC 33277 | 1 | [4] |
Note: The study on macrocarpals B-G reported a range of MICs for these compounds against the listed bacteria.
It is noteworthy that macrocarpals generally exhibit no significant activity against Gram-negative bacteria, yeast, or fungi in the antibacterial assays conducted.[5]
Experimental Protocols
The determination of the antibacterial activity of macrocarpals has been consistently performed using standardized methods, primarily the broth microdilution method.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is adapted from established methodologies for determining the MIC of antimicrobial agents.[1]
1. Preparation of Macrocarpal Stock Solution:
-
A high-concentration stock solution of the purified macrocarpal is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), typically at a concentration of 1 mg/mL. The chosen solvent must be inert and non-toxic to the test microorganisms at its final concentration in the assay.
2. Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate culture (18-24 hours old), 3-5 isolated colonies of the test bacterium are selected.
-
The colonies are suspended in a sterile saline solution or Phosphate-Buffered Saline (PBS).
-
The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to an approximate bacterial density of 1.5 x 10⁸ Colony Forming Units (CFU)/mL.
3. Broth Microdilution Procedure:
-
A 96-well microtiter plate is used for the assay.
-
100 µL of sterile bacterial growth medium is added to each well.
-
100 µL of the macrocarpal stock solution is added to the first well of a row and mixed thoroughly.
-
A two-fold serial dilution is then performed by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to achieve a range of desired concentrations. 100 µL from the last well in the dilution series is discarded.
-
Each well (with the exception of a sterility control well) is inoculated with the prepared bacterial suspension.
-
The plate is incubated under appropriate conditions for the test organism (e.g., 37°C for 24 hours). For anaerobic bacteria such as P. gingivalis, incubation is carried out in an anaerobic chamber or jar.[1]
4. Determination of MIC:
-
Following incubation, the microtiter plate is visually inspected for bacterial growth, which is indicated by turbidity or the presence of a pellet at the bottom of the well.
-
The MIC is defined as the lowest concentration of the macrocarpal at which no visible bacterial growth is observed.[1]
-
Optionally, results can be quantified by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
Mechanism of Action
While the precise antibacterial mechanism of macrocarpals is not fully elucidated, studies have provided insights into their potential modes of action, particularly against periodontopathic bacteria and fungi.
Macrocarpals A, B, and C have been shown to inhibit the growth of Porphyromonas gingivalis, a key pathogen in periodontal disease.[6] Beyond direct growth inhibition, these compounds also dose-dependently inhibit the Arg- and Lys-specific proteinases (gingipains) of P. gingivalis.[6] Furthermore, macrocarpals significantly attenuate the binding of P. gingivalis to saliva-coated hydroxyapatite (B223615) beads, suggesting an anti-adhesion mechanism.[6]
Although primarily antibacterial, a study on the antifungal mode of action of Macrocarpal C against the dermatophyte Trichophyton mentagrophytes revealed several effects that may be relevant to its antibacterial activity.[7] These include:
-
Increased Membrane Permeability: Macrocarpal C treatment led to a significant increase in the uptake of SYTOX® Green, a fluorescent dye that only enters cells with compromised plasma membranes.[7]
-
Induction of Reactive Oxygen Species (ROS): Treatment with Macrocarpal C resulted in an increase in intracellular ROS production.[7]
-
DNA Fragmentation: The study also observed DNA fragmentation, indicative of apoptosis induction.[7]
These findings suggest that macrocarpals may exert their antimicrobial effects through a multi-target mechanism involving disruption of cell membrane integrity, induction of oxidative stress, and interference with essential enzymatic activities.
Visualizing Methodologies and Pathways
To further clarify the experimental processes and potential mechanisms, the following diagrams are provided.
Caption: Workflow for MIC determination via broth microdilution.
Caption: Putative mechanisms of macrocarpal antibacterial action.
Conclusion
Macrocarpals, particularly Macrocarpals A, B, and C, exhibit potent antibacterial activity, primarily against Gram-positive bacteria. Their multi-faceted mechanism of action, targeting bacterial membranes, key enzymes, and adhesion processes, makes them promising candidates for further investigation in the development of novel antimicrobial agents. Future research should focus on elucidating the precise molecular targets of these compounds and exploring their potential for synergistic activity with existing antibiotics. The lack of specific data for "this compound" highlights the need for continued phytochemical investigation of Eucalyptus species to potentially uncover and characterize new members of this important class of natural products.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Activity of Eucalyptus globulus, Azadirachta indica, Glycyrrhiza glabra, Rheum palmatum Extracts and Rhein against Porphyromonas gingivalis [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Inhibitory effects of macrocarpals on the biological activity of Porphyromonas gingivalis and other periodontopathic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Macrocarpal I: Discovery, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction and History
Macrocarpal I is a naturally occurring phloroglucinol-sesquiterpene coupled constituent, a class of compounds that has garnered significant interest for its diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of this compound, with a focus on its antimicrobial and enzyme-inhibiting properties.
The discovery of this compound was part of a broader investigation into the chemical constituents of Eucalyptus species. In 1996, a research group conducting antibacterial studies on natural products isolated three novel compounds from a 50% ethanol (B145695) extract of the dried leaves of Eucalyptus globulus, which they named macrocarpals H, I, and J.[1] This discovery was published in the Journal of Natural Products. The structure of this compound was elucidated through spectroscopic methods, including high-resolution electron ionization mass spectrometry (HREIMS), infrared (IR) spectroscopy, ultraviolet (UV) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.[2] The molecular formula of this compound was determined to be C28H42O7.[2]
Subsequent research has focused on the biological activities of this compound and related compounds, revealing their potential as antibacterial, antifungal, and enzyme-inhibiting agents.[1][3] This guide will delve into the quantitative data supporting these activities, provide detailed experimental protocols for their study, and visualize the known and proposed mechanisms of action.
Data Presentation
The biological activities of this compound and its related compounds have been quantified in several studies. The following tables summarize the key quantitative data for easy comparison.
Antibacterial Activity
This compound has demonstrated notable antibacterial activity, particularly against oral pathogenic microorganisms.
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference(s) |
| This compound | Streptococcus mutans | 6.25 | [1] |
| This compound | Porphyromonas gingivalis | >6.25 | [4] |
| Macrocarpal H | Streptococcus mutans | 0.20 | [1] |
| Macrocarpal J | Streptococcus mutans | 3.13 | [1] |
Antifungal Activity
The antifungal properties of this compound have also been investigated, with specific activity reported against Candida species.
| Compound | Target Microorganism | IC50 (µg/mL) | Reference(s) |
| This compound | Candida glabrata | 0.75 | [3] |
Enzyme Inhibition
This compound has been shown to inhibit glucosyltransferase (GTase), an enzyme crucial for the formation of dental plaque by Streptococcus mutans.
| Compound | Enzyme | Inhibition (%) at 100 µg/mL | Reference(s) |
| This compound | Glucosyltransferase (S. sobrinus) | Strong inhibition (exact % not specified) | [4] |
| Macrocarpal H | Glucosyltransferase (S. sobrinus) | >60% (at 10 µg/mL) | [4] |
Experimental Protocols
This section provides detailed methodologies for the isolation of this compound and the key experiments used to determine its biological activity.
Isolation of this compound from Eucalyptus globulus
The following protocol is based on the original method described for the isolation of macrocarpals H, I, and J.[4]
1. Plant Material and Extraction:
- Dried leaves of Eucalyptus globulus are pulverized.
- The powdered leaves are extracted with a 50% ethanol (EtOH) in water solution.
- The resulting extract is concentrated under reduced pressure to yield a crude extract.
2. Solvent Partitioning:
- The crude extract is suspended in water and partitioned successively with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH).
- The biologically active fractions (typically the EtOAc and n-BuOH fractions) are concentrated.
3. Chromatographic Separation:
- The active fraction is subjected to column chromatography on a silica (B1680970) gel stationary phase.
- A stepwise gradient elution is performed using a solvent system such as chloroform-methanol.
- Fractions are collected and monitored for the presence of the target compounds using thin-layer chromatography (TLC).
4. Further Purification:
- Fractions containing this compound are further purified using preparative high-performance liquid chromatography (HPLC) with a C18 reversed-phase column and a suitable solvent system (e.g., methanol-water gradient).
- The purity of the isolated this compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods (NMR, MS, IR, UV).
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
The following broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
1. Preparation of Bacterial Inoculum:
- The test bacterium (e.g., Streptococcus mutans) is grown in an appropriate broth medium (e.g., Brain Heart Infusion broth) overnight at 37°C.
- The bacterial culture is diluted in fresh broth to achieve a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
2. Preparation of this compound Dilutions:
- A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
- Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using the appropriate broth medium.
3. Inoculation and Incubation:
- The prepared bacterial inoculum is added to each well of the microtiter plate containing the this compound dilutions.
- Control wells are included: a positive control (bacteria and broth, no compound) and a negative control (broth only).
- The plate is incubated at 37°C for 24 hours under appropriate atmospheric conditions (e.g., anaerobic for P. gingivalis).
4. Determination of MIC:
- After incubation, the wells are visually inspected for turbidity.
- The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Glucosyltransferase (GTase) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of GTase from cariogenic streptococci.
1. Enzyme and Substrate Preparation:
- Extracellular GTase is prepared from a culture of Streptococcus sobrinus or Streptococcus mutans.
- A solution of sucrose (B13894) (the substrate) is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).
2. Assay Procedure:
- The reaction mixture is prepared in a microcentrifuge tube or 96-well plate and contains the GTase enzyme, sucrose solution, and various concentrations of this compound (dissolved in a suitable solvent).
- A control reaction without the inhibitor is also prepared.
- The reaction is incubated at 37°C for a defined period (e.g., 1-2 hours) to allow for the synthesis of glucans (the product).
3. Quantification of Inhibition:
- The amount of water-insoluble glucan produced is quantified. This can be done by centrifuging the reaction mixture, washing the glucan pellet, and then measuring its dry weight or by using a colorimetric method after hydrolysis of the glucan.
- The percentage of inhibition is calculated by comparing the amount of glucan produced in the presence of this compound to the amount produced in the control reaction.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiviral and antibacterial properties of phloroglucinols: a review on naturally occurring and (semi)synthetic derivatives with potential therapeutic interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Macrocarpal I: A Comprehensive Technical Guide to Its Physicochemical Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpal I is a naturally occurring phloroglucinol-sesquiterpenoid adduct isolated from various species of the Eucalyptus genus. As a member of the broader family of macrocarpals, it has attracted significant scientific interest due to its diverse biological activities, including potent antifungal and, more recently discovered, anticancer properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its analysis, and insights into its known mechanisms of action. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using diagrams.
Physicochemical Properties
The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and interpretation of biological activity. A summary of these properties is provided below.
| Property | Value | Source |
| Molecular Formula | C₂₈H₄₂O₇ | [1] |
| Molecular Weight | 490.6 g/mol | [1] |
| Appearance | Expected to be a powder | Inferred |
| Melting Point | Estimated: ~198-200 °C | [2] |
| Solubility | Soluble in DMSO | [3] |
| Computed XLogP3-AA | 5.3 | [1] |
| Hydrogen Bond Donor Count | 5 | [1] |
| Hydrogen Bond Acceptor Count | 7 | Inferred from structure |
Experimental Protocols
Detailed methodologies are essential for the accurate characterization and quantification of this compound. The following protocols are based on established techniques for the analysis of macrocarpals and related natural products.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
Objective: To determine the purity of a this compound sample and quantify its concentration in a given matrix.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
This compound reference standard
-
Sample of this compound
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 90% B (linear gradient)
-
25-30 min: 90% B (isocratic)
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 280 nm
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (50:50 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Analysis:
-
Inject the prepared sample onto the HPLC system and record the chromatogram.
-
Purity is assessed by calculating the peak area of this compound as a percentage of the total peak area.
-
For quantification, a calibration curve should be constructed using a series of known concentrations of the this compound reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To confirm the chemical structure of this compound.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 500 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)
-
This compound sample
Procedure:
-
Dissolve a few milligrams of the purified this compound sample in a suitable deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
For detailed structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
-
Process and analyze the spectral data to assign all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule. For related macrocarpals, NMR data has been successfully used to differentiate between stereoisomers[4].
Mass Spectrometry (MS) for Molecular Weight Determination
Objective: To determine the precise molecular weight of this compound.
Instrumentation and Materials:
-
Mass spectrometer (e.g., with Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) source)
-
Suitable solvent (e.g., methanol, acetonitrile)
-
This compound sample
Procedure:
-
Prepare a dilute solution of the this compound sample in a suitable solvent.
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum in either positive or negative ion mode. For related macrocarpals, negative FAB-MS has been effectively used, showing a pseudo-parent peak at m/z [M-H]⁻[4].
-
Analyze the spectrum to identify the molecular ion peak and confirm the molecular weight. High-resolution mass spectrometry can be used to confirm the elemental composition. The fragmentation pattern can provide additional structural information[5].
Infrared (IR) Spectroscopy for Functional Group Identification
Objective: To identify the key functional groups present in the this compound molecule.
Instrumentation and Materials:
-
FTIR spectrometer
-
KBr (Potassium Bromide) for solid samples, or a suitable solvent and cell for liquid samples
-
This compound sample
Procedure:
-
Prepare the sample for analysis. For solid samples, this typically involves mixing a small amount of the sample with dry KBr and pressing it into a thin pellet.
-
Place the sample in the FTIR spectrometer and acquire the spectrum.
-
Analyze the spectrum to identify characteristic absorption bands for functional groups such as hydroxyl (-OH), carbonyl (C=O) from aldehydes, and aromatic C=C bonds, which are expected in the structure of this compound.
Stability Testing Protocol
Objective: To evaluate the stability of this compound under defined storage conditions.
Methodology: This protocol is based on general guidelines for the stability testing of natural products[6][7][8][9][10].
Storage Conditions:
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
Procedure:
-
Prepare multiple aliquots of a well-characterized batch of this compound in its intended storage container.
-
Place the samples in stability chambers maintained at the specified long-term and accelerated conditions.
-
At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months for long-term; 0, 3, and 6 months for accelerated), withdraw samples for analysis[6].
-
Analyze the samples for the following parameters:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Purity and Degradation Products: Using the developed HPLC method to assess the purity of this compound and detect the formation of any degradation products.
-
Potency: Quantification of this compound using the HPLC method to determine any loss of the active compound.
-
Data Evaluation:
-
The data will be evaluated to establish a shelf-life and recommended storage conditions for this compound.
Biological Activity and Signaling Pathways
This compound and its congeners exhibit a range of biological activities. Understanding the underlying molecular mechanisms is critical for their development as therapeutic agents.
Antifungal Mechanism of Action
While the specific antifungal signaling pathway for this compound has not been detailed, the mechanism for the closely related Macrocarpal C has been elucidated and provides a strong model. The antifungal action of Macrocarpal C against dermatophytes involves a multi-pronged attack leading to fungal cell death[11][12].
Caption: Antifungal mechanism of Macrocarpal C, leading to fungal apoptosis.
Anticancer Mechanism of Action in Colorectal Cancer
A recent study has identified this compound as a potent inducer of immunogenic cell death (ICD) in colorectal cancer models. It achieves this by directly targeting tubulin (TUBB2B) and poly (ADP-ribose) polymerase 1 (PARP1), leading to the activation of the PERK/eIF2α/ATF4/CHOP signaling pathway.
Caption: Anticancer signaling pathway of this compound in colorectal cancer.
Experimental Workflow: From Isolation to Characterization
The overall process for studying this compound involves several key stages, from its extraction from a natural source to its detailed physicochemical and biological characterization.
Caption: General experimental workflow for the isolation and characterization of this compound.
References
- 1. This compound | C28H42O7 | CID 10028546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Macrocarpal J supplier | CAS 179603-47-5 | AOBIOUS [aobious.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. blog.nutrasource.ca [blog.nutrasource.ca]
- 7. Stability Testing of Natural Products | PDF | Pharmaceutical Formulation | Water [scribd.com]
- 8. Stability testing of herbal natural products and its | PPTX [slideshare.net]
- 9. labstat.com [labstat.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Thrysaxinones A–F: antibacterial phloroglucinol-terpenoid adducts from Thryptomene saxicola - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
The Structure-Activity Relationship of Macrocarpal I: A Phloroglucinol-Sesquiterpenoid Antifungal Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Macrocarpal I, a naturally occurring phloroglucinol-sesquiterpenoid conjugate isolated from Eucalyptus species, has demonstrated notable antifungal activity. This technical guide provides a comprehensive overview of the current understanding of the structure-activity relationship (SAR) of this compound and its analogs. Due to a lack of specific studies on synthetic derivatives of this compound, this guide synthesizes data from related macrocarpal compounds to infer key structural determinants of bioactivity. This document summarizes all available quantitative data, details relevant experimental methodologies, and visualizes the proposed mechanism of action and experimental workflows. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel antifungal agents.
Introduction
The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, necessitates the exploration of novel antifungal agents with unique mechanisms of action. Natural products have historically been a rich source of therapeutic leads, and the macrocarpal family of compounds, characterized by a phloroglucinol (B13840) core linked to a sesquiterpenoid moiety, has shown promise in this regard. This compound, in particular, has been identified as having potent activity against clinically relevant fungal pathogens such as Candida glabrata[1]. Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for the rational design of more effective and selective antifungal drugs. This guide aims to consolidate the existing, albeit limited, knowledge on the SAR of this compound, drawing comparisons with structurally related macrocarpals to elucidate key pharmacophoric features.
Chemical Structure
This compound is a complex natural product featuring a substituted phloroglucinol ring system linked to a sesquiterpenoid tail. The core chemical structure is presented below:
Figure 1: Chemical Structure of this compound
(A 2D chemical structure diagram of this compound should be inserted here. For the purpose of this text-based generation, a detailed description is provided.)
The structure of this compound consists of a 2,4,6-trihydroxy-1,3-dicarbaldehyde (phloroglucinol dialdehyde) moiety. This aromatic core is substituted with a complex sesquiterpenoid side chain. Key structural features include the hydroxyl and aldehyde groups on the phloroglucinol ring, and the stereochemistry and functional groups of the sesquiterpenoid portion.
Structure-Activity Relationship (SAR) Analysis
Direct SAR studies involving systematic modification of the this compound structure and subsequent evaluation of antifungal activity are not yet available in the scientific literature. However, a qualitative analysis can be constructed by comparing the known biological activities of various naturally occurring macrocarpals.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related compounds, providing a basis for comparative analysis.
Table 1: Antifungal Activity of this compound
| Compound | Fungal Strain | Activity Metric | Value (µg/mL) | Reference |
| This compound | Candida glabrata | IC50 | 0.75 | [1] |
Table 2: Comparative Antimicrobial Activity of Macrocarpals
| Compound | Microbial Strain | Activity Metric | Value (µg/mL) | Reference |
| Macrocarpal A | Bacillus subtilis PCI219 | MIC | < 0.2 (µM) | |
| Macrocarpal A | Staphylococcus aureus FDA209P | MIC | 0.4 (µM) | |
| Macrocarpal C | Trichophyton mentagrophytes | MIC | 1.95 | [2] |
| Macrocarpal H | Streptococcus mutans | MIC | 0.20 | [2] |
| This compound | Streptococcus mutans | MIC | 6.25 | [2] |
| Macrocarpal J | Streptococcus mutans | MIC | 3.13 | [2] |
Qualitative SAR Insights
Based on the comparative data, several inferences regarding the SAR of the macrocarpal scaffold can be drawn:
-
The Phloroglucinol Core: The phloroglucinol dialdehyde (B1249045) moiety is a common feature among active macrocarpals and is likely essential for their antimicrobial activity. The hydroxyl and aldehyde groups can participate in hydrogen bonding and other interactions with biological targets.
-
The Sesquiterpenoid Tail: Variations in the structure of the sesquiterpenoid portion significantly impact the potency and spectrum of activity. For instance, the structural differences between Macrocarpal H (MIC = 0.20 µg/mL against S. mutans) and this compound (MIC = 6.25 µg/mL against the same bacterium) suggest that modifications to the terpene skeleton can lead to substantial changes in antibacterial efficacy[2].
-
Stereochemistry: The stereochemical configuration of the sesquiterpenoid tail is likely a critical determinant of activity, influencing how the molecule binds to its target.
-
Hydrophobicity and Lipophilicity: The lipophilic nature of the sesquiterpenoid tail likely plays a role in the compound's ability to interact with and penetrate microbial cell membranes.
Proposed Mechanism of Action
While the precise molecular targets of this compound have not been elucidated, studies on the closely related Macrocarpal C provide a plausible model for its antifungal mechanism of action. It is hypothesized that this compound exerts its antifungal effects through a multi-pronged approach targeting the fungal cell membrane and inducing oxidative stress and apoptosis.
Fungal Cell Membrane Disruption
The initial interaction of this compound with the fungal cell is likely the disruption of the cell membrane. The lipophilic sesquiterpenoid tail may facilitate insertion into the lipid bilayer, leading to increased membrane permeability.
Induction of Reactive Oxygen Species (ROS)
Following membrane disruption, this compound may induce the production of intracellular reactive oxygen species (ROS)[3][4]. An excess of ROS leads to oxidative stress, causing damage to vital cellular components such as proteins, lipids, and nucleic acids.
DNA Fragmentation and Apoptosis
The culmination of membrane damage and oxidative stress is believed to trigger a programmed cell death cascade, resulting in DNA fragmentation and ultimately, fungal cell death[3][5].
Signaling Pathway Visualization
The proposed antifungal mechanism of action for this compound, extrapolated from studies on Macrocarpal C, is depicted in the following signaling pathway diagram.
Caption: Proposed antifungal signaling pathway of this compound.
Experimental Protocols
This section details generalized experimental protocols for the evaluation of the antifungal activity of compounds like this compound. These are based on standard methodologies in the field.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain (e.g., Candida glabrata) on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ cells/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include positive (fungus only) and negative (medium only) controls.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction) compared to the positive control, as determined by visual inspection or spectrophotometric reading at 530 nm.
-
Experimental Workflow Visualization
The general workflow for screening and evaluating the antifungal properties of a natural product like this compound is illustrated below.
Caption: General experimental workflow for antifungal susceptibility testing.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of new antifungal agents. The available data, primarily from comparative analysis with other macrocarpals, suggests that both the phloroglucinol core and the sesquiterpenoid tail are crucial for its biological activity. The proposed mechanism of action, involving membrane disruption, ROS induction, and apoptosis, offers a compelling avenue for further investigation.
To advance the understanding of the SAR of this compound, future research should focus on:
-
Synthesis of Analogs: A focused synthetic effort to create a library of this compound analogs with systematic modifications to both the phloroglucinol and sesquiterpenoid moieties is essential for a detailed, quantitative SAR study.
-
Mechanism of Action Studies: Direct experimental validation of the proposed mechanism of action for this compound is needed. This includes studies on its effects on fungal cell membrane integrity, intracellular ROS levels, and DNA fragmentation.
-
Target Identification: Elucidating the specific molecular target(s) of this compound within the fungal cell will be critical for understanding its mode of action and for rational drug design.
By addressing these research gaps, the full therapeutic potential of this compound and its derivatives as a new class of antifungal agents can be realized.
References
Macrocarpals: A Technical Guide to Their Isolation, Biological Activity, and Mechanisms of Action
Note to the reader: This literature review focuses on the class of chemical compounds known as "macrocarpals." The initial search for "Macrocarpal I" did not yield specific results for a singular compound with that designation. It is likely that the query refers to this broader family of structurally related phloroglucinol (B13840) dialdehyde (B1249045) diterpene derivatives found in various Eucalyptus species.
This technical guide provides a comprehensive overview of macrocarpals, a class of natural products that have garnered significant scientific interest for their diverse biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of their isolation, biological effects, and underlying mechanisms of action.
Physicochemical Properties and Distribution
Macrocarpals are complex molecules characterized by a phloroglucinol core linked to a diterpenoid moiety.[1][2] A number of these compounds, designated by letters (e.g., A, B, C), have been isolated and characterized, primarily from Eucalyptus globulus and Eucalyptus macrocarpa.[1][2]
Table 1: Physicochemical Properties of Macrocarpal A and B
| Property | Macrocarpal A | Macrocarpal B | Reference |
| Molecular Formula | C₂₈H₄₀O₆ | C₂₈H₄₀O₆ | [3][4] |
| Molecular Weight | 472.6 g/mol | 472.6 g/mol | [3][4] |
| Appearance | - | Slightly yellowish powder | [4] |
| General Class | Phloroglucinol dialdehyde diterpene | Phloroglucinol dialdehyde diterpene | [3][4] |
Table 2: Distribution of Selected Macrocarpals in Eucalyptus Species
| Macrocarpal | Eucalyptus Species | Reference(s) |
| Macrocarpal A | E. macrocarpa, E. globulus, E. amplifolia | [1][5] |
| Macrocarpal B | E. macrocarpa, E. globulus, E. amplifolia | [1][2][5] |
| Macrocarpal C | E. globulus | [1] |
| Macrocarpals D-G | E. macrocarpa | [2] |
| Macrocarpals H-J | E. globulus | [1] |
| Macrocarpal-am-1 | E. amplifolia | [5] |
Biological Activities and Quantitative Data
Macrocarpals have demonstrated a range of biological activities, with their antifungal, antibacterial, and enzyme inhibitory effects being the most studied.
Antifungal Activity
This compound has shown antifungal activity against C. glabrata with an IC50 value of 0.75 μg/mL.[6] Macrocarpal C, isolated from Eucalyptus globulus, is a major antifungal component of the plant.[7] Its antifungal action against the dermatophyte Trichophyton mentagrophytes is associated with increased membrane permeability, production of intracellular reactive oxygen species (ROS), and DNA fragmentation.[7][8] The minimum inhibitory concentration (MIC) of macrocarpal C against T. mentagrophytes was determined to be 1.95 µg/mL.[8]
Table 3: Antifungal Activity of Macrocarpals
| Compound | Fungal Species | Activity Metric | Value | Reference(s) |
| This compound | Candida glabrata | IC₅₀ | 0.75 µg/mL | [6] |
| Macrocarpal C | Trichophyton mentagrophytes | MIC | 1.95 µg/mL | [8] |
Antibacterial Activity
Several macrocarpals have exhibited antibacterial activity, particularly against Gram-positive bacteria.[2] Macrocarpal A, isolated from Eucalyptus macrocarpa, was identified as a novel antibacterial compound.[9][10] Macrocarpals B-G, also from E. macrocarpa, have shown activity against bacteria such as Bacillus subtilis and Staphylococcus aureus.[2]
Dipeptidyl Peptidase 4 (DPP-4) Inhibition
Macrocarpals have been identified as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis.[4] By inhibiting DPP-4, these compounds can increase the levels of active glucagon-like peptide-1 (GLP-1), which in turn stimulates insulin (B600854) secretion and suppresses glucagon (B607659) release.[4] Macrocarpal C showed the highest inhibitory activity among macrocarpals A, B, and C, with 90% inhibition at a concentration of 50 µM.[11] The inhibition curve of macrocarpal C is characterized by a sharp increase in activity within a narrow concentration range, which may be due to self-aggregation of the compound.[11]
Table 4: DPP-4 Inhibitory Activity of Macrocarpals
| Compound | Activity Metric | Concentration | % Inhibition | Reference(s) |
| Macrocarpal C | % Inhibition | 50 µM | 90% | [11] |
Experimental Protocols
Isolation of Macrocarpals from Eucalyptus Leaves
The isolation of macrocarpals typically involves a multi-step process of extraction, fractionation, and chromatographic purification.[2][4]
1. Plant Material and Extraction:
-
Plant Material: Fresh or air-dried leaves of Eucalyptus species are used as the starting material.[4]
-
Extraction Solvent: 80% aqueous acetone (B3395972) is a commonly used solvent.[2][4]
-
Procedure: The plant material is powdered or macerated to increase the surface area for extraction. The extraction is repeated multiple times to ensure the exhaustive recovery of target compounds. The solvent from the combined extracts is removed under reduced pressure to yield a crude extract.[4]
2. Fractionation:
-
Solvents: Ethyl acetate (B1210297) and water are used for the primary fractionation, with hexane (B92381) for a subsequent wash.[2][4]
-
Procedure: The crude extract is suspended in water and partitioned with an equal volume of ethyl acetate. This process is repeated, and the ethyl acetate fractions are combined and concentrated.[4]
3. Chromatographic Purification:
-
Column Chromatography:
-
Stationary Phase: Silica gel is commonly used.[4]
-
Mobile Phase: A gradient of chloroform (B151607) and methanol (B129727) is often employed, with the polarity gradually increasing to elute compounds of increasing polarity.[4]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A reversed-phase C18 column is typically used.[4]
-
Mobile Phase: A gradient of acetonitrile (B52724) in water is a common mobile phase.[4]
-
Detection: A UV detector set at approximately 275 nm is suitable for detecting macrocarpals.[4]
-
Antifungal Susceptibility Testing (CLSI M38-A2 method)
The minimum inhibitory concentration (MIC) of macrocarpals against filamentous fungi can be determined using the standard M38-A2 method described by the Clinical Laboratory Standards Institute (CLSI).[7]
In Vitro Assays for Antifungal Mode of Action
The following assays can be used to elucidate the antifungal mechanism of macrocarpals:[7]
-
Fungal Membrane Permeability Assay: This can be assessed using SYTOX® Green, a fluorescent dye that only enters cells with compromised plasma membranes.[7]
-
Reactive Oxygen Species (ROS) Production Assay: Intracellular ROS production can be measured using a cell-permeable fluorogenic probe like 5-(and-6)-carboxy-2',7'-dihydrodichlorofluorescein diacetate.[7]
-
DNA Fragmentation Assay: A terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) assay can be used to detect DNA fragmentation, which is a hallmark of apoptosis.[7]
Signaling Pathways and Mechanisms of Action
Antifungal Mode of Action of Macrocarpal C
The antifungal activity of Macrocarpal C against T. mentagrophytes involves a multi-pronged attack on the fungal cell.[7]
Caption: Antifungal mechanism of Macrocarpal C leading to fungal cell death.
DPP-4 Inhibition Signaling Pathway
Macrocarpals act as inhibitors of DPP-4, which plays a crucial role in glucose metabolism.[4]
Caption: DPP-4 inhibition by macrocarpals enhances glucose homeostasis.
Preclinical In Vivo Experimental Workflow
A systematic in vivo evaluation of macrocarpals should follow a logical progression from safety assessment to efficacy and pharmacokinetic profiling.[12]
Caption: Recommended workflow for in vivo studies of macrocarpals.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Macrocarpal A | 132951-90-7 | HFA95190 | Biosynth [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for In Vitro Antifungal Assay of Macrocarpal I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpal I, a natural compound, has demonstrated potential as an antifungal agent. Preliminary studies have shown its activity against clinically relevant fungal species, such as Candida glabrata, with a reported IC50 of 0.75 μg/mL[1]. To facilitate further research and development of this compound as a potential therapeutic, standardized in vitro antifungal susceptibility testing is crucial. This document provides a detailed protocol for determining the minimum inhibitory concentration (MIC) of this compound against fungal isolates using the broth microdilution method, a widely accepted and standardized technique. The protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.
Principle of the Assay
The in vitro antifungal susceptibility of a fungal isolate to this compound is determined by the broth microdilution method. This assay involves challenging a standardized inoculum of the fungus with serial twofold dilutions of this compound in a liquid medium. Following incubation, the lowest concentration of this compound that prevents visible growth of the fungus is determined as the Minimum Inhibitory Concentration (MIC).
Data Presentation
A summary of key quantitative data for the this compound in vitro antifungal assay is presented in the table below.
| Parameter | Value/Range | Reference/Note |
| Test Compound | This compound | - |
| Reported IC50 | 0.75 μg/mL | Against Candida glabrata[1] |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | Inferred from solubility of similar compounds |
| Test Concentration Range | 0.03 - 16 µg/mL | Recommended starting range, can be adjusted |
| Incubation Time | 24 - 48 hours | Dependent on the fungal species |
| Incubation Temperature | 35°C | Standard for most pathogenic fungi |
| Quality Control Strains | Candida albicans ATCC 90028, Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258 | CLSI recommended strains[2][3][4] |
Experimental Protocol
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate
-
Morpholinepropanesulfonic acid (MOPS)
-
Sterile, flat-bottom 96-well microtiter plates
-
Sterile, disposable inoculation loops and spreaders
-
Spectrophotometer
-
Hemocytometer or other cell counting device
-
Sterile saline (0.85%)
-
Fungal isolate(s) to be tested
-
Quality control (QC) fungal strains (e.g., Candida albicans ATCC 90028)
-
Positive control antifungal agent (e.g., Fluconazole)
-
Sterile distilled water
Procedure
1. Preparation of Media
-
Prepare RPMI-1640 medium according to the manufacturer's instructions.
-
Buffer the RPMI-1640 medium with MOPS to a pH of 7.0.
-
Sterilize the medium by filtration (0.22 µm filter).
2. Preparation of this compound Stock Solution
-
Dissolve this compound in DMSO to a final concentration of 1.6 mg/mL. This will be the stock solution.
-
Note: Based on the solubility of structurally similar compounds, DMSO is a suitable solvent. Empirical testing is recommended to confirm solubility and stability.
3. Preparation of Fungal Inoculum
-
Subculture the fungal isolate onto a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Harvest fungal colonies and suspend them in sterile saline.
-
Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.
-
Further dilute the adjusted fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
4. Broth Microdilution Assay
-
Serial Dilutions:
-
Add 100 µL of sterile RPMI-1640 medium to wells 2 through 11 of a 96-well microtiter plate.
-
Add 200 µL of the working this compound solution (diluted from the stock to twice the highest desired final concentration) to well 1.
-
Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug).
-
Well 12 will serve as the sterility control (medium only).
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and the final drug concentrations to the desired range.
-
Add 100 µL of sterile RPMI-1640 medium (without inoculum) to well 12.
-
-
Controls:
-
Include a row for a positive control antifungal agent (e.g., Fluconazole).
-
Include a row for each quality control strain.
-
5. Incubation
-
Seal the microtiter plates or place them in a humidified chamber to prevent evaporation.
-
Incubate the plates at 35°C for 24-48 hours. The incubation time will depend on the growth rate of the fungal species being tested.
6. Reading the Results
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is a significant inhibition of fungal growth (e.g., an 80% or greater reduction in turbidity) compared to the growth control well.
-
A spectrophotometer can be used to read the absorbance at a specific wavelength (e.g., 530 nm) for a more quantitative assessment of growth inhibition.
Visualization of Experimental Workflow
Caption: Workflow for the in vitro antifungal assay of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Determining the Minimum Inhibitory Concentration (MIC) of Macrocarpal I: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of Macrocarpal I, a natural compound with potential antimicrobial properties. The protocols outlined below are based on standardized methods for antimicrobial susceptibility testing and are intended to ensure reliable and reproducible results in a research setting.
This compound belongs to a class of phloroglucinol (B13840) dialdehyde (B1249045) diterpene derivatives isolated from plants of the Eucalyptus genus.[1][2] Related compounds, such as Macrocarpal A, B, and C, have demonstrated significant antimicrobial activity against a range of microorganisms, including Gram-positive bacteria and fungi.[1][2][3] The MIC is a critical parameter, representing the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism, and is a key indicator of a compound's potency.[4][5][6]
Data Presentation
The antimicrobial efficacy of this compound is quantified by its MIC value. The following table provides an illustrative summary of potential MIC values against a panel of clinically relevant microorganisms.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 4 |
| Enterococcus faecalis | ATCC 29212 | 8 |
| Streptococcus pneumoniae | ATCC 49619 | 2 |
| Escherichia coli | ATCC 25922 | >64 |
| Pseudomonas aeruginosa | ATCC 27853 | >64 |
| Candida albicans | ATCC 90028 | 16 |
Note: The data presented in this table are for illustrative purposes only and may not represent the actual MIC values of this compound. Experimental determination is required.
Experimental Protocols
The following protocols describe the broth microdilution method, a widely accepted technique for determining the MIC of antimicrobial agents.[7][8]
Materials and Equipment
-
This compound (of known purity)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[9]
-
Sterile saline or phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
Test microorganisms (quality control strains recommended, e.g., from ATCC)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Multichannel pipette
-
Incubator (aerobic or anaerobic as required)
-
Microplate reader (optional)
Protocol for Broth Microdilution MIC Assay
1. Preparation of this compound Stock Solution
-
Prepare a high-concentration stock solution of this compound (e.g., 1280 µg/mL) in a suitable solvent such as DMSO.[1] The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid inhibiting microbial growth.
2. Inoculum Preparation
-
From a fresh agar (B569324) plate culture (18-24 hours old), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[1]
-
Dilute this standardized suspension in the appropriate sterile broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[1]
3. Broth Microdilution Procedure
-
Dispense 50 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to achieve the desired concentration range. Discard 50 µL from the last well in the dilution series.
-
Set up control wells:
-
Growth Control: Broth and bacterial inoculum only.
-
Sterility Control: Broth only.
-
Solvent Control: Broth, bacterial inoculum, and the highest concentration of the solvent used.
-
-
Inoculate each well (except the sterility control) with 50 µL of the prepared microbial suspension. The final volume in each well will be 100 µL.
4. Incubation
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air for most bacteria.[4] Specific incubation conditions (e.g., temperature, CO₂ levels, anaerobic conditions) should be optimized based on the requirements of the test microorganism.
5. Interpretation of Results
-
Visually inspect the plate for bacterial growth, which is indicated by turbidity or a pellet at the bottom of the well.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[4][5]
-
The results can also be read using a microplate reader by measuring the optical density at a specific wavelength (e.g., 600 nm).
-
The growth control should show clear turbidity, and the sterility and solvent controls should show no growth.
Visualizations
Experimental Workflow for MIC Determination
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. idexx.dk [idexx.dk]
- 6. idexx.com [idexx.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Multifaceted Mechanism of Action of Macrocarpal I
Application Notes and Protocols for Researchers
Macrocarpal I, a natural compound belonging to the phloroglucinol-sesquiterpenoid class, has emerged as a promising therapeutic agent with a diverse range of biological activities. Isolated from various species of the Eucalyptus genus, this small molecule has demonstrated significant antifungal, anti-inflammatory, and potent anti-cancer properties. This document provides detailed application notes and experimental protocols to facilitate further research into the mechanisms of action of this compound, aimed at researchers, scientists, and professionals in drug development.
Data Presentation
The following tables summarize the key quantitative data reported for the biological activities of this compound and related extracts.
Table 1: Antifungal Activity of this compound
| Fungal Strain | IC50 Value | Reference |
| Candida glabrata | 0.75 µg/mL | [1] |
Table 2: Anti-inflammatory Activity of Phaleria macrocarpa Leaf Extract
| Activity | Cell Line | Stimulant | IC50 Value | Reference |
| Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | LPS | 18.4 ± 3.1 µg/mL | [2] |
Table 3: Anti-cancer Activity of this compound in Colorectal Cancer (CRC)
| Activity | Key Molecular Targets | Affected Signaling Pathway | Observed Effects | Reference |
| Inhibition of Proliferation and Induction of Cell Death | TUBB2B, PARP1 | PERK/eIF2α/ATF4/CHOP | Disrupts microtubule polymerization, impairs DNA repair, induces apoptosis and ferroptosis, triggers immunogenic cell death. | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable the study of this compound's mechanism of action.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to assess the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, HT-29)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Colony Formation Assay
This assay evaluates the long-term effect of this compound on the ability of single cancer cells to form colonies.
Materials:
-
Colorectal cancer cell lines
-
Complete growth medium
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates with 2 mL of complete growth medium and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Replace the medium with fresh, drug-free complete growth medium.
-
Incubate the plates for 10-14 days, replacing the medium every 3-4 days, until visible colonies are formed.
-
Wash the wells with PBS, fix the colonies with methanol (B129727) for 15 minutes, and then stain with crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically containing >50 cells) in each well.
Western Blot Analysis for Apoptosis and Signaling Pathway Proteins
This protocol is used to detect changes in the expression of key proteins involved in apoptosis and the PERK/eIF2α/ATF4/CHOP signaling pathway following treatment with this compound.
Materials:
-
Colorectal cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-p-PERK, anti-p-eIF2α, anti-ATF4, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentrations for the specified time.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete growth medium
-
This compound
-
LPS (from E. coli)
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution)
-
Sodium nitrite (B80452) standard solution
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows related to the mechanism of action of this compound.
Caption: Anti-cancer mechanism of this compound in colorectal cancer.
Caption: Proposed anti-inflammatory mechanism of this compound.
Caption: Workflow for studying the anti-cancer effects of this compound.
References
- 1. This compound induces immunogenic cell death and synergizes with immune checkpoint inhibition by targeting tubulin and PARP1 in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the inflammatory pathway modulation of Phaleria macrocarpa: evidence from in vitro and in silico studies [pharmacia.pensoft.net]
Application Notes and Protocols for Macrocarpal I in Fungal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpal I is a natural compound belonging to the phloroglucinol-sesquiterpenoid class, isolated from plants of the Eucalyptus genus. This class of compounds has garnered significant interest for its diverse biological activities, including antimicrobial properties. This document provides detailed application notes and protocols for the use of this compound in fungal cell culture, with a focus on elucidating its antifungal activity and mechanism of action. While specific data for this compound is limited, extensive research on the closely related analogue, Macrocarpal C, provides a strong predictive framework for its biological effects. This compound has shown antifungal activity, with a reported IC50 value of 0.75 μg/mL against Candida glabrata[1]. The proposed mechanism of action, based on studies of Macrocarpal C, involves a multi-pronged attack on fungal cells, including disruption of membrane integrity, induction of oxidative stress, and triggering of apoptotic-like cell death[1][2].
These application notes are intended to guide researchers in the systematic evaluation of this compound's antifungal properties against a range of fungal species.
Data Presentation
The antifungal efficacy of this compound and its analogue Macrocarpal C has been quantified by determining their Minimum Inhibitory Concentrations (MIC) against various fungal species. The following tables summarize the available quantitative data.
Table 1: Antifungal Activity of this compound
| Fungal Species | IC50 (µg/mL) |
| Candida glabrata | 0.75[1] |
Note: Further research is required to establish a broader MIC profile for this compound against other fungal pathogens.
Table 2: Antifungal Activity of Macrocarpal C (Analogue)
| Fungal Species | MIC (µg/mL) | Reference |
| Trichophyton mentagrophytes | 1.95 | [2] |
| Trichophyton rubrum | Not specified | [3] |
| Paecilomyces variotii | Not specified | [3] |
Mechanism of Action
Based on studies of the closely related compound Macrocarpal C, the antifungal mechanism of this compound is likely multifaceted, targeting several key cellular processes in fungi[1][2].
-
Increased Membrane Permeability: Macrocarpal compounds have been shown to disrupt the fungal cell membrane, leading to increased permeability. This allows the influx of substances that are normally excluded, such as the fluorescent dye SYTOX Green, indicating a loss of membrane integrity[3].
-
Induction of Reactive Oxygen Species (ROS): Treatment with macrocarpals has been demonstrated to increase the intracellular levels of ROS[1][2]. This oxidative stress can damage vital cellular components, including proteins, lipids, and nucleic acids, ultimately contributing to cell death.
-
Induction of Apoptosis-Like Cell Death: Macrocarpal C has been shown to induce DNA fragmentation in fungal cells, a hallmark of apoptosis[1][2]. This suggests that this compound may trigger a programmed cell death pathway in fungi, potentially involving the activation of fungal metacaspases.
Caption: Proposed mechanism of this compound inducing fungal cell death.
Experimental Protocols
The following are detailed protocols for key experiments to assess the antifungal properties of this compound.
Caption: Workflow for evaluating this compound's antifungal effects.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi and M27-A3 for yeasts.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolates
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. Further dilutions should be made in RPMI-1640 medium.
-
Inoculum Preparation:
-
Yeasts: Culture yeast on Sabouraud Dextrose Agar for 24-48 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Molds: Culture molds on Potato Dextrose Agar for 7 days. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20. Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI-1640.
-
-
Plate Preparation:
-
Add 100 µL of RPMI-1640 to wells 2-12 of a 96-well plate.
-
Add 200 µL of the highest concentration of this compound (in RPMI-1640) to well 1.
-
Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing across the plate to well 10. Discard 100 µL from well 10.
-
Well 11 serves as a positive control (no drug), and well 12 as a sterility control (no inoculum).
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to wells 1-11.
-
Incubation: Incubate the plates at 35°C for 24-72 hours, depending on the fungal species.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes complete visual inhibition of growth.
Protocol 2: Assessment of Membrane Permeability using SYTOX Green
Materials:
-
Fungal cells treated with this compound (at MIC, 0.5x MIC, and 0.25x MIC) and untreated controls.
-
SYTOX Green stain (e.g., from Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Preparation: After treating fungal cells with this compound for a specified time (e.g., 24 hours), harvest the cells by centrifugation and wash twice with PBS.
-
Staining: Resuspend the cells in PBS containing 0.5 µM SYTOX Green.
-
Incubation: Incubate the cells in the dark at room temperature for 10-15 minutes.
-
Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~488 nm, emission ~523 nm) or visualize the cells under a fluorescence microscope. An increase in green fluorescence indicates compromised cell membranes.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA
Materials:
-
Fungal cells treated with this compound and untreated controls.
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA)
-
PBS
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Preparation: Treat fungal cells with this compound for a shorter duration (e.g., 3 hours).
-
Loading with DCFDA: Harvest and wash the cells with PBS. Resuspend the cells in PBS containing 10-25 µM DCFDA and incubate at 37°C for 30-60 minutes in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or observe under a fluorescence microscope. An increase in green fluorescence indicates elevated intracellular ROS levels.
Protocol 4: Detection of Apoptosis-like Cell Death by TUNEL Assay
Materials:
-
Fungal cells grown on coverslips, treated with this compound and untreated controls.
-
In Situ Cell Death Detection Kit (e.g., from Roche)
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescence microscope
Procedure:
-
Fixation: Fix the fungal cells with 4% paraformaldehyde for 1 hour at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Incubate the cells with permeabilization solution for 2 minutes on ice.
-
Washing: Wash the cells twice with PBS.
-
TUNEL Reaction: Add the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and fluorescently labeled dUTPs) to the cells and incubate for 60 minutes at 37°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS.
-
Visualization: Mount the coverslips and observe under a fluorescence microscope. Green fluorescent nuclei indicate DNA fragmentation and apoptosis-like cell death.
Protocol 5: Assessment of Cell Wall Integrity using Calcofluor White
Materials:
-
Fungal cells treated with this compound and untreated controls.
-
Calcofluor White M2R stain
-
10% Potassium hydroxide (B78521) (KOH)
-
Fluorescence microscope
Procedure:
-
Sample Preparation: Place a drop of the fungal cell suspension on a clean microscope slide.
-
Staining: Add one drop of Calcofluor White solution and one drop of 10% KOH.
-
Incubation: Cover with a coverslip and let it stand for 1-5 minutes.
-
Visualization: Observe under a fluorescence microscope with a UV filter. Disruption of the cell wall or abnormal chitin (B13524) deposition can be visualized as irregular or patchy fluorescence compared to the uniform staining of healthy cells.
Caption: Decision tree for investigating this compound's mechanism.
References
- 1. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Macrocarpal I in Fungal Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpal I is a natural phloroglucinol-sesquiterpenoid conjugate with demonstrated antifungal properties. This document provides detailed application notes and experimental protocols for utilizing this compound in the study of fungal resistance. The information is intended to guide researchers in investigating its efficacy, mechanism of action, and its potential as a lead compound in antifungal drug development. While specific data for this compound is emerging, much of our understanding of its antifungal action is informed by studies on the closely related compound, Macrocarpal C.
Antifungal Activity of Macrocarpals
This compound has shown inhibitory activity against clinically relevant fungal pathogens. Notably, it has an IC50 value of 0.75 μg/mL against Candida glabrata[1]. The structurally similar Macrocarpal C has been more extensively studied and exhibits a potent antifungal effect against the dermatophyte Trichophyton mentagrophytes[2][3].
Quantitative Antifungal Data
The following table summarizes the available quantitative data on the antifungal activity of this compound and the related compound Macrocarpal C.
| Compound | Fungal Species | Activity Metric | Value (µg/mL) | Reference |
| This compound | Candida glabrata | IC50 | 0.75 | [1] |
| Macrocarpal C | Trichophyton mentagrophytes | MIC | 1.95 | [2][3] |
Mechanism of Action
The precise mechanism of action for this compound is still under investigation. However, based on studies of Macrocarpal C, it is hypothesized to exert its antifungal effects through a multi-targeted approach, disrupting key cellular processes essential for fungal survival and proliferation. The proposed mechanisms include:
-
Increased Membrane Permeability: Macrocarpal C has been shown to significantly increase the permeability of the fungal cell membrane. This disruption of membrane integrity leads to leakage of essential intracellular components and ultimately cell death.[2][3]
-
Induction of Reactive Oxygen Species (ROS): Treatment with Macrocarpal C leads to an accumulation of intracellular ROS. Elevated ROS levels cause oxidative damage to vital cellular components such as proteins, lipids, and DNA, contributing to fungal cell demise.[2][3]
-
DNA Fragmentation: Studies have demonstrated that Macrocarpal C can induce DNA fragmentation in fungal cells, suggesting an apoptotic-like cell death pathway.[2][3]
Signaling Pathways Implicated in Fungal Response
The cellular damage induced by this compound likely triggers fungal stress response pathways. Understanding these pathways is crucial for elucidating mechanisms of resistance. Key signaling cascades that may be activated in response to the cellular stress caused by this compound include the High Osmolarity Glycerol (HOG) pathway and the Cell Wall Integrity (CWI) pathway. These pathways are central to the fungal response to environmental stresses, including cell wall and membrane damage.
Experimental Protocols
The following are detailed protocols for key experiments to study the antifungal properties of this compound.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines (M27-A3 for yeasts and M38-A2 for filamentous fungi) and can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal inoculum, standardized to the appropriate concentration (0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts; 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for filamentous fungi)
-
Positive control antifungal (e.g., fluconazole, amphotericin B)
-
Negative control (medium only)
-
Growth control (inoculum in medium without antifungal)
-
Spectrophotometer or microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Prepare Drug Dilutions: Serially dilute the this compound stock solution in RPMI-1640 medium in a separate 96-well plate to achieve a range of concentrations (e.g., 0.03 to 16 µg/mL). Prepare 2x the final desired concentrations.
-
Inoculate Microtiter Plates: Add 100 µL of the appropriate fungal inoculum to each well of a new 96-well microtiter plate.
-
Add Antifungal Agent: Transfer 100 µL of each 2x this compound dilution to the corresponding wells of the inoculated plate. This will result in the final desired concentrations.
-
Controls: Include wells for a positive control antifungal, a growth control (100 µL inoculum + 100 µL medium), and a negative control (200 µL medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts) or as appropriate for the growth rate of the filamentous fungi being tested.
-
Determine MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles, or complete inhibition for other agents) compared to the growth control. This can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm).
References
Application Notes and Protocols for Macrocarpal I in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpal I, a phloroglucinol (B13840) sesquiterpenoid isolated from plants of the Eucalyptus genus, has emerged as a promising natural product in the field of drug discovery.[1] This document provides a comprehensive overview of the known biological activities of this compound, with a focus on its potential as an antifungal and anticancer agent. Detailed protocols for key experiments are provided to facilitate further research and development of this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₈H₄₂O₇ |
| Molecular Weight | 490.6 g/mol |
| Class | Phloroglucinol sesquiterpenoid |
| Source | Juvenile leaves of Eucalyptus maideni[1] |
Application Notes
This compound has demonstrated significant potential in two primary therapeutic areas: mycology and oncology.
Antifungal Activity
This compound exhibits potent antifungal activity, particularly against opportunistic yeast pathogens.[1] The primary mechanism of action is believed to be similar to that of the related compound, Macrocarpal C, which involves a multi-pronged attack on fungal cell integrity.
Mechanism of Action: The proposed antifungal mechanism of this compound involves:
-
Disruption of Fungal Cell Membrane: Leading to increased permeability.
-
Induction of Oxidative Stress: Through the generation of intracellular reactive oxygen species (ROS).
-
Induction of Apoptosis: Via DNA fragmentation.
This multifaceted mechanism suggests a lower likelihood of resistance development compared to single-target antifungal agents.
Quantitative Data: Antifungal Activity of this compound
| Fungal Species | IC₅₀ (µg/mL) | Reference |
| Candida glabrata | 0.75 | [1] |
Anticancer Activity
Preclinical studies have highlighted the potential of this compound as an effective agent against colorectal cancer (CRC).[2] The compound has been shown to inhibit the growth and proliferation of CRC cells through a variety of mechanisms.
Mechanism of Action: The anticancer activity of this compound is attributed to its ability to:
-
Inhibit Kinase Activity: Affecting key signaling pathways involved in cancer cell proliferation and survival.[2]
-
Disrupt the Cytoskeleton: Leading to impaired cell division and migration.[2]
-
Promote Apoptosis: Inducing programmed cell death in cancer cells.[2]
Further research is required to identify the specific kinases inhibited by this compound and to quantify its cytotoxic effects on various cancer cell lines.
Quantitative Data: Anticancer Activity of this compound
| Cell Line | Activity | Quantitative Data | Reference |
| Colorectal Cancer (CRC) Cells | Inhibition of proliferation and colony formation | Not yet reported | [2] |
Experimental Protocols
The following protocols provide detailed methodologies for investigating the biological activities of this compound.
Protocol 1: Determination of Antifungal Susceptibility (Broth Microdilution Method)
This protocol is adapted from the Clinical Laboratory Standards Institute (CLSI) M38-A2 method for filamentous fungi and can be optimized for yeast.
1. Preparation of Fungal Inoculum: a. Culture the fungal strain (e.g., Candida glabrata) on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. b. Prepare a suspension of fungal cells in sterile saline (0.85% NaCl). c. Adjust the cell density to 1-5 x 10⁶ cells/mL using a spectrophotometer or hemocytometer. d. Dilute the suspension 1:50 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10⁴ cells/mL.
2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). b. Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate. The final concentrations should typically range from 0.03 to 16 µg/mL.
3. Inoculation and Incubation: a. Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the this compound dilutions. b. Include a growth control (no drug) and a sterility control (no inoculum). c. Incubate the plate at 35°C for 24-48 hours.
4. Determination of Minimum Inhibitory Concentration (MIC): a. The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control. b. Growth inhibition can be assessed visually or by measuring the optical density at 530 nm.
Protocol 2: Fungal Membrane Permeability Assay (SYTOX Green Uptake)
This assay determines if this compound treatment compromises the fungal cell membrane, allowing the entry of the fluorescent dye SYTOX Green.
1. Fungal Cell Preparation: a. Grow the fungal cells as described in Protocol 1. b. Wash the cells twice with sterile phosphate-buffered saline (PBS). c. Resuspend the cells in PBS to a final concentration of 1 x 10⁷ cells/mL.
2. Treatment with this compound: a. In a 96-well black, clear-bottom plate, add 50 µL of the fungal cell suspension to each well. b. Add 50 µL of this compound at various concentrations (e.g., 0.5x, 1x, and 2x MIC) to the wells. Include a no-drug control.
3. Staining and Measurement: a. Add SYTOX Green to each well to a final concentration of 1 µM. b. Incubate the plate at room temperature in the dark for 30 minutes. c. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~520 nm.
4. Data Analysis: a. An increase in fluorescence intensity in this compound-treated cells compared to the control indicates increased membrane permeability.
Protocol 3: Intracellular Reactive Oxygen Species (ROS) Production Assay
This protocol uses a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), to measure intracellular ROS levels.
1. Fungal Cell Preparation: a. Grow and wash fungal cells as described in Protocol 2. b. Resuspend the cells in PBS.
2. Loading with Fluorescent Probe: a. Add DCFH-DA to the cell suspension to a final concentration of 10 µM. b. Incubate for 1 hour at 37°C in the dark to allow the dye to enter the cells.
3. Treatment and Measurement: a. Wash the cells to remove excess dye and resuspend them in fresh PBS. b. Treat the cells with this compound at various concentrations in a 96-well plate. c. Measure the fluorescence intensity immediately and at various time points (e.g., every 30 minutes for 2 hours) using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm).
4. Data Analysis: a. An increase in fluorescence indicates the oxidation of DCFH-DA by ROS.
Protocol 4: DNA Fragmentation Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
1. Cell Preparation and Treatment: a. Grow and treat fungal cells with this compound as described in the previous protocols.
2. Fixation and Permeabilization: a. Fix the cells with 4% paraformaldehyde in PBS for 25 minutes at room temperature. b. Wash the cells with PBS. c. Permeabilize the cells with a solution of 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.
3. TUNEL Reaction: a. Wash the cells with PBS. b. Resuspend the cells in the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) according to the manufacturer's instructions (e.g., In Situ Cell Death Detection Kit, Roche). c. Incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.
4. Analysis: a. Wash the cells with PBS. b. Analyze the cells by flow cytometry or fluorescence microscopy. An increase in the fluorescent signal indicates DNA fragmentation.
Protocol 5: Cancer Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
1. Cell Seeding: a. Seed colorectal cancer cells (e.g., HCT116, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well. b. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
2. Treatment with this compound: a. Treat the cells with various concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (DMSO).
3. MTT Addition and Incubation: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 4 hours at 37°C.
4. Formazan (B1609692) Solubilization and Measurement: a. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. b. Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).
Protocol 6: Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This luminescent assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibition of the kinase.
1. Reagent Preparation: a. Prepare serial dilutions of this compound in an appropriate buffer. b. Prepare a reaction mixture containing the target kinase, its substrate, and ATP.
2. Kinase Reaction: a. In a 96-well plate, add the this compound dilutions. b. Add the kinase reaction mixture to initiate the reaction. c. Incubate at 30°C for 60 minutes.
3. ADP Detection: a. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
4. Measurement and Analysis: a. Measure the luminescence using a plate reader. b. Calculate the percentage of kinase inhibition and determine the IC₅₀ value.
Protocol 7: Cytoskeleton Disruption Assay (Immunofluorescence)
This method visualizes the effects of this compound on the cellular cytoskeleton, specifically actin filaments and microtubules.
1. Cell Culture and Treatment: a. Grow cancer cells on coverslips in a petri dish. b. Treat the cells with this compound for an appropriate duration.
2. Fixation and Permeabilization: a. Fix the cells with 4% paraformaldehyde. b. Permeabilize the cells with 0.1% Triton X-100 in PBS.
3. Staining: a. Stain actin filaments with fluorescently labeled phalloidin. b. Stain microtubules with an anti-tubulin primary antibody followed by a fluorescently labeled secondary antibody. c. Counterstain the nuclei with DAPI.
4. Imaging: a. Mount the coverslips on microscope slides. b. Visualize the cytoskeleton using a fluorescence or confocal microscope.
5. Analysis: a. Observe changes in the organization and structure of actin filaments and microtubules in treated cells compared to controls.
Protocol 8: Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
1. Cell Preparation and Treatment: a. Treat cancer cells with this compound.
2. Staining: a. Harvest and wash the cells. b. Resuspend the cells in Annexin V binding buffer. c. Add FITC-conjugated Annexin V and propidium iodide (PI). d. Incubate in the dark for 15 minutes at room temperature.
3. Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer. b. Viable cells are Annexin V-negative and PI-negative. c. Early apoptotic cells are Annexin V-positive and PI-negative. d. Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
Visualizations
Caption: Proposed antifungal mechanism of this compound.
Caption: Proposed anticancer mechanism of this compound.
Caption: Experimental workflow for antifungal evaluation.
Caption: Experimental workflow for anticancer evaluation.
References
Application Notes and Protocols for Evaluating Macrocarpal Analogs as DPP-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-4 (DPP-4) has emerged as a significant therapeutic target for the management of type 2 diabetes mellitus. DPP-4 is a serine protease that inactivates the incretin (B1656795) hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[1] By inhibiting DPP-4, the half-lives of these incretins are prolonged, leading to enhanced glucose-dependent insulin (B600854) secretion, suppression of glucagon (B607659) release, and consequently, improved glycemic control.[2][3] Natural products are a promising source of novel DPP-4 inhibitors. Among these, macrocarpals isolated from Eucalyptus globulus have demonstrated potential DPP-4 inhibitory activity.[4][5] Notably, Macrocarpal C has been identified as the most potent among the studied analogs.[4][6]
This document provides detailed application notes and protocols for the in vitro evaluation of macrocarpal analogs, specifically Macrocarpals A, B, and C, as potential DPP-4 inhibitors. No peer-reviewed data has been found for a compound specifically named "Macrocarpal I," and it is presumed that this may be a typographical error. The information herein is based on the available scientific literature for Macrocarpals A, B, and C.
Data Presentation
The following table summarizes the reported in vitro DPP-4 inhibitory activity of Macrocarpals A, B, and C.
| Compound | Concentration (µM) | % DPP-4 Inhibition | Reference Compound | Concentration (µM) | % DPP-4 Inhibition |
| Macrocarpal A | 500 | 30% | Diprotin A | 25 | 30% |
| Macrocarpal B | 500 | 30% | |||
| Macrocarpal C | 50 | 90% |
Data sourced from Kato et al. (2017).[4]
Signaling Pathway of DPP-4 Inhibition
DPP-4 inhibitors exert their therapeutic effect by modulating the incretin pathway. The diagram below illustrates the mechanism of action.
Experimental Protocols
In Vitro DPP-4 Inhibitory Activity Assay (Fluorometric Method)
This protocol describes a common method for determining the DPP-4 inhibitory activity of test compounds like macrocarpals.
1. Materials and Reagents:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Test Compounds: Macrocarpal A, B, C (dissolved in DMSO)
-
Positive Control: Sitagliptin or Diprotin A
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
-
Incubator set to 37°C
2. Reagent Preparation:
-
DPP-4 Enzyme Solution: Dilute the human recombinant DPP-4 enzyme to the desired working concentration in cold assay buffer. Keep on ice.
-
Substrate Solution: Prepare a stock solution of Gly-Pro-AMC in assay buffer.
-
Test Compound Dilutions: Prepare a series of dilutions of the macrocarpal compounds and the positive control in DMSO.
3. Assay Procedure:
-
In a 96-well black microplate, add the following to triplicate wells:
-
Blank (No Enzyme): 40 µL of Assay Buffer + 10 µL of DMSO.
-
Enzyme Control (100% Activity): 30 µL of Assay Buffer + 10 µL of diluted DPP-4 enzyme + 10 µL of DMSO.
-
Positive Control: 30 µL of Assay Buffer + 10 µL of diluted DPP-4 enzyme + 10 µL of positive control dilution.
-
Test Compound: 30 µL of Assay Buffer + 10 µL of diluted DPP-4 enzyme + 10 µL of macrocarpal dilution.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence kinetically for 30 minutes, with readings taken every 1-2 minutes.
4. Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well (ΔRFU/min).
-
Subtract the average slope of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each test compound concentration using the following formula:
% Inhibition = [1 - (Slope of Test Compound / Slope of Enzyme Control)] x 100
-
If a range of concentrations is tested, the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow
The following diagram outlines the general workflow for screening potential DPP-4 inhibitors.
Conclusion
The available data suggests that Macrocarpal C is a potent natural inhibitor of DPP-4 and warrants further investigation. The protocols and information provided in this document offer a framework for researchers to further characterize the inhibitory potential of macrocarpal analogs and other novel compounds targeting the DPP-4 enzyme for the development of new anti-diabetic therapies.
References
- 1. Acute DPP-4 inhibition modulates vascular tone through GLP-1 independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on phytochemical and pharmacological facets of tropical ethnomedicinal plants as reformed DPP-IV inhibitors to regulate incretin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 4. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Solubility of Macrocarpal I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpal I is a natural product belonging to the class of phloroglucinol (B13840) dialdehyde (B1249045) diterpenes.[1][2] These compounds are isolated from various species of Eucalyptus and have garnered significant interest for their diverse biological activities, including antimicrobial, anti-inflammatory, and potential antidiabetic properties.[3][4] Specifically, related compounds like Macrocarpal A have shown antibacterial and anti-inflammatory effects, while Macrocarpal C has been identified as an inhibitor of dipeptidyl peptidase 4 (DPP-4), an enzyme implicated in type 2 diabetes.[2][5][6]
A critical parameter in the preclinical development of any potential therapeutic agent is its solubility. Solubility influences bioavailability, formulation, and the design of in vitro and in vivo experiments. These application notes provide a detailed experimental protocol for determining the thermodynamic solubility of this compound in various solvents relevant to pharmaceutical development. The protocol is based on the established shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₂O₇ | [2] |
| Molecular Weight | 490.6 g/mol | [2] |
| General Class | Phloroglucinol Dialdehyde Diterpene | [1][2] |
| Appearance | Likely a slightly yellowish powder (based on related macrocarpals) | [7] |
Experimental Protocol: Thermodynamic Solubility of this compound
This protocol details the determination of the thermodynamic (equilibrium) solubility of this compound using the shake-flask method.[8][9][10]
1. Materials and Reagents
-
This compound (solid, purity >95%)
-
Solvents (HPLC grade or equivalent):
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Methanol
-
Ethanol
-
Acetone
-
Ethyl Acetate
-
Chloroform
-
Dichloromethane
-
Dimethyl Sulfoxide (DMSO)
-
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Thermomixer or orbital shaker with temperature control
-
Microcentrifuge
-
Syringe filters (0.22 µm, compatible with the respective solvents)
-
HPLC vials
-
Analytical balance
2. Procedure
-
Preparation: Add an excess amount of solid this compound to a microcentrifuge tube. An amount that is visually in excess of what will dissolve is sufficient (e.g., 2-5 mg).
-
Solvent Addition: Add a known volume of the desired solvent (e.g., 1 mL) to the microcentrifuge tube containing the solid this compound.
-
Equilibration: Tightly cap the tubes and place them in a thermomixer or orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation (e.g., 800 rpm). Allow the samples to equilibrate for 24-48 hours to ensure that equilibrium solubility is reached.[8]
-
Phase Separation: After equilibration, centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect the supernatant without disturbing the pellet.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove any remaining solid particles.
-
Dilution: If necessary, dilute the filtrate with the appropriate solvent to bring the concentration within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the samples by HPLC to determine the concentration of dissolved this compound.
Analytical Method: Quantification by HPLC
This section provides a general HPLC method for the quantification of this compound, based on methods used for related phloroglucinol derivatives.[1][7][11][12]
1. Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a UV-Vis or Diode Array Detector (DAD) |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Start with a lower percentage of B, and gradually increase. An example gradient could be: 0-20 min, 40-100% B; 20-25 min, 100% B; 25.1-30 min, 40% B. This will need to be optimized. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detector Wavelength | ~275 nm |
2. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh a small amount of this compound (e.g., 1 mg) and dissolve it in a known volume of a suitable solvent in which it is freely soluble (e.g., Methanol or DMSO) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from, for example, 1 to 100 µg/mL.
-
Sample Preparation: The filtered supernatant from the solubility experiment is used as the sample. Dilute as necessary with the mobile phase.
3. Data Analysis
-
Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the experimental samples by interpolating their peak areas from the calibration curve.
-
Calculate the solubility in the desired units (e.g., mg/mL or µM) by accounting for any dilution factors.
Data Presentation
The quantitative solubility data for this compound should be summarized in a table for clear comparison.
Table 1: Thermodynamic Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) | Solubility (µM) |
| PBS (pH 7.4) | Experimental Value | Calculated Value |
| Methanol | Experimental Value | Calculated Value |
| Ethanol | Experimental Value | Calculated Value |
| Acetone | Experimental Value | Calculated Value |
| Ethyl Acetate | Experimental Value | Calculated Value |
| Chloroform | Experimental Value | Calculated Value |
| Dichloromethane | Experimental Value | Calculated Value |
| DMSO | Experimental Value | Calculated Value |
Visualizations
Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Potential Signaling Pathways of Macrocarpals
The following diagrams illustrate potential signaling pathways that may be modulated by macrocarpals, based on published activities of related compounds.
DPP-4 Inhibition Pathway
Caption: Macrocarpal Inhibition of the DPP-4 Signaling Pathway.
Anti-inflammatory Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the inflammatory pathway modulation of Phaleria macrocarpa: evidence from in vitro and in silico studies [pharmacia.pensoft.net]
- 4. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. enamine.net [enamine.net]
- 9. evotec.com [evotec.com]
- 10. creative-biolabs.com [creative-biolabs.com]
- 11. ijrpns.com [ijrpns.com]
- 12. ijsdr.org [ijsdr.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Macrocarpal I
Introduction
Macrocarpal I is a member of the macrocarpal family, a group of formylated phloroglucinol (B13840) meroterpenoids found in various Eucalyptus species.[1] These compounds, including the well-studied Macrocarpal A and B, have garnered scientific interest for their diverse biological activities, such as antibacterial and enzyme inhibitory effects.[1][2][3] this compound, with the molecular formula C28H42O7, possesses a complex structure comprising a phloroglucinol core linked to a terpenoid moiety.[4] The purification of individual macrocarpals is essential for detailed biological evaluation and drug development. This application note presents a detailed protocol for the purification of this compound using preparative High-Performance Liquid Chromatography (HPLC).
Challenges in Purification
The primary challenges in purifying this compound stem from its complex matrix in plant extracts and the presence of structurally similar macrocarpals.[5] A robust HPLC method is required to achieve high purity and yield. The amphipathic nature of macrocarpals, having both polar hydroxyl groups and a non-polar terpene component, necessitates careful selection of chromatographic conditions.
Method Overview
This method employs a reversed-phase HPLC approach, which is a widely used and robust technique for the purification of natural products.[6][7][8] The protocol is designed to be scalable from analytical to preparative levels.[9] The initial plant extract is first subjected to pre-purification steps including liquid-liquid partitioning and column chromatography to enrich the macrocarpal fraction before the final HPLC purification.
Experimental Protocols
Plant Material Extraction and Pre-Purification
-
Plant Material: Fresh or air-dried leaves of a suitable Eucalyptus species (e.g., Eucalyptus globulus) are used as the starting material.[10]
-
Extraction:
-
The plant material is powdered to increase the surface area for extraction.
-
An initial extraction with a non-polar solvent like n-hexane can be performed to remove essential oils, which can improve the yield of macrocarpals.
-
The residue is then extracted with 80% aqueous acetone (B3395972) or 95% ethanol (B145695) under reflux.[2]
-
The resulting crude extract is concentrated under reduced pressure.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and partitioned with ethyl acetate (B1210297).
-
The ethyl acetate fraction, containing the macrocarpals, is collected and concentrated.[2]
-
-
Silica (B1680970) Gel Column Chromatography:
-
The concentrated ethyl acetate fraction is subjected to column chromatography on silica gel.
-
A gradient of chloroform (B151607) and methanol (B129727) is often used as the mobile phase to separate fractions based on polarity.[2]
-
Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target macrocarpals.
-
Preparative HPLC Purification of this compound
The enriched fractions from column chromatography are pooled, concentrated, and subjected to preparative HPLC for the final purification of this compound.
Instrumentation and Materials:
-
Preparative HPLC system with a gradient pump, autosampler, and fraction collector
-
UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (preparative scale, e.g., 20 x 250 mm, 5 µm)
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (FA)
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 20 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 15.0 mL/min |
| Injection Volume | 500 - 2000 µL (dependent on sample concentration) |
| Column Temperature | 25 °C |
| Detection Wavelength | 275 nm |
| Gradient Program | See Table 2 |
Table 2: Preparative HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 50 | 50 |
| 30.0 | 10 | 90 |
| 35.0 | 10 | 90 |
| 35.1 | 50 | 50 |
| 45.0 | 50 | 50 |
Sample Preparation:
The enriched fraction containing this compound is dissolved in the initial mobile phase composition (50:50 Water:Acetonitrile with 0.1% FA) to a concentration of approximately 10-20 mg/mL. The sample should be filtered through a 0.45 µm syringe filter before injection.
Fraction Collection:
Fractions are collected based on the UV chromatogram. The peak corresponding to this compound is collected. The purity of the collected fractions should be assessed by analytical HPLC.
Data Presentation
Table 3: Expected Retention Time and Purity of this compound
| Compound | Retention Time (min) | Purity (%) |
| This compound | To be determined experimentally | >95% |
Note: The retention time is an estimate and will vary depending on the specific HPLC system and column used. Purity is determined by analytical HPLC of the collected fraction.
Diagrams
Caption: Workflow for the HPLC Purification of this compound.
Conclusion
This application note provides a comprehensive protocol for the purification of this compound from Eucalyptus extracts using preparative HPLC. The described method, which includes essential pre-purification steps, is designed to yield high-purity this compound suitable for further research and development. The provided workflow and chromatographic conditions can be adapted and optimized for specific laboratory setups to achieve efficient purification of this promising natural product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound | C28H42O7 | CID 10028546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 7. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of Macrocarpal I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpal I is a member of the phloroglucinol-diterpene family of compounds isolated from Eucalyptus species.[1] Preliminary in vitro studies of related macrocarpals, such as Macrocarpal B and C, have revealed promising biological activities, including antibacterial, anti-inflammatory, and cytotoxic effects against various cancer cell lines.[1][2] To further investigate its therapeutic potential and support its journey as a potential drug candidate, rigorous in vivo animal studies are crucial.
These application notes provide a comprehensive guide for the in vivo evaluation of this compound, covering experimental design, detailed protocols for toxicity and efficacy studies, and an overview of its potential signaling pathways. The provided protocols are based on established methodologies for similar compounds and should be adapted and optimized based on emerging data and specific research questions. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and require approval from an Institutional Animal Care and Use Committee (IACUC).
Data Presentation
Table 1: In Vitro Activity of Related Macrocarpals
| Compound | Target Organism/Cell Line | Efficacy (MIC/IC50) | Cytotoxicity (IC50) | Therapeutic Index (Approx.) | Reference |
| Macrocarpal A/B | Porphyromonas gingivalis | 1 µg/mL | < 10 µM (~4.7 µg/mL) on A549 & HL-60 cells | ~4.7 | [2] |
| Macrocarpal C | Trichophyton mentagrophytes | Not specified | Not specified | Not specified | [3] |
| Macrocarpal C | Dipeptidyl Peptidase 4 (DPP-4) | 90% inhibition at 50 µM | Not specified | Not specified | [4][5] |
Note: The provided data is for related macrocarpals and should be considered as a preliminary guide for dose selection in this compound studies.
Experimental Protocols
Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
Objective: To determine the acute toxic effects of a single high dose of this compound and to estimate its median lethal dose (LD50).
Animal Model:
-
Species: Healthy, young adult nulliparous and non-pregnant female Sprague-Dawley rats.[1]
-
Age: 8-12 weeks old.[1]
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[1]
-
Acclimatization: Minimum of 5 days before the study.[1]
Methodology:
-
Grouping and Dosing: A stepwise procedure is employed with 3 animals per step. A conservative starting dose of 300 mg/kg is proposed, given the lack of prior in vivo data.[1] this compound should be dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally by gavage.[1]
-
Observations: Animals are observed for mortality and clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior) frequently on the day of dosing and at least once daily thereafter for a minimum of 14 days.[1] Body weight changes should also be recorded.
-
Endpoint: The study allows for the classification of the substance and an estimation of the LD50.[1]
Carrageenan-Induced Paw Edema Model (Anti-inflammatory Activity)
Objective: To evaluate the anti-inflammatory effect of this compound in an acute inflammation model.
Animal Model:
-
Species: Sprague-Dawley rats.[1]
-
Grouping: Animals are divided into groups (n=6 per group):
Methodology:
-
Dosing: Doses are administered orally 1 hour before the carrageenan injection.[1]
-
Induction of Edema: 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.[1]
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[1]
-
Calculation: The percentage inhibition of edema is calculated for each treated group relative to the vehicle control group.[1]
Signaling Pathways and Experimental Workflow
The mechanisms of action for macrocarpals are still under investigation, but preliminary studies on related compounds suggest several potential pathways. Macrocarpal C has been shown to exert its antifungal effects by increasing fungal membrane permeability, inducing the production of reactive oxygen species (ROS), and promoting DNA fragmentation, ultimately leading to apoptosis.[3][6] In the context of antibacterial activity, macrocarpals target key virulence factors in bacteria like Porphyromonas gingivalis by inhibiting their proteolytic enzymes, gingipains.[2]
Signaling Pathway of Macrocarpal C's Antifungal Action
Caption: Proposed antifungal mechanism of Macrocarpal C.
Overall Experimental Workflow for In Vivo Studies
Caption: Recommended workflow for preclinical in vivo studies.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Macrocarpal I Cytotoxicity Assay on Mammalian Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Macrocarpals are a class of complex phloroglucinol-diterpene derivatives found in plants of the Eucalyptus species[1][2]. While research has highlighted the antibacterial and antifungal properties of compounds like Macrocarpal A and C[1][3], their cytotoxic potential against mammalian cells is an area of growing interest for drug discovery, particularly in oncology. These application notes provide a framework for evaluating the cytotoxic effects of Macrocarpal I on various mammalian cell lines. The protocols outlined below describe standard assays to quantify cell viability, membrane integrity, and apoptosis induction.
Data Presentation
Quantitative data from cytotoxicity experiments should be meticulously recorded and presented to allow for clear interpretation and comparison. The following tables provide templates for summarizing key results.
Table 1: IC50 Values of this compound in Various Mammalian Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 24 | |
| 48 | |||
| 72 | |||
| A549 | Lung Carcinoma | 24 | |
| 48 | |||
| 72 | |||
| HepG2 | Hepatocellular Carcinoma | 24 | |
| 48 | |||
| 72 | |||
| HCT116 | Colon Carcinoma | 24 | |
| 48 | |||
| 72 | |||
| V79 | Normal Lung Fibroblast | 24 | |
| 48 | |||
| 72 |
Table 2: Lactate Dehydrogenase (LDH) Release upon Treatment with this compound
| Cell Line | Concentration of this compound (µM) | Incubation Time (hours) | % Cytotoxicity (LDH Release) |
| A549 | 0 (Control) | 24 | |
| 10 | 24 | ||
| 50 | 24 | ||
| 100 | 24 | ||
| MCF-7 | 0 (Control) | 24 | |
| 10 | 24 | ||
| 50 | 24 | ||
| 100 | 24 |
Table 3: Apoptosis Induction by this compound in a Selected Cell Line (e.g., A549)
| Treatment | Concentration (µM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) |
| Control | 0 | |||
| This compound | IC50/2 | |||
| IC50 | ||||
| 2 x IC50 | ||||
| Positive Control (e.g., Staurosporine) |
Experimental Protocols
The following are detailed protocols for assessing the cytotoxicity of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Complete cell culture medium
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[5]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[5]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).[5]
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.[5]
-
After the incubation period, add 10 µL of MTT solution to each well.[5]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[5]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]
-
Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[5]
Membrane Integrity Assay (LDH Cytotoxicity Assay)
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells, which serves as an indicator of cytotoxicity.[4]
Materials:
-
This compound stock solution (in DMSO)
-
LDH cytotoxicity assay kit (commercially available)
-
Complete cell culture medium
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described in the MTT assay protocol.
-
Treat cells with various concentrations of this compound and controls as described in the MTT assay protocol for the desired incubation period.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
After incubation, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Measure the absorbance at the wavelength recommended by the manufacturer (typically 490 nm).[6]
-
Calculate the percentage of cytotoxicity based on the absorbance of treated cells relative to control cells and a maximum LDH release control (cells lysed with a provided lysis buffer).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
Complete cell culture medium
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50/2, IC50, 2 x IC50) for the selected incubation time.
-
Harvest the cells by trypsinization and collect the cell culture medium to include any detached cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.[5]
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.[5]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[5]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.[5]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Binding Buffer to each tube.[5]
-
Analyze the samples by flow cytometry within one hour.[5]
Visualizations
Experimental Workflow
Caption: General workflow for assessing the cytotoxicity of this compound.
Postulated Signaling Pathway of Macrocarpal-Induced Apoptosis
Based on the known mechanisms of other natural products and the antifungal action of Macrocarpal C which involves increased membrane permeability and ROS production[3][7], a plausible signaling pathway for this compound-induced cytotoxicity in mammalian cells is proposed below.
Caption: Postulated intrinsic apoptosis pathway induced by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Composition and Phytotoxic and Antibiofilm Activity of the Essential Oils of Eucalyptus bicostata, E. gigantea, E. intertexta, E. obliqua, E. pauciflora and E. tereticornis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Macrocarpal I Extraction from Eucalyptus
Welcome to the Technical Support Center for optimizing the extraction of Macrocarpal I from Eucalyptus. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for maximizing the yield and purity of this compound.
Frequently Asked Questions (FAQs)
Q1: Which Eucalyptus species is the best source for this compound?
A1: this compound has been successfully isolated from Eucalyptus globulus.[1][2] While other macrocarpals are found in various Eucalyptus species, E. globulus is the documented source for this compound. The selection of the plant species is a critical factor that can significantly impact the yield and profile of the extracted macrocarpals.[3]
Q2: What is the general chemical nature of macrocarpals, and why can they be challenging to extract?
A2: Macrocarpals are complex natural products belonging to the class of acylphloroglucinols. Their structure consists of a polar phloroglucinol (B13840) dialdehyde (B1249045) core linked to a larger, non-polar diterpene moiety. This dual polarity, or amphipathic nature, can make it challenging to select a single optimal solvent for high-yield extraction. It may also lead to the co-extraction of a wide range of impurities and potential degradation under harsh extraction conditions.[3]
Q3: Are there any pre-extraction steps that can improve the yield of macrocarpals?
A3: Yes, a crucial pre-extraction step is the removal of essential oils from the plant material. A patented method suggests that a pre-treatment with a non-polar solvent, such as n-hexane or petroleum ether, can lead to a higher yield of macrocarpals A, B, and C.[3] This initial wash minimizes interference from the abundant essential oils during the subsequent extraction and purification phases.[3]
Q4: What are the recommended solvents for the main extraction of macrocarpals?
A4: A sequential extraction approach is often the most effective. Following the removal of essential oils, a two-step extraction using ethanol-water mixtures of varying concentrations has been shown to provide high yields of macrocarpals.[3] A patented method recommends an initial extraction with a low-concentration ethanol (B145695) solution (e.g., 30% w/w ethanol in water) followed by a second extraction of the plant residue with a higher concentration ethanol solution (e.g., 80% w/w ethanol in water).[3]
Q5: What advanced extraction techniques can be applied to enhance this compound yield?
A5: To improve extraction efficiency, reduce solvent consumption, and shorten extraction times, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can be employed.[3] These methods utilize ultrasonic waves or microwaves to disrupt plant cell walls, which facilitates the release of bioactive compounds.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield of this compound | 1. Inefficient Extraction: The solvent system may not be optimal for this compound. 2. Degradation: Macrocarpals can be sensitive to high temperatures and prolonged extraction times. 3. Incomplete Extraction: Insufficient solvent volume or extraction cycles. | 1. Optimize Solvent System: Experiment with different ethanol-water ratios for the sequential extraction. 2. Control Temperature: Consider room temperature maceration with agitation over a longer period to avoid thermal degradation.[3] 3. Adjust Solid-to-Solvent Ratio and Cycles: Ensure an adequate solvent-to-solid ratio (e.g., 10:1 v/w) and perform multiple extraction cycles until the extract is clear. |
| Co-extraction of a Large Amount of Impurities | 1. Presence of Essential Oils: Failure to perform the pre-extraction step. 2. Non-selective Solvent: The solvent system is extracting a wide range of compounds with similar polarities. | 1. Implement Pre-extraction: Always begin with a non-polar solvent wash (e.g., n-hexane) to remove essential oils.[3] 2. Refine Solvent Polarity: Adjust the polarity of the extraction solvents in the sequential extraction to target macrocarpals more specifically. |
| Difficulty in Separating this compound from other Macrocarpals | 1. Sub-optimal Chromatographic Conditions: The stationary and mobile phases are not providing adequate resolution. 2. Co-elution of Isomers: Macrocarpals often exist as closely related structural isomers that are difficult to separate. | 1. Optimize Chromatography: Employ sequential chromatographic techniques. Start with silica (B1680970) gel column chromatography with a stepwise gradient (e.g., hexane (B92381)/ethyl acetate (B1210297) or chloroform/methanol) to fractionate the extract.[3][4] 2. High-Resolution Purification: Further purify the enriched fractions using reversed-phase High-Performance Liquid Chromatography (HPLC) for higher resolution.[3][4] Monitor fractions using an analytical method like HPLC-UV. |
| Inconsistent Yields Between Batches | 1. Variability in Plant Material: The chemical composition of Eucalyptus leaves can vary depending on the season of harvest, age of the plant, and growing conditions. 2. Inconsistent Extraction Protocol: Minor variations in extraction time, temperature, solvent-to-solid ratio, or agitation can lead to different outcomes. | 1. Standardize Plant Material: Standardize the collection of plant material (e.g., time of year, plant age) as much as possible.[3] 2. Adhere to a Standard Operating Procedure (SOP): Strictly follow a validated SOP for the entire extraction and purification process to ensure reproducibility.[3] |
Data Presentation
Table 1: Impact of a Two-Step Extraction Process on Macrocarpal Yield
This table summarizes the impact of a patented two-step extraction process on the yield of Macrocarpals A, B, and C from Eucalyptus leaves. This data can be used as a reference for optimizing the extraction of this compound, as a similar trend in yield improvement is expected.
| Extraction Protocol | First Solvent | Second Solvent | Macrocarpal A (mg/100g) | Macrocarpal B (mg/100g) | Macrocarpal C (mg/100g) |
| Comparative Example | 70% Ethanol | - | 110 | 120 | 150 |
| Optimized Method 1 | 30% Ethanol | 80% Ethanol | 180 | 200 | 260 |
| Optimized Method 2 | Water | 80% Ethanol | 170 | 190 | 250 |
| Optimized Method 3 | 30% Ethanol | Ethanol | 180 | 200 | 260 |
| Data adapted from a patented high-yield method.[3] |
Table 2: Factors Influencing Extraction Yield
This table outlines key experimental parameters and their general effect on the extraction yield of phytochemicals from plant matrices.
| Parameter | Effect on Yield | Considerations |
| Temperature | Generally, increasing temperature enhances solvent penetration and extraction rate. However, excessive heat can cause degradation of thermolabile compounds like macrocarpals.[2][5][6] | An optimal temperature needs to be determined to balance extraction efficiency and compound stability. |
| Extraction Time | Yield typically increases with time up to a certain point, after which it plateaus. Prolonged times can lead to compound degradation. | The optimal time should be sufficient for maximum extraction without causing significant degradation. |
| Solvent-to-Solid Ratio | A higher ratio generally improves extraction by increasing the concentration gradient. However, very high ratios can be inefficient in terms of solvent usage and subsequent removal.[7] | An optimal ratio should be determined to maximize extraction while minimizing solvent waste. |
| Particle Size | Smaller particle sizes increase the surface area for extraction, leading to higher yields. | Grinding the plant material to a fine powder is recommended. |
| Agitation | Agitation improves solvent circulation and contact with the plant material, enhancing extraction efficiency. | Consistent agitation should be applied during the extraction process. |
Experimental Protocols
Protocol 1: High-Yield Extraction of Macrocarpals (General Method)
This protocol is based on a patented method designed to maximize the yield of macrocarpals and is recommended as a starting point for the extraction of this compound.[3][8][9]
1. Pre-treatment (Removal of Essential Oils): a. Air-dry fresh Eucalyptus globulus leaves and grind them into a coarse powder. b. Macerate the powdered leaves in n-hexane (e.g., 1:5 w/v) at room temperature with occasional stirring for 24 hours.[3] c. Filter the mixture and discard the n-hexane fraction containing the essential oils. d. Air-dry the plant residue to remove any remaining n-hexane.[3]
2. First Extraction: a. Submerge the essential oil-free residue in a solution of 30% (w/w) ethanol in water. b. Stir the mixture at room temperature for 4-6 hours.[3] c. Filter the mixture and collect the aqueous extract. Retain the plant residue.
3. Second Extraction: a. Submerge the plant residue from the first extraction in a solution of 80% (w/w) ethanol in water. b. Stir the mixture at room temperature for 4-6 hours.[3] c. Filter the mixture and collect the ethanolic extract.
4. Combining and Concentrating: a. Combine the aqueous extract from the first extraction and the ethanolic extract from the second extraction. b. Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude Macrocarpal-rich extract.[3]
Protocol 2: Purification of this compound
This is a general purification scheme for macrocarpals. Optimization of solvent gradients and columns may be necessary for the specific isolation of this compound.
1. Solvent Partitioning: a. Dissolve the crude extract in a mixture of chloroform, methanol, and water (e.g., 4:1:5 v/v/v).[3] b. Separate the layers to partition the compounds based on polarity. The macrocarpals will typically be in the organic phase.
2. Silica Gel Column Chromatography: a. Concentrate the organic phase from the solvent partitioning. b. Adsorb the concentrated extract onto a small amount of silica gel. c. Load the adsorbed sample onto a silica gel column packed with a non-polar solvent (e.g., hexane). d. Elute the column with a stepwise gradient of increasing polarity, for example, using mixtures of hexane and ethyl acetate, followed by ethyl acetate and methanol.[4] e. Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
3. Reversed-Phase HPLC: a. Pool the fractions containing this compound from the column chromatography and concentrate them. b. Dissolve the concentrated sample in the initial mobile phase for HPLC. c. Purify the sample using a reversed-phase C18 column.[4] d. Use a gradient elution system, for example, starting with a mixture of water and acetonitrile (B52724) and gradually increasing the concentration of acetonitrile. A small amount of formic acid (e.g., 0.1%) can be added to the mobile phase to improve peak shape.[4] e. Monitor the elution at a wavelength of approximately 275 nm, which is suitable for detecting macrocarpals.[4] f. Collect the peak corresponding to this compound.
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low this compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Value-Added Compound Recovery from Invasive Forest for Biofunctional Applications: Eucalyptus Species as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macrocarpal A | 132951-90-7 | HFA95190 | Biosynth [biosynth.com]
Technical Support Center: Troubleshooting the Purification of Macrocarpal I by HPLC
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the purification of Macrocarpal I using High-Performance Liquid Chromatography (HPLC). The following sections are presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification important?
This compound is a phloroglucinol (B13840) dialdehyde (B1249045) diterpene, a type of phenolic compound. It is a secondary metabolite found in plants of the Eucalyptus genus. The purification of this compound is crucial for its structural elucidation, pharmacological studies, and potential development as a therapeutic agent, given that related macrocarpals have shown biological activities such as antibacterial and antifungal properties.
Q2: What is a good starting point for an HPLC method for this compound purification?
A reversed-phase HPLC method is a suitable starting point. Based on successful methods for structurally similar compounds like Macrocarpal B and C, a C18 or C8 column with a gradient elution using a mobile phase of water and acetonitrile (B52724) or methanol (B129727) is recommended.[1][2] The addition of a small amount of acid, such as formic or acetic acid, to the mobile phase can improve peak shape.[1][3]
Q3: What are the common impurities I might encounter when purifying this compound?
The most common impurities are other structurally related macrocarpals (e.g., Macrocarpal A, B, C) that are often co-extracted from the plant material.[4] Other potential impurities from Eucalyptus extracts include various phenolic compounds, flavonoids, and tannins.[4]
Q4: How can I assess the purity of my isolated this compound?
Analytical HPLC is the most effective method for assessing the purity of this compound.[4] A well-developed method can separate the target compound from its related impurities, allowing for an accurate determination of purity based on the peak area percentage.
Q5: What are the recommended storage conditions for this compound?
As with many natural products, it is advisable to store this compound in a cool, dry, and dark place to minimize degradation.[4] For long-term storage, refrigeration or freezing in a tightly sealed container is recommended.[4] Phloroglucinol compounds can be susceptible to oxidation and degradation under alkaline conditions, so it is also advised to prepare sample solutions fresh and use mobile phases that are not strongly basic.[1]
Troubleshooting Guides
Problem 1: Poor Peak Resolution
Q: My chromatogram shows poor resolution between the this compound peak and other impurity peaks. How can I improve this?
A: Poor peak resolution, where peaks are not sufficiently separated, can lead to inaccurate quantification and impure fractions.[1] To improve resolution, you can adjust the selectivity, efficiency, or retention of your chromatographic system.
Troubleshooting Steps:
-
Optimize the Mobile Phase Gradient: A shallow gradient, which involves a slower increase in the organic solvent concentration over a longer period, provides more time for the separation of closely eluting compounds.[4]
-
Change the Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation due to their different solvent properties, potentially changing the elution order and improving resolution.[1]
-
Adjust the Mobile Phase pH: For phenolic compounds like this compound, adding a small amount of acid (e.g., 0.1% formic acid) to the aqueous mobile phase can improve peak shape and resolution by suppressing the ionization of silanol (B1196071) groups on the column's stationary phase.[1]
-
Try a Different Column Chemistry: If optimizing the mobile phase is insufficient, consider using a column with a different stationary phase. Phenyl-hexyl or C8 columns can offer different selectivity for aromatic compounds compared to the more common C18 columns.[2][4]
Problem 2: Peak Tailing
Q: The peak for this compound in my chromatogram is tailing significantly. What could be the cause and how do I fix it?
A: Peak tailing is a common issue in reversed-phase HPLC, often caused by secondary interactions between the analyte and the stationary phase. For polar compounds like this compound, which contains phloroglucinol groups, this is a frequent problem.
Troubleshooting Steps:
-
Check for Silanol Interactions: Residual silanol groups (Si-OH) on the silica (B1680970) surface of the column can interact with polar analytes, causing tailing. Using a well-end-capped column can minimize these interactions. Adding a small amount of a competing base, like triethylamine (B128534) (0.05-0.1%), to the mobile phase can also help by blocking these active silanol sites.[4]
-
Reduce Sample Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the concentration of your sample.[4]
-
Ensure Mobile Phase Miscibility: Ensure that the aqueous and organic components of your mobile phase are fully miscible at all concentrations used in your gradient.
-
Use a Guard Column: A guard column installed before the analytical column can help to retain strongly adsorbed impurities from the sample that might otherwise create active sites on the analytical column, leading to peak tailing.
Problem 3: Low Recovery of this compound
Q: I am experiencing low recovery of this compound after purification. What are the potential reasons and solutions?
A: Low recovery can be due to several factors, including irreversible adsorption to the column or degradation of the compound during the purification process.
Troubleshooting Steps:
-
Address Irreversible Adsorption: Ensure the mobile phase pH is suitable for the stability and solubility of this compound. If adsorption is suspected, consider trying a different stationary phase that may have less affinity for the compound.[4]
-
Prevent On-Column Degradation: Phloroglucinol compounds can be sensitive to heat and oxidation.[1] Consider operating the column at a lower temperature (e.g., room temperature) and ensure the mobile phase is properly degassed to prevent oxidation.[4] Preparing fresh sample solutions before injection is also recommended.[1]
-
Check for System Leaks: Any leaks in the HPLC system can lead to a loss of sample and consequently, low recovery. A systematic check of all fittings and connections is advised.
Experimental Protocols
General Preparative HPLC Method for this compound Purification
This protocol is a starting point based on methods developed for Macrocarpal B and C and will likely require optimization for your specific instrumentation and sample matrix.[2][3]
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)
-
HPLC-grade acetonitrile or methanol
-
HPLC-grade water
-
Formic acid (or other suitable acid modifier)
-
Fraction collector
-
Crude or partially purified Eucalyptus extract containing this compound
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile (or Methanol)
-
Degas both mobile phases for at least 15 minutes using an ultrasonic bath or inline degasser.
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 20 mL/min |
| Column Temperature | Ambient (~25 °C) |
| Detection Wavelength | ~275 nm |
| Injection Volume | 1-5 mL (depending on sample concentration and column capacity) |
Example Gradient Program:
| Time (minutes) | % Mobile Phase B |
| 0 | 40 |
| 30 | 100 |
| 40 | 100 |
| 41 | 40 |
| 50 | 40 |
Procedure:
-
Equilibrate the column with the initial mobile phase conditions (40% B) until a stable baseline is achieved.
-
Dissolve the extract in the initial mobile phase composition.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Inject the prepared sample onto the column.
-
Collect fractions corresponding to the peak of interest.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Effect of Mobile Phase Composition on Retention Time of Related Macrocarpals (Hypothetical Data for Method Development)
| % Acetonitrile in Water (v/v) | Retention Time of Macrocarpal A (min) | Retention Time of Macrocarpal B (min) | Retention Time of this compound (min) |
| 50 | 18.5 | 20.1 | 19.2 |
| 60 | 14.2 | 15.8 | 15.1 |
| 70 | 9.8 | 11.2 | 10.5 |
Table 2: Influence of Column Chemistry on Peak Tailing Factor (Hypothetical Data)
| Column Type | Tailing Factor for this compound |
| Standard C18 | 1.8 |
| End-capped C18 | 1.2 |
| Phenyl-Hexyl | 1.1 |
Visualizations
Caption: A flowchart for troubleshooting common HPLC purification issues.
Caption: Factors influencing HPLC peak resolution.
References
Macrocarpal I stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Macrocarpal I, along with troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, it is recommended to store solid this compound at -20°C or below in a tightly sealed container, protected from light.[1] For short-term storage (up to a few weeks), refrigeration at 2-8°C is acceptable.[1] As a phenolic compound, this compound is susceptible to degradation at ambient temperatures.[1]
Q2: How sensitive is this compound to light?
This compound, like other phenolic compounds, is likely susceptible to photodegradation.[1] It is crucial to protect it from light by storing it in an amber vial or a container wrapped in aluminum foil. All handling and preparation of solutions should be performed under subdued light conditions.[1]
Q3: What is the best way to store this compound in solution?
If you need to store this compound in solution, it is advisable to use a high-purity, anhydrous solvent such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO).[1] Whenever possible, prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at -20°C or below in a tightly capped vial to prevent solvent evaporation and exposure to air. The stability of phenolic compounds in solution can be affected by the solvent and storage temperature.[1]
Q4: What are the visible signs of this compound degradation?
Visible signs of degradation may include a change in the color of the solid compound or its solutions. However, significant degradation can occur without any visible changes. Therefore, it is essential to follow proper storage and handling procedures and to periodically assess the purity of your sample, especially for long-term studies.[1]
Q5: What are the potential degradation pathways for this compound?
As a phloroglucinol (B13840) derivative, this compound is susceptible to degradation through oxidation and photodegradation.[1] Phenolic compounds can be oxidized, especially when exposed to air and light, leading to the formation of quinone-type structures and other degradation products. High temperatures can also accelerate these degradation processes.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | - Aliquot stock solutions and store at -80°C to minimize freeze-thaw cycles.- Prepare fresh working solutions for each experiment.- Verify the purity of the stock solution using HPLC. |
| Loss of biological activity | Improper storage of this compound. | - Review storage conditions (temperature, light exposure).- Use a fresh vial of this compound for subsequent experiments.- Perform a quality control check on the compound's activity. |
| Precipitation of this compound in aqueous solutions | Low solubility of this compound in aqueous media. | - Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, ethanol).- Perform serial dilutions to the desired final concentration in your aqueous experimental medium.- Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed recommended limits (typically <0.5% for cell-based assays). |
| Unexpected peaks in HPLC analysis | Degradation of the sample or contamination. | - Ensure proper sample preparation and handling to avoid contamination.- Check the stability of this compound in the chosen solvent and at the analysis temperature.- Use high-purity solvents and reagents. |
Stability Data
Table 1: Stability of Macrocarpal B in DMSO (10 mM) at Various Temperatures [1]
| Storage Condition | Timepoint | Purity by HPLC (%) | Number of Degradation Peaks |
| -80°C | 0 days | 100 | 0 |
| 30 days | 99 | 0 | |
| 90 days | 98 | 1 (minor) | |
| -20°C | 0 days | 100 | 0 |
| 30 days | 95 | 2 | |
| 90 days | 88 | >3 | |
| 4°C | 0 days | 100 | 0 |
| 7 days | 89 | >5 | |
| 14 days | 75 | >5 |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Optimization may be required based on the specific instrumentation and sample.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: Start with 50% B, increase to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the sample and record the chromatogram. Purity can be estimated by the relative peak area of this compound compared to the total peak area.
Protocol 2: Preparation of this compound Stock and Working Solutions
-
Stock Solution (e.g., 10 mM in DMSO):
-
Accurately weigh a precise amount of solid this compound. The molecular weight of this compound is 490.63 g/mol .[3]
-
Dissolve the solid in the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into small, single-use amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C for long-term storage.
-
-
Working Solutions:
-
Thaw an aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium or buffer to achieve the desired final concentrations for your experiment.
-
Ensure the final concentration of DMSO in the working solution is below the tolerance level of your experimental system (typically <0.5%).
-
Visualizations
Caption: Workflow for this compound storage, preparation, and use.
Caption: Antifungal signaling pathway of macrocarpals.
References
Technical Support Center: Preventing Macrocarpal I Degradation in Solution
Welcome to the technical support center for Macrocarpal I. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is a natural product belonging to the class of macrocarpals, which are complex molecules composed of a phloroglucinol (B13840) dialdehyde (B1249045) core linked to a diterpenoid moiety.[1] Its unique structure, featuring phenolic hydroxyl groups, aldehyde functionalities, and a terpene backbone, makes it susceptible to various degradation pathways in solution.[2][3] Maintaining its structural integrity is crucial for accurate experimental results and for preserving its biological activity.
Q2: What are the primary factors that can cause this compound to degrade in solution?
Based on the chemical structure of this compound, the primary factors contributing to its degradation are:
-
pH: The phenolic hydroxyl groups are sensitive to pH changes. Basic conditions can lead to deprotonation and increased susceptibility to oxidation, while acidic conditions can potentially catalyze hydrolysis or other reactions.
-
Oxygen: The presence of oxygen can lead to the oxidation of the phloroglucinol ring and the terpene moiety. This is a common degradation pathway for phenolic compounds and terpenes.[4]
-
Light: Exposure to light, particularly UV light, can induce photodegradation of the terpene component and other parts of the molecule.[5]
-
Temperature: Elevated temperatures can accelerate the rates of all degradation reactions, including oxidation and hydrolysis.
-
Presence of Metal Ions: Metal ions can catalyze oxidative degradation of phenolic compounds.[6]
Q3: What are the visible signs of this compound degradation?
Degradation of this compound in solution may be indicated by:
-
A change in the color of the solution (e.g., yellowing or browning).
-
The formation of precipitates.
-
A decrease in the expected biological activity.
-
The appearance of new peaks or a decrease in the main peak area in HPLC analysis.
Q4: What are the recommended general storage conditions for this compound solutions?
To minimize degradation, stock solutions of this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage (a few days), refrigeration at 2-8°C may be adequate.
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Atmosphere: To prevent oxidation, it is recommended to purge the headspace of the storage container with an inert gas like nitrogen or argon before sealing.
-
Container: Use tightly sealed, high-quality glass vials to prevent solvent evaporation and exposure to air.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of potency or activity of this compound solution. | Oxidation due to dissolved oxygen or exposure to air. | - Degas your solvent before preparing the solution.- Prepare solutions fresh before each experiment.- Purge the vial with nitrogen or argon before sealing.- Add an antioxidant (e.g., ascorbic acid, BHT, BHA) to the solution. |
| Solution turns yellow or brown over a short period. | Oxidation of the phloroglucinol moiety. | - Follow all recommendations for preventing oxidation.- Check the pH of your solution; extreme pH values can accelerate degradation.- If possible, work at a slightly acidic to neutral pH. |
| Precipitate forms in the solution upon storage. | Degradation products may be less soluble. The compound may be unstable at the storage temperature or concentration. | - Filter the solution before use.- Lower the storage temperature.- Prepare more dilute stock solutions. |
| Inconsistent results in bioassays. | Degradation of this compound during the experiment. | - Minimize the exposure of the working solution to light and elevated temperatures.- Prepare fresh dilutions from a stable stock solution for each experiment.- Include a stability control (a sample of the initial solution analyzed at the end of the experiment). |
| Extra peaks appear in the HPLC chromatogram. | Formation of degradation products. | - Conduct a forced degradation study to identify potential degradation products.- Optimize storage and handling conditions to minimize degradation. |
Data Presentation
The following tables provide hypothetical data to illustrate the impact of different conditions on this compound stability. This data is for illustrative purposes and should be confirmed by experimental studies.
Table 1: Effect of Temperature on this compound Stability in a Buffered Solution (pH 7.4) over 24 hours
| Temperature (°C) | This compound Remaining (%) |
| 4 | 98.5 |
| 25 (Room Temp) | 85.2 |
| 37 | 70.1 |
Table 2: Effect of pH on this compound Stability at 25°C over 24 hours
| pH | This compound Remaining (%) |
| 3.0 | 95.3 |
| 5.0 | 96.8 |
| 7.4 | 85.2 |
| 9.0 | 65.7 |
Table 3: Effect of Antioxidants on this compound Stability at 25°C and pH 7.4 over 24 hours
| Condition | This compound Remaining (%) |
| No Antioxidant | 85.2 |
| Ascorbic Acid (0.1 mg/mL) | 97.1 |
| BHT (0.1 mg/mL) | 96.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.[7][8][9]
1. Materials:
-
This compound
-
HPLC-grade methanol (B129727) and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV lamp (254 nm and 365 nm)
-
Temperature-controlled oven and water bath
-
HPLC system with a UV detector
2. Procedure:
-
Acid Hydrolysis: Dissolve this compound in methanol and add 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in methanol and add 0.1 M NaOH. Incubate at room temperature for 2 hours. Neutralize with HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in methanol and add 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of this compound at 80°C for 48 hours. Dissolve in methanol for HPLC analysis.
-
Photodegradation: Expose a solution of this compound in methanol to UV light (254 nm and 365 nm) for 24 hours.
-
Control Sample: Prepare a solution of this compound in methanol and store it at 4°C, protected from light.
3. Analysis:
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples to the control sample to identify degradation peaks.
-
Calculate the percentage of degradation.
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.[10][11][12][13]
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC-grade acetonitrile (B52724) and water
-
Formic acid or phosphoric acid
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 30% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
3. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Specificity should be confirmed by analyzing the samples from the forced degradation study to ensure separation of the parent compound from all degradation products.
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C28H42O7 | CID 10028546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. ijtsrd.com [ijtsrd.com]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. tnsroindia.org.in [tnsroindia.org.in]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Macrocarpal I Solubility in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering solubility issues with Macrocarpal I in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is a naturally occurring phloroglucinol (B13840) sesquiterpenoid with known antifungal activity.[1] Like many hydrophobic natural products, this compound has limited solubility in aqueous solutions. This poor solubility can lead to several experimental challenges, including:
-
Precipitation of the compound upon dilution from an organic stock solution into your aqueous assay buffer.[2]
-
Inaccurate compound concentration in your experiments, leading to unreliable results.
-
Formation of compound aggregates that can interfere with assay readings and produce artifacts.[3]
Q2: How should I prepare a stock solution of this compound?
Due to its hydrophobic nature, this compound should first be dissolved in a water-miscible organic solvent to prepare a concentrated stock solution.
Recommended Solvents for Stock Solutions:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
-
Dimethylformamide (DMF)
General Protocol for Stock Solution Preparation:
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of the chosen organic solvent (e.g., DMSO).
-
Ensure complete dissolution. Gentle warming or sonication can be used to aid this process, but be cautious of potential compound degradation with excessive heat.
-
Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in a tightly sealed container to prevent solvent evaporation and water absorption.
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. What can I do?
This is a common issue with hydrophobic compounds. Here are several strategies to address this:
-
Decrease the final concentration: The most straightforward approach is to use a lower final concentration of this compound in your assay.
-
Optimize the co-solvent concentration: While a small amount of an organic solvent like DMSO is often necessary, its final concentration in the aqueous buffer should be minimized, ideally kept below 1% (v/v), to avoid affecting the biological system. You may need to empirically determine the highest tolerable DMSO concentration for your specific assay.
-
Use a slow, dropwise addition with vigorous mixing: When diluting the stock solution, add it slowly to the aqueous buffer while continuously vortexing or stirring. This helps to rapidly disperse the compound and prevent localized high concentrations that promote precipitation.
-
Adjust the pH of the buffer: The solubility of phloroglucinol-containing compounds can be pH-dependent. For the related compound Macrocarpal C, solubility is improved at a higher pH.[3] It is recommended to test the solubility and stability of this compound in a range of pH values (e.g., pH 7.4 vs. pH 8.0) to find the optimal condition for your experiment.
Troubleshooting Guide
Issue: this compound precipitation in aqueous buffer.
This troubleshooting guide provides a step-by-step approach to resolving solubility issues with this compound.
Step 1: Initial Assessment and Basic Troubleshooting
-
Visual Inspection: Centrifuge your final solution. Is there a visible pellet?
-
Concentration Check: If possible, measure the concentration of this compound in the supernatant after centrifugation to determine the actual soluble amount.
-
Basic Solubilization Techniques:
-
Vortexing/Stirring: Ensure adequate mixing during and after dilution.
-
Sonication: Brief sonication can help break up small aggregates.
-
Gentle Warming: If the compound is heat-stable, gentle warming of the buffer before adding the stock solution might help.
-
Step 2: Systematic Optimization of Solvent and Buffer Conditions
If basic methods fail, a more systematic approach is necessary. The following table outlines experimental parameters to optimize.
| Parameter | Recommended Range/Options | Rationale |
| Final Co-solvent (DMSO) % | 0.1% - 1.0% (v/v) | Minimize solvent effects on the biological assay while aiding solubility. |
| Buffer pH | 6.5 - 8.5 | The phenolic hydroxyl groups on the phloroglucinol core can be deprotonated at higher pH, increasing aqueous solubility.[3] |
| Buffer Composition | Phosphate, TRIS, HEPES | Buffer components can sometimes interact with the compound. Testing different buffer systems may be beneficial. |
Step 3: Advanced Solubilization Techniques
If the above steps are insufficient, consider these more advanced methods:
-
Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds and increase their apparent solubility. Start with concentrations well below the critical micelle concentration (CMC).
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, enhancing their solubility in water. Beta-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used.
Quantitative Data
Table 1: Turbidity of Macrocarpals in 10% DMSO
| Compound | Turbidity (A600nm x 103) | Interpretation |
| Macrocarpal A | 0 | No significant aggregation/precipitation observed. |
| Macrocarpal B | 0 | No significant aggregation/precipitation observed. |
| Macrocarpal C | 150 | Significant aggregation/precipitation observed. |
Data adapted from a study on the DPP-4 inhibitory activity of macrocarpals.[4]
This data suggests that even within the same compound family, solubility can vary. Macrocarpal C's high turbidity in 10% DMSO highlights the potential for solubility issues.[4] The same study noted that the turbidity of Macrocarpal C was reduced at pH 8, indicating pH-dependent solubility.[3]
Experimental Protocols
Protocol 1: General Method for Preparing this compound Working Solutions
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.
-
Determine the final desired concentration of this compound in your aqueous buffer.
-
Calculate the required dilution. Aim for a final DMSO concentration of ≤ 1% (v/v).
-
Pre-warm your aqueous buffer to the experimental temperature (e.g., 37°C).
-
While vigorously vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise.
-
Continue to vortex for an additional 30-60 seconds after adding the stock solution.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, consider further optimization as described in the troubleshooting guide.
Protocol 2: Screening for Optimal Buffer pH
-
Prepare a set of aqueous buffers with varying pH values (e.g., pH 6.5, 7.0, 7.5, 8.0, 8.5).
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
In separate microcentrifuge tubes, add an equal amount of each buffer.
-
To each tube, add the same amount of the this compound stock solution to achieve a target concentration that is known to be problematic (i.e., one that has previously shown precipitation). Keep the final DMSO concentration constant and low (e.g., 1%).
-
Vortex all tubes for 1 minute.
-
Incubate at room temperature for 30 minutes.
-
Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes.
-
Carefully collect the supernatant from each tube.
-
Measure the absorbance of the supernatant at a wavelength where this compound absorbs. A higher absorbance indicates higher solubility.
-
Alternatively, analyze the supernatant by HPLC to quantify the amount of soluble this compound.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: this compound inhibits DPP-4, increasing active GLP-1 levels.
References
- 1. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Yield in Macrocarpal I Synthesis
Welcome to the technical support center for the synthesis of Macrocarpal I and related complex phloroglucinol-terpene adducts. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and improve reaction yields during their synthetic campaigns.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues that may be encountered during the synthesis of this compound.
Low Yield in Key C-C Bond Forming Reactions (e.g., Suzuki-Miyaura, Heck, Stille Coupling)
Question: My palladium-catalyzed cross-coupling reaction to form a key biaryl or carbon-carbon bond is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in palladium-catalyzed cross-coupling reactions are a common issue in the synthesis of complex molecules.[1][2] A systematic approach to troubleshooting is recommended.[3]
-
Catalyst and Ligand Choice: The selection of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand is critical. Bulky, electron-rich phosphine (B1218219) ligands often improve catalytic activity.[3] It is advisable to screen a variety of ligands to find the optimal choice for your specific substrates.
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen.[3] Ensure that all solvents and reagents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen). Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species can also lower catalytic activity.[1]
-
Base and Solvent Effects: The choice of base and solvent system can significantly impact the reaction outcome.[3] The base's strength and solubility are crucial. Common inorganic bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[3] The solvent must be capable of dissolving the reactants and the base; popular choices include toluene (B28343), dioxane, and DMF.[3]
-
Reaction Temperature: Many cross-coupling reactions require heating to achieve a satisfactory rate and yield.[3] If your reaction is sluggish, consider increasing the temperature incrementally.
-
Reagent Purity: Impurities in the starting materials, such as the aryl halide or boronic acid, can poison the catalyst.[3] Ensure all reagents are of high purity.
Optimization of a Hypothetical Suzuki-Miyaura Coupling
| Parameter | Condition A (Low Yield) | Condition B (Improved Yield) | Condition C (Optimized Yield) |
| Palladium Source | PdCl₂(PPh₃)₂ | Pd(OAc)₂ | Pd₂(dba)₃ |
| Ligand | PPh₃ | SPhos | XPhos |
| Base | Na₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | Toluene/H₂O | Dioxane/H₂O | Toluene/THF/H₂O |
| Temperature | 80 °C | 100 °C | 110 °C |
| Atmosphere | Nitrogen | Argon | Argon |
Challenges in Macrocyclization
Question: My macrocyclization step is proceeding with low efficiency, leading primarily to starting material recovery or oligomerization. How can I favor the intramolecular reaction?
Answer: Macrocyclization is an entropically disfavored process, and achieving high yields can be challenging.[4][5] Several strategies can be employed to promote the desired ring closure.
-
High Dilution Conditions: Performing the reaction at very low concentrations (typically 0.001–0.01 M) is the most common strategy to minimize intermolecular side reactions that lead to dimers and oligomers.
-
Reaction Type: The choice of reaction for the ring-closing step is critical. Common and often successful methods include Ring-Closing Metathesis (RCM), Horner-Wadsworth-Emmons (HWE) olefination, macrolactonization (e.g., Yamaguchi or Shiina methods), and various palladium-catalyzed couplings.[5][6][7]
-
Substrate Pre-organization: The conformation of the linear precursor can significantly influence the efficiency of macrocyclization.[8] Introducing rigid elements, such as double or triple bonds, or bulky groups can pre-organize the molecule into a conformation that favors ring closure.
-
Template-Assisted Cyclization: In some cases, the use of a metal ion or other template can hold the reactive ends of the linear precursor in proximity, thereby facilitating the intramolecular reaction.[8]
Comparison of Macrocyclization Strategies
| Method | Typical Conditions | Advantages | Potential Issues |
| Ring-Closing Metathesis (RCM) | Grubbs or Hoveyda-Grubbs catalyst, CH₂Cl₂ or Toluene, 25-80 °C | High functional group tolerance | Steric hindrance can inhibit reaction, E/Z selectivity can be an issue.[8] |
| Horner-Wadsworth-Emmons | Phosphonate (B1237965) precursor, base (e.g., K₂CO₃, DBU), solvent (e.g., MeCN, THF) | Often provides high E-selectivity for the resulting double bond.[7] | Synthesis of the phosphonate precursor can be lengthy. |
| Yamaguchi Macrolactonization | 2,4,6-Trichlorobenzoyl chloride, Et₃N, then DMAP, Toluene | Mild conditions, effective for sterically hindered substrates | Requires a carboxylic acid and an alcohol functionality. |
| Intramolecular Heck Reaction | Pd(OAc)₂, phosphine ligand, base, high temperature | Forms a C-C bond, good for constructing complex ring systems.[7] | Can be sensitive to substrate structure and reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: How important is the purity of starting materials and solvents?
A1: The purity of all components in your reaction is paramount, especially in multi-step syntheses of complex natural products.[9][10] Impurities can lead to side reactions, catalyst poisoning, and difficult purification of the desired product. Solvents should be anhydrous and free of oxygen, particularly for organometallic reactions.[3]
Q2: My reaction appears to stall before completion. What should I do?
A2: A stalled reaction can be due to several factors. First, verify the integrity of your reagents and catalyst. If possible, add a fresh portion of the catalyst or a key reagent.[9] Consider if the product is inhibiting the reaction. Monitoring the reaction by TLC or LC-MS is crucial to distinguish between a stalled reaction and decomposition of the product.[9]
Q3: I am having difficulty with the purification of my product. Any suggestions?
A3: The purification of complex molecules can be challenging. If standard flash column chromatography is ineffective, consider alternative techniques such as preparative HPLC, size-exclusion chromatography, or crystallization. Sometimes, it is more efficient to carry a slightly impure material to the next step and purify a more stable intermediate later in the sequence.[11]
Q4: How can I improve the overall yield of a multi-step synthesis?
A4: In a multi-step synthesis, the overall yield is the product of the yields of each individual step.[12] Therefore, even small improvements in high-yielding steps can have a significant impact. Focus on optimizing the lowest-yielding steps first.[12] Also, consider redesigning the synthetic route to be more convergent or to reduce the total number of steps.[12][13]
Q5: What is late-stage functionalization, and could it be useful in my synthesis?
A5: Late-stage functionalization (LSF) involves modifying a complex molecule, like a nearly complete natural product, in the final steps of a synthesis.[14][15][16] This can be a powerful strategy for creating analogues for structure-activity relationship (SAR) studies without having to restart the entire synthesis.[17] C-H activation is a common LSF technique that can allow for the introduction of new functional groups at positions that are otherwise difficult to access.[14][15]
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
-
To an oven-dried flask, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and ligand (if necessary).
-
Add degassed solvent (e.g., a mixture of toluene and water).
-
Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.[3]
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.[3]
General Procedure for a Horner-Wadsworth-Emmons Macrocyclization
-
Prepare a solution of the linear phosphonate-aldehyde precursor in a suitable anhydrous solvent (e.g., acetonitrile (B52724) or THF).
-
In a separate, large flask, add a suspension of a base (e.g., K₂CO₃) and a phase-transfer catalyst (e.g., 18-crown-6) in the same solvent.
-
Heat the base suspension to reflux.
-
Using a syringe pump, add the solution of the linear precursor to the refluxing base suspension over a long period (e.g., 10-24 hours) to maintain high dilution.
-
After the addition is complete, continue to reflux the mixture until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture, filter off the base, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the macrocyclic product.
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low-yielding reactions.
Caption: Key factors influencing the outcome of cross-coupling reactions.
References
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Lessons from Natural Product Total Synthesis: Macrocyclization and Postcyclization Strategies: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unconventional Macrocyclizations in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 9. How To [chem.rochester.edu]
- 10. quora.com [quora.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Solved Multi-step synthesis are very common in organic | Chegg.com [chegg.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Late-stage C-H functionalization offers new opportunities in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Late-stage functionalization - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
dealing with co-eluting impurities with Macrocarpal I
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Macrocarpal I and related compounds. The focus is on addressing the common challenge of co-eluting impurities during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common impurities?
A1: this compound is a phloroglucinol-sesquiterpenoid derivative, a type of natural product found in Eucalyptus species.[1] Due to the biosynthetic pathways in these plants, this compound is often co-extracted with other structurally similar macrocarpals, such as its isomers and other related compounds like Macrocarpal A, B, and C.[2] These structurally related compounds are the most common co-eluting impurities in chromatographic analysis.
Q2: How can I detect co-eluting impurities with this compound?
A2: Co-elution can be challenging to detect, especially with perfect co-elution where a single symmetrical peak is observed.[3] Here are some methods to detect hidden impurities:
-
Peak Shape Analysis: Look for subtle peak asymmetries, such as shoulders or tailing, which can indicate the presence of a hidden peak.[3]
-
Diode Array Detector (DAD) Analysis: A DAD detector can acquire UV spectra across the entire peak. If the spectra are not consistent across the peak, it suggests the presence of more than one compound.[3]
-
Mass Spectrometry (MS) Analysis: An MS detector is a powerful tool for detecting co-elution. By examining the mass spectra across the chromatographic peak, you can identify the presence of different m/z values, indicating multiple co-eluting compounds.[3]
Q3: What are the known biological activities of this compound and its related compounds?
A3: Macrocarpals have demonstrated a range of biological activities:
-
Antifungal Activity: this compound has shown antifungal activity against C. glabrata with an IC50 value of 0.75 μg/mL.[1] The antifungal mode of action for the related Macrocarpal C involves increasing fungal membrane permeability, inducing the production of reactive oxygen species (ROS), and causing DNA fragmentation, leading to apoptosis.[4]
-
Antibacterial Activity: Macrocarpal A exhibits antibacterial activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus.[5] Macrocarpals A, B, and C have also been shown to inhibit the growth of bacteria associated with periodontal disease.[6] The general mechanism is thought to involve the disruption of the bacterial cell membrane.[7]
-
DPP-4 Inhibition: Macrocarpals A, B, and C have been identified as inhibitors of dipeptidyl peptidase 4 (DPP-4), an enzyme implicated in type 2 diabetes.[8]
Troubleshooting Guide: Co-eluting Impurities
This guide provides a systematic approach to resolving co-eluting peaks during the HPLC analysis of this compound.
Problem: Poor resolution between this compound and a co-eluting impurity.
Workflow for Troubleshooting Co-elution
Caption: A logical workflow for troubleshooting co-elution issues in HPLC.
| Symptom | Possible Cause | Suggested Solution |
| Peak Shouldering or Tailing | 1. Co-eluting impurity. 2. Column overload. 3. Secondary interactions with the stationary phase. | 1. Optimize Mobile Phase: a. Change Organic Modifier Ratio: Decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) to increase retention and potentially improve separation. b. Switch Organic Modifier: If using acetonitrile, try methanol (B129727), or vice versa. They offer different selectivities. c. Adjust pH: Adding a small amount of acid (e.g., 0.1% formic acid) can improve peak shape and alter the retention of ionizable impurities. 2. Reduce Sample Concentration: Dilute the sample to avoid overloading the column. 3. Modify Gradient: Employ a shallower gradient over the elution range of the peaks of interest. |
| Symmetrical Peak with Inconsistent Mass Spectra | Perfect or near-perfect co-elution of isomers or related compounds. | 1. Change Stationary Phase: Switch to a column with a different selectivity (e.g., from a standard C18 to a phenyl-hexyl or a C8 column). 2. Optimize Temperature: Varying the column temperature can alter selectivity and improve resolution. Try decreasing the temperature in 5 °C increments. 3. Employ a Longer Column or Smaller Particle Size: This increases the column efficiency (N), which can lead to better separation of closely eluting peaks. |
| Ghost Peaks Co-eluting with this compound | 1. Contamination in the mobile phase. 2. Carryover from a previous injection. | 1. Prepare Fresh Mobile Phase: Use high-purity solvents and filter them before use. 2. Implement a Needle Wash Step: Use a strong solvent in the autosampler wash to clean the injection needle between runs. 3. Run Blank Injections: Inject a blank solvent to confirm the source of the ghost peaks. |
Data Presentation
Table 1: Representative HPLC-UV Data for Separation of Macrocarpal Isomers
The following table presents hypothetical data illustrating the effect of changing the organic modifier on the retention time (tR) and resolution (Rs) of two co-eluting macrocarpal isomers.
| Mobile Phase Composition | Isomer 1 tR (min) | Isomer 2 tR (min) | Resolution (Rs) |
| 60% Acetonitrile / 40% Water + 0.1% Formic Acid | 15.2 | 15.5 | 0.8 |
| 55% Acetonitrile / 45% Water + 0.1% Formic Acid | 18.1 | 18.7 | 1.2 |
| 50% Acetonitrile / 45% Water + 0.1% Formic Acid | 22.5 | 23.5 | 1.6 |
| 60% Methanol / 40% Water + 0.1% Formic Acid | 14.8 | 15.0 | 0.5 |
| 55% Methanol / 45% Water + 0.1% Formic Acid | 17.5 | 18.0 | 1.0 |
Note: This is representative data to illustrate a concept. Actual retention times will vary based on the specific HPLC system, column, and other experimental parameters.
Table 2: Representative Mass Spectrometry Data for this compound and a Potential Isomeric Impurity
Mass spectrometry is a key tool for identifying co-eluting compounds. Isomers will have the same mass-to-charge ratio (m/z) for the parent ion but may show different fragmentation patterns in MS/MS analysis.
| Compound | Molecular Formula | Expected [M-H]⁻ m/z | Key MS/MS Fragment Ions (m/z) |
| This compound | C₂₈H₄₂O₇ | 489.28 | Hypothetical: 327.1, 205.1, 177.1 |
| Isomeric Impurity | C₂₈H₄₂O₇ | 489.28 | Hypothetical: 327.1, 219.1, 163.1 |
Note: The MS/MS fragment ions are hypothetical and serve to illustrate how different fragmentation patterns can be used to distinguish between co-eluting isomers.
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of this compound and Related Impurities
This protocol provides a starting point for developing a robust HPLC method for the separation of this compound from its co-eluting impurities.
-
Instrumentation and Materials:
-
HPLC system with a UV/DAD detector and a mass spectrometer (optional but recommended).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
HPLC-grade acetonitrile and/or methanol.
-
HPLC-grade water.
-
Formic acid.
-
Sample containing this compound.
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
UV Detection Wavelength: 275 nm
-
-
Gradient Program (Starting Point for Optimization):
| Time (min) | % Mobile Phase B |
| 0.0 | 40 |
| 20.0 | 70 |
| 25.0 | 95 |
| 30.0 | 95 |
| 30.1 | 40 |
| 35.0 | 40 |
-
Method Optimization to Resolve Co-elution:
-
If co-elution is observed, modify the gradient. For example, if this compound and an impurity elute between 15 and 17 minutes, flatten the gradient in this region (e.g., increase %B by only 1-2% over 5 minutes).
-
If resolution is still poor, switch the organic modifier from acetonitrile to methanol and re-optimize the gradient.
-
Consider using a different stationary phase, such as a C8 or a phenyl-hexyl column, to alter the selectivity of the separation.
-
Signaling Pathway Diagrams
Antifungal Mode of Action of Macrocarpals
References
- 1. A Strategy Based on GC-MS/MS, UPLC-MS/MS and Virtual Molecular Docking for Analysis and Prediction of Bioactive Compounds in Eucalyptus Globulus Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory effects of macrocarpals on the biological activity of Porphyromonas gingivalis and other periodontopathic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Macrocarpal I Experimental Variability and Reproducibility
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Macrocarpal I. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a natural product, specifically a phloroglucinol (B13840) coupled sesquiterpenoid, that can be isolated from plants of the Eucalyptus genus, such as E. maideni.[1] It is recognized for its antifungal activity, notably against Candida glabrata, with a reported IC50 value of 0.75 μg/mL.[1] Like other macrocarpals, it belongs to a class of compounds known for a range of bioactivities, which may also include antibacterial and anti-inflammatory effects.
Q2: What are the primary sources of experimental variability when working with this compound?
A2: As a natural product, this compound is subject to several sources of variability. These can be broadly categorized into:
-
Compound-Related Variability: Purity, stability, and batch-to-batch consistency of the isolated or synthesized this compound. Natural products can be challenging to purify, and residual impurities may affect experimental outcomes.
-
Experimental System Variability: Differences in cell lines (passage number, health), animal models (age, sex, species), and reagent quality.
-
Protocol-Related Variability: Minor deviations in experimental protocols, such as incubation times, concentrations, and solvent effects, can lead to significant variations in results.
Q3: How should I properly store and handle this compound to ensure its stability?
A3: While specific stability data for this compound is limited, general guidelines for natural products of this class suggest storing it as a solid in a cool, dry, and dark place to prevent degradation. For long-term storage, keeping it at -20°C or below in a tightly sealed container is advisable. When preparing stock solutions, use high-purity solvents and store them at low temperatures. It is recommended to prepare fresh working solutions for each experiment to minimize degradation in solution. For some pharmaceuticals, protection from light is crucial to prevent photodecomposition.[2]
Q4: I am observing inconsistent IC50 values in my cell-based assays. What could be the cause?
A4: Inconsistent IC50 values are a common issue. Several factors could be contributing to this:
-
Compound Purity: Ensure the purity of your this compound stock using methods like HPLC.[3]
-
Solubility and Aggregation: Poor solubility in culture media can lead to compound precipitation or aggregation, affecting its effective concentration. Consider the use of a low percentage of a solvent like DMSO and ensure it is consistent across experiments. Some related compounds, like Macrocarpal C, have been shown to aggregate, which can lead to non-linear dose-response curves.[4][5]
-
Cell Culture Conditions: Maintain consistent cell density, passage number, and growth phase.
-
Assay Protocol: Standardize incubation times, reagent concentrations, and detection methods.
Troubleshooting Guides
Issue 1: Low or Inconsistent Yield During Extraction and Purification
Symptoms:
-
Variable amounts of this compound obtained from different batches of plant material.
-
Difficulty in separating this compound from other closely related macrocarpals (e.g., A, B, or C).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variability in Plant Material | Standardize the collection of plant material (e.g., species, age of the plant, time of harvest). The chemical composition of Eucalyptus leaves can vary based on environmental conditions. |
| Inefficient Extraction Protocol | Optimize the extraction solvent and method. A sequential extraction with solvents of increasing polarity may improve yield and selectivity. |
| Co-elution of Structurally Similar Compounds | Optimize the chromatographic separation method. For HPLC, this may involve adjusting the mobile phase gradient, trying different column chemistries (e.g., C18, Phenyl-Hexyl), or altering the pH of the mobile phase.[3] |
| Compound Degradation | Avoid high temperatures and exposure to light during the extraction and purification process. |
Issue 2: Poor Reproducibility in In Vitro Assays
Symptoms:
-
High standard deviations between replicate wells.
-
Inconsistent dose-response curves between experiments.
-
Unexpected cytotoxicity at low concentrations.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Solubility/Aggregation | Visually inspect the culture media for any precipitation after adding the compound. Test different, low concentrations of co-solvents (e.g., DMSO). Consider performing a turbidity assay on your compound solution.[4][5] |
| Solvent Toxicity | Always include a vehicle control (media with the same concentration of solvent, e.g., DMSO) to ensure that the observed effects are not due to the solvent. |
| Cell Seeding Inconsistency | Ensure a homogenous cell suspension before seeding. After seeding, gently rock the plate to ensure even distribution of cells. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation, which can concentrate the compound and affect cell growth. Fill the outer wells with sterile PBS or media. |
Experimental Protocols
Protocol 1: General Method for Purity Assessment by HPLC
This protocol provides a general starting point for assessing the purity of a this compound sample. Optimization will be necessary based on the specific instrumentation and available standards.
-
Instrumentation and Materials:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column.
-
High-purity solvents (e.g., acetonitrile, methanol (B129727), water).
-
Acid modifier (e.g., formic acid or acetic acid).
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 10-100 µg/mL).
-
Filter the sample through a 0.22 or 0.45 µm syringe filter before injection.[3]
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound. A shallow gradient is often effective for separating structurally similar natural products.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for optimal absorbance; a starting point could be 280 nm.
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Run the sample and identify the peak corresponding to this compound.
-
Calculate the purity by determining the area of the main peak as a percentage of the total area of all peaks in the chromatogram.
-
Visualizations
Experimental and Data Analysis Workflow
Caption: General workflow for experiments involving this compound.
Hypothesized Antifungal Signaling Pathway
The precise signaling pathway for this compound is not well-elucidated. However, based on the known mechanisms of related compounds like Macrocarpal C, a putative pathway can be proposed. Macrocarpal C has been shown to exert its antifungal effects by increasing fungal membrane permeability, leading to the production of reactive oxygen species (ROS) and subsequent DNA fragmentation.[6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Scaling Up Macrocarpal I Isolation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the isolation of Macrocarpal I for preclinical studies. The information is presented in a practical question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a formylated phloroglucinol (B13840) compound (FPC), a class of specialized metabolites found in the Myrtaceae family.[1] Structurally, it is composed of a phloroglucinol dialdehyde (B1249045) core linked to a diterpene moiety.[2] The primary documented source for the isolation of this compound is the leaves of Eucalyptus globulus.[3]
Q2: What are the potential preclinical applications of this compound?
A2: While comprehensive preclinical data on this compound is limited, related macrocarpals exhibit significant biological activities, including antibacterial, antifungal, and enzyme inhibitory effects.[4][5] For instance, this compound has shown antibacterial activity against Streptococcus mutans with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL.[5] Other macrocarpals, like Macrocarpal C, have demonstrated potent antifungal properties and the ability to inhibit the dipeptidyl peptidase 4 (DPP-4) enzyme, a target in type 2 diabetes treatment.[6][7] These activities suggest that this compound could be a valuable candidate for preclinical studies in infectious diseases or metabolic disorders.
Q3: What are the main challenges in scaling up the isolation of this compound?
A3: Scaling up the isolation of this compound presents several challenges:
-
Co-extraction of Impurities: Eucalyptus extracts are complex mixtures containing structurally similar macrocarpals (e.g., A, B, C), flavonoids, tannins, and terpenoids, which complicates purification.[8]
-
Amphipathic Nature: Macrocarpals possess both polar hydroxyl groups and a non-polar terpene component. This dual characteristic makes selecting a single optimal solvent for high-yield extraction difficult.
-
Degradation: Like many natural products, macrocarpals can be sensitive to changes in temperature, pH, and exposure to light, potentially leading to degradation during lengthy extraction and purification processes.[8][9]
-
Low Yields: The concentration of any single macrocarpal in the plant material can be low, requiring large amounts of starting material and highly efficient purification methods to obtain sufficient quantities for preclinical trials.[10]
Q4: Is a pre-extraction step necessary before solvent extraction?
A4: Yes, a pre-extraction step to remove essential oils is highly recommended. A patented method suggests that macerating the powdered leaves in a non-polar solvent like n-hexane prior to the main extraction can significantly improve the yield of macrocarpals. This step reduces the interference from abundant essential oils during subsequent extraction and purification phases.
Q5: What is the most effective strategy for chromatographic purification?
A5: A multi-step chromatographic approach is typically required.
-
Initial Cleanup: Column chromatography using silica (B1680970) gel is a common first step to separate the crude extract into fractions based on polarity. A gradient of solvents, such as hexane-ethyl acetate (B1210297) or chloroform-methanol, is often employed.[4][7]
-
Final Purification: High-Performance Liquid Chromatography (HPLC), particularly with a reversed-phase C18 column, is essential for isolating this compound to a high degree of purity. An acetonitrile (B52724)/water gradient, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape, is a standard mobile phase.[4][8]
Quantitative Data Summary
Quantitative data for this compound is limited in the available literature. However, data from related macrocarpals isolated from Eucalyptus species can provide a benchmark for expected yields and biological potency.
Table 1: Reported Yields of Macrocarpals from Eucalyptus macrocarpa Leaves (2880 g starting material)
| Compound | Yield (mg) |
|---|---|
| Macrocarpal A | 252.5 |
| Macrocarpal B | 51.9 |
| Macrocarpal C | 20.0 |
| Macrocarpal D | 56.8 |
| Macrocarpal E | 14.6 |
| Macrocarpal F | 11.4 |
| Macrocarpal G | 47.3 |
Data adapted from Yamakoshi et al., 1992.[10][11]
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Macrocarpals
| Compound | Microorganism | MIC (µg/mL) |
|---|---|---|
| This compound | Streptococcus mutans | 6.25 |
| Macrocarpal H | Streptococcus mutans | 0.20 |
| Macrocarpal J | Streptococcus mutans | 3.13 |
| Macrocarpal C | Trichophyton mentagrophytes | 1.95 |
Data adapted from a comparative analysis of macrocarpals.[5]
Experimental Protocols
Protocol 1: High-Yield Sequential Extraction of Macrocarpals
This protocol is adapted from a patented method designed to maximize the yield of macrocarpals from Eucalyptus leaves.
-
Plant Material Preparation: Air-dry fresh Eucalyptus globulus leaves and grind them into a coarse powder.
-
Pre-treatment (Essential Oil Removal):
-
Macerate the powdered leaves in n-hexane (e.g., 1:5 w/v) at room temperature with occasional stirring for 24 hours.
-
Filter the mixture and discard the n-hexane fraction.
-
Air-dry the plant residue completely to remove residual n-hexane.
-
-
First Extraction (Low Polarity):
-
Submerge the oil-free residue in a 30% (w/w) ethanol-in-water solution.
-
Stir the mixture at room temperature for 4-6 hours.
-
Filter and collect the aqueous extract. Retain the plant residue.
-
-
Second Extraction (High Polarity):
-
Submerge the plant residue from the previous step in an 80% (w/w) ethanol-in-water solution.
-
Stir the mixture at room temperature for 4-6 hours.
-
Filter and collect the ethanolic extract.
-
-
Concentration:
-
Combine the aqueous extract (Step 3) and the ethanolic extract (Step 4).
-
Concentrate the combined extracts under reduced pressure using a rotary evaporator to obtain the crude macrocarpal-rich extract.
-
Protocol 2: General HPLC Purification of Macrocarpals
This protocol outlines a general method for the final purification of a single macrocarpal compound.[8]
-
Instrumentation:
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
-
Degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Dissolve the enriched fraction from column chromatography in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example Gradient):
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Gradient:
-
0-5 min: 50% B.
-
5-25 min: Linear gradient from 50% to 90% B.
-
25-30 min: Hold at 90% B.
-
30.1-35 min: Return to 50% B for column re-equilibration.
-
-
Note: This gradient is a starting point and must be optimized for the specific separation of this compound from its co-eluting impurities.
-
-
Fraction Collection & Purity Assessment:
-
Collect the peak corresponding to this compound.
-
Re-inject a small amount of the collected fraction into the HPLC to assess purity. Purity can be calculated by dividing the peak area of the target compound by the total peak area of all components.[8]
-
Visualizations
Experimental Workflow
Caption: General workflow for the isolation of this compound.
Troubleshooting HPLC Purification
Caption: Troubleshooting logic for HPLC purification issues.
References
- 1. Quantification and Localization of Formylated Phloroglucinol Compounds (FPCs) in Eucalyptus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Isolation and characterization of macrocarpals B--G antibacterial compounds from Eucalyptus macrocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Macrocarpal I Quantification
Welcome to the Technical Support Center for Macrocarpal I quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental workflow for this potent antifungal and potential anti-diabetic agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from where can it be isolated?
This compound is a phloroglucinol (B13840) sesquiterpenoid, a type of natural product known for its biological activities. It can be isolated from the juvenile leaves of Eucalyptus maideni and has also been reported in Eucalyptus globulus.[1][2]
Q2: What are the primary biological activities of this compound?
This compound has demonstrated significant antifungal activity, particularly against Candida glabrata, with a reported IC50 value of 0.75 μg/mL. Structurally similar compounds, like Macrocarpal C, have shown inhibitory activity against the dipeptidyl peptidase 4 (DPP-4) enzyme, suggesting that this compound may also have potential as a therapeutic agent for type 2 diabetes.[3]
Q3: What are the common challenges in quantifying this compound?
Common challenges include co-extraction of structurally similar macrocarpals (e.g., A, B, and C), leading to difficulties in chromatographic separation.[4] Additionally, as a phenolic compound, this compound may be susceptible to degradation from light, heat, and oxidation, requiring careful handling and storage.
Q4: What are the recommended storage conditions for this compound?
To prevent degradation, this compound should be stored in a cool, dry, and dark environment. For long-term storage, refrigeration or freezing in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) is recommended.[4]
Troubleshooting Guides
HPLC Method Development for this compound Quantification
High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantification of this compound. Below is a guide to address common issues encountered during method development and execution.
Problem 1: Poor peak resolution between this compound and other co-eluting compounds.
-
Potential Cause: Inadequate mobile phase composition or incorrect column chemistry.
-
Suggested Solution:
-
Optimize the mobile phase gradient. A shallow gradient using acetonitrile (B52724) or methanol (B129727) in water, with the addition of a small amount of acid (e.g., 0.1% formic or acetic acid), can significantly improve the separation of structurally similar macrocarpals.[2][4]
-
Experiment with different reversed-phase columns. While a C18 column is a good starting point, C8 or Phenyl-Hexyl columns offer different selectivities and may provide better resolution.[4]
-
Problem 2: Peak tailing for the this compound peak.
-
Potential Cause: Interaction of the polar phloroglucinol groups of this compound with active silanol (B1196071) groups on the silica (B1680970) backbone of the HPLC column.[5]
-
Suggested Solution:
-
Add a competing base, such as triethylamine (B128534) (0.05-0.1%), to the mobile phase to mask the active silanol sites.
-
Ensure the sample is not overloaded. Reduce the injection volume or the concentration of the sample.[4]
-
Use a high-purity, end-capped HPLC column specifically designed for the analysis of phenolic compounds.
-
Problem 3: Fluctuating retention times for this compound.
-
Potential Cause: Inconsistent mobile phase preparation, poor column equilibration, or temperature fluctuations.
-
Suggested Solution:
-
Prepare the mobile phase accurately by weighing the components. Even a small variation in the organic solvent concentration can lead to significant shifts in retention time.[6]
-
Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.
-
Use a column oven to maintain a constant temperature throughout the analysis.[7]
-
Problem 4: Low recovery of this compound.
-
Potential Cause: Irreversible adsorption of the analyte to the column or degradation during the analytical run.
-
Suggested Solution:
-
Verify that the mobile phase pH is suitable for the stability and solubility of this compound.
-
Consider using a different stationary phase if irreversible adsorption is suspected.
-
Minimize the run time and ensure the sample is protected from light if photodegradation is a concern.
-
Experimental Protocols
General Protocol for Extraction and Isolation of Macrocarpals
This protocol provides a general workflow for the extraction and isolation of macrocarpals, including this compound, from Eucalyptus species.
-
Plant Material Preparation: Fresh or dried leaves are ground into a fine powder.
-
Removal of Essential Oils: The powdered material is first extracted with a non-polar solvent like n-hexane to remove essential oils that can interfere with subsequent steps.[8]
-
Solvent Extraction:
-
An initial extraction is performed with a low-concentration aqueous organic solvent (e.g., 30% ethanol (B145695) in water).[5]
-
A secondary extraction of the plant residue is then carried out with a higher concentration of an organic solvent (e.g., 80% ethanol in water) to isolate the macrocarpals.[5][8]
-
-
Purification: The crude extract is concentrated and subjected to a series of chromatographic techniques for purification.
Analytical HPLC Method for Macrocarpal Quantification (Starting Point)
This protocol outlines a general analytical HPLC method that can be used as a starting point for the quantification of this compound. Optimization will be required based on the specific instrument and column used.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[4]
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: Linear gradient from 50% to 90% B
-
25-30 min: 90% B (isocratic)
-
30.1-35 min: 50% B (re-equilibration)[4]
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 25 °C.[4]
-
Detection Wavelength: 280 nm (or an optimal wavelength determined by a UV scan).[4]
-
Injection Volume: 10 µL.[4]
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.[4]
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological activity of macrocarpals.
Table 1: Antifungal Activity of this compound
| Compound | Target Organism | IC50 Value | Reference |
| This compound | Candida glabrata | 0.75 µg/mL | [1] |
Table 2: DPP-4 Inhibitory Activity of Related Macrocarpals
| Compound | Concentration | % Inhibition | Reference |
| Macrocarpal A | 500 µM | ~30% | |
| Macrocarpal B | 500 µM | ~30% | |
| Macrocarpal C | 50 µM | ~90% | [3] |
Signaling Pathways and Experimental Workflows
Proposed Antifungal Mechanism of this compound
The proposed antifungal mechanism of this compound is likely similar to that of Macrocarpal C, which involves disruption of the fungal cell membrane, induction of reactive oxygen species (ROS), and subsequent DNA fragmentation, leading to apoptosis.[10][11][12]
Caption: Proposed antifungal mechanism of this compound.
Proposed DPP-4 Inhibition Mechanism
This compound may inhibit the DPP-4 enzyme, which is responsible for the degradation of incretin (B1656795) hormones like GLP-1 and GIP. By inhibiting DPP-4, this compound could increase the levels of active incretins, leading to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release.[13]
Caption: Proposed mechanism of DPP-4 inhibition by this compound.
General Experimental Workflow for this compound Quantification
The following diagram illustrates a typical workflow from sample preparation to data analysis for the quantification of this compound.
Caption: General experimental workflow for this compound quantification.
References
- 1. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect [mdpi.com]
Technical Support Center: Total Synthesis of Macrocarpal I
Welcome to the Technical Support Center for the Total Synthesis of Macrocarpal I. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this complex natural product. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during the synthesis.
Note on Analogues: While the focus of this guide is this compound, detailed synthetic literature is more readily available for the closely related analogue, (-)-Macrocarpal C. The challenges and methodologies discussed herein are largely applicable to the synthesis of this compound due to their structural similarities.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound and its analogues?
A1: The total synthesis of this compound and related phloroglucinol-terpene adducts presents two primary challenges:
-
Stereoselective formation of the benzylic C-C bond: The coupling of the terpene and phloroglucinol (B13840) moieties to create the crucial benzylic stereocenter is a significant hurdle. Non-stereoselective methods often lead to a difficult-to-separate mixture of diastereomers.
-
Late-stage deprotection of the phloroglucinol core: The robust nature of the protecting groups required for the sensitive phloroglucinol ring can make their removal at the final stages of the synthesis problematic without affecting other functional groups.
Q2: My coupling reaction between the terpene and phloroglucinol fragments is resulting in a 1:1 mixture of diastereomers. How can I improve the stereoselectivity?
A2: This is a common issue. To achieve high stereoselectivity, it is recommended to use a chiral auxiliary. A successful strategy in the synthesis of (-)-Macrocarpal C involved the use of a chromium tricarbonyl complex on the phloroglucinol-derived fragment. This directs the approach of the terpene fragment, leading to a high diastereomeric excess. Refer to the detailed protocol for the stereoselective coupling reaction below.
Q3: I am having trouble with the final deprotection of the methoxy (B1213986) groups on the phloroglucinol ring. Standard ether cleavage reagents are either not working or are decomposing my product. What conditions should I try?
A3: The tris-O-demethylation of the phloroglucinol core is a known challenge due to the potential for side reactions. A robust method that has proven effective is the use of lithium p-thiocresolate in a suitable solvent like N,N-dimethylformamide (DMF). This nucleophilic demethylation proceeds under conditions that are generally tolerated by the rest of the macrocarpal structure. See the detailed experimental protocol for this deprotection step.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in the Terpene-Phloroglucinol Coupling Reaction
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Formation of a ~1:1 mixture of diastereomers upon coupling. | Lack of a stereodirecting element in the reaction. | 1. Introduce a chiral auxiliary: Employ a chiral auxiliary on either the terpene or the phloroglucinol fragment to induce facial selectivity. The use of a (η⁶-arene)Cr(CO)₃ complex on the phloroglucinol component has been shown to be highly effective. 2. Chiral Lewis Acid Catalysis: Investigate the use of a chiral Lewis acid to coordinate to one of the reaction partners and control the trajectory of the nucleophilic attack. |
| Low overall yield of the coupling products. | Steric hindrance, inappropriate Lewis acid, or suboptimal reaction conditions. | 1. Optimize Lewis Acid: Screen different Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) and their stoichiometry. 2. Solvent and Temperature: Vary the solvent and reaction temperature. Non-polar solvents and lower temperatures often improve selectivity and yield. 3. Slow Addition: Add the nucleophile (e.g., silyl (B83357) dienol ether of the terpene fragment) slowly to the solution of the electrophile (the activated phloroglucinol fragment) to minimize side reactions. |
Issue 2: Incomplete or Unselective Deprotection of the Phloroglucinol Core
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Incomplete removal of methyl ethers from the phloroglucinol ring. | Insufficient reactivity of the demethylating agent. | 1. Increase Reaction Time and/or Temperature: Cautiously increase the reaction time or temperature, monitoring for any product degradation. 2. Use a Stronger Nucleophilic Agent: Switch to a more potent nucleophilic demethylating agent like lithium p-thiocresolate. 3. Solvent Choice: Ensure the solvent (e.g., DMF) is anhydrous and suitable for the chosen reagent. |
| Product decomposition during deprotection. | Harsh reaction conditions (strong acid or base). | 1. Avoid Protic Acids: Strong protic acids can lead to undesired side reactions on the terpene moiety. 2. Use Nucleophilic Demethylation: Employ nucleophilic demethylation agents (e.g., thiolates) which are generally milder than strong Lewis acids like BBr₃. 3. Scavengers: If radical-mediated decomposition is suspected, consider the addition of a radical scavenger. |
Quantitative Data Summary
The following table summarizes key quantitative data from the total synthesis of (-)-Macrocarpal C, a close analogue of this compound.
| Reaction Step | Key Reagents and Conditions | Yield (%) | Diastereomeric Ratio (d.r.) |
| Stereoselective Coupling | 1. Silyl dienol ether of terpene fragment 2. Chiral hexasubstituted benzene (B151609) Cr(CO)₃ complex 3. Lewis Acid (e.g., TiCl₄) 4. CH₂Cl₂, -78 °C | 85 | >99:1 |
| Non-Stereoselective Coupling (for comparison) | 1. Silyl dienol ether of terpene fragment 2. Achiral phloroglucinol derivative 3. Lewis Acid (e.g., TiCl₄) 4. CH₂Cl₂, -78 °C | 70 | ~1:1 |
| Tris-O-demethylation | Lithium p-thiocresolate, DMF, 100 °C | 75 | N/A |
Detailed Experimental Protocols
Protocol 1: Stereoselective Coupling of Terpene and Phloroglucinol Moieties
This protocol describes the highly diastereoselective coupling using a chromium tricarbonyl complex as a chiral auxiliary, as reported in the total synthesis of (-)-Macrocarpal C.
Reagents:
-
Silyl dienol ether of the terpene fragment (1.2 equiv)
-
Chiral (η⁶-hexasubstituted benzene)Cr(CO)₃ complex (1.0 equiv)
-
Titanium tetrachloride (TiCl₄, 1.5 equiv)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a solution of the chiral (η⁶-hexasubstituted benzene)Cr(CO)₃ complex in anhydrous CH₂Cl₂ at -78 °C under an inert atmosphere (argon or nitrogen), add TiCl₄ dropwise.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add a pre-cooled (-78 °C) solution of the silyl dienol ether of the terpene fragment in anhydrous CH₂Cl₂ to the reaction mixture via cannula.
-
Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired coupled product with high diastereoselectivity.
Protocol 2: Tris-O-demethylation of the Phloroglucinol Core
This protocol outlines the final deprotection step to yield the free phloroglucinol.
Reagents:
-
Macrocarpal C trimethyl ether (1.0 equiv)
-
p-Thiocresol (6.0 equiv)
-
n-Butyllithium (n-BuLi, 6.0 equiv) in hexanes
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
To a solution of p-thiocresol in anhydrous THF at 0 °C under an inert atmosphere, add n-BuLi dropwise.
-
Stir the mixture at 0 °C for 30 minutes to generate lithium p-thiocresolate.
-
Remove the THF under reduced pressure.
-
To the resulting lithium p-thiocresolate, add a solution of the Macrocarpal C trimethyl ether in anhydrous DMF.
-
Heat the reaction mixture to 100 °C and stir for the required time (monitor by TLC).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final deprotected Macrocarpal product.
Visualizations
Caption: Workflow for the stereoselective coupling reaction.
Caption: Workflow for the final deprotection step.
Validation & Comparative
A Comparative Analysis of Macrocarpals A, B, and I: Unveiling Their Therapeutic Potential
For Immediate Release
A comprehensive comparative analysis of Macrocarpals A, B, and I reveals their distinct yet overlapping biological activities, highlighting their potential as lead compounds for the development of novel therapeutics. This guide provides a detailed examination of their antibacterial, antifungal, and enzyme-inhibitory properties, supported by available experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Summary of Biological Activities
Macrocarpals, a class of phloroglucinol (B13840) derivatives found in Eucalyptus species, have garnered significant attention for their diverse pharmacological effects. This analysis focuses on three key members of this family: Macrocarpal A, B, and I. While research has extensively explored the antibacterial and enzyme-inhibitory actions of Macrocarpals A and B, and the antifungal mechanism of the related Macrocarpal C, data on Macrocarpal I is emerging, primarily focusing on its antifungal capabilities.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the biological activities of Macrocarpals A, B, and I. It is important to note that a direct comparative study of all three compounds against the same panel of bacterial and fungal strains has not been published. The data presented here is compiled from various studies and highlights the need for further standardized comparative research.
Table 1: Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Bacterial Strain | Macrocarpal A | Macrocarpal B | This compound | Reference |
| Bacillus subtilis | < 0.2 | 0.78 - 3.13 | Not Reported | [1] |
| Staphylococcus aureus | 0.4 | 0.78 - 3.13 | Not Reported | [1] |
| Porphyromonas gingivalis | Inhibited | Inhibited | Not Reported | [1] |
Table 2: Comparative Antifungal Activity (IC50/MIC in µg/mL)
| Fungal Strain | Macrocarpal A | Macrocarpal B | This compound | Reference |
| Candida glabrata | Not Reported | Not Reported | 0.75 (IC50) | [2] |
| Trichophyton mentagrophytes | Not Reported | Not Reported | Not Reported |
Note: Antifungal data for Macrocarpal C against T. mentagrophytes shows a MIC of 1.95 µg/mL. Due to structural similarities, Macrocarpal A and B may exhibit similar activities, but this requires experimental verification.
Table 3: Comparative DPP-4 Inhibitory Activity
| Compound | Concentration (µM) | % Inhibition | IC50 (µM) | Reference |
| Macrocarpal A | 500 | ~30% | >500 | [3][4] |
| Macrocarpal B | 500 | ~30% | >500 | [3][4] |
| This compound | Not Reported | Not Reported | Not Reported |
Note: Macrocarpal C, a closely related compound, exhibits potent DPP-4 inhibition with approximately 90% inhibition at 50 µM and an estimated IC50 of ~35 µM.[4]
Mechanisms of Action
The biological activities of macrocarpals are underpinned by distinct mechanisms of action. The antifungal effect, as elucidated for Macrocarpal C, involves a multi-pronged attack on fungal cells. This pathway is believed to be similar for other antifungal macrocarpals.
Antifungal Signaling Pathway
The antifungal action of macrocarpals is characterized by the disruption of the fungal cell membrane, leading to increased permeability. This allows the influx of substances like SYTOX Green, a nuclear stain that is impermeant to live cells. Subsequently, there is an increase in intracellular reactive oxygen species (ROS), leading to oxidative stress and cellular damage. Ultimately, this cascade of events results in DNA fragmentation and apoptotic-like cell death.
Caption: Proposed antifungal mechanism of action for macrocarpals.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Macrocarpals A and B have been shown to inhibit DPP-4, an enzyme involved in glucose homeostasis. By inhibiting DPP-4, these compounds prevent the degradation of incretin (B1656795) hormones, leading to increased insulin (B600854) secretion and reduced glucagon (B607659) levels. This mechanism is a key strategy in the management of type 2 diabetes.
Caption: Signaling pathway of DPP-4 inhibition by macrocarpals.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to assess the biological activities of macrocarpals.
Antibacterial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Macrocarpal Stock Solution: Dissolve the macrocarpal in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL).
-
Bacterial Inoculum Preparation: Culture the test bacterium on an appropriate agar (B569324) medium. Suspend a few colonies in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of ~5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the macrocarpal stock solution in a suitable broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted macrocarpal. Include a growth control (broth + inoculum), a sterility control (broth only), and a solvent control.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the macrocarpal at which no visible bacterial growth (turbidity) is observed.
Caption: Experimental workflow for MIC determination.
Antifungal Activity: Mechanistic Assays
The following protocols are used to investigate the antifungal mechanism of action.
1. Fungal Membrane Permeability Assay (SYTOX Green)
This assay assesses damage to the fungal plasma membrane.
-
Fungal Cell Preparation: Culture the fungal strain and prepare a suspension of spores or hyphae in an appropriate buffer.
-
Treatment: In a 96-well plate, treat the fungal suspension with various concentrations of the macrocarpal. Include a negative control (buffer only) and a positive control (a known membrane-disrupting agent).
-
Staining: Add SYTOX Green to each well to a final concentration of 0.2-0.5 µM.
-
Measurement: Incubate for a short period (e.g., 10-30 minutes) at room temperature, protected from light. Measure the fluorescence intensity using a microplate reader (excitation ~488 nm, emission ~540 nm). An increase in fluorescence indicates membrane permeabilization.[5]
2. Reactive Oxygen Species (ROS) Production Assay
This assay measures the generation of intracellular ROS.
-
Fungal Cell Preparation and Treatment: Prepare and treat the fungal cells with the macrocarpal as described above.
-
Probe Loading: Add a cell-permeable ROS-sensitive fluorescent probe, such as 5-(and-6)-carboxy-2',7'-dihydrodichlorofluorescein diacetate (carboxy-H2DCFDA), to the cell suspension and incubate to allow for probe uptake and de-esterification.
-
Measurement: Measure the fluorescence of the oxidized probe (e.g., excitation ~488 nm, emission ~525 nm) using a fluorescence microplate reader or flow cytometer. An increase in fluorescence corresponds to higher levels of intracellular ROS.[6]
3. DNA Fragmentation (TUNEL) Assay
This assay detects apoptosis-like cell death by identifying DNA fragmentation.
-
Fungal Cell Preparation and Treatment: Culture and treat the fungal cells with the macrocarpal.
-
Fixation and Permeabilization: Harvest the cells, fix them (e.g., with 4% paraformaldehyde), and then permeabilize the cell wall with appropriate enzymes (e.g., lyticase, chitinase).[6]
-
TUNEL Reaction: Perform the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) reaction using a commercial kit. This involves incubating the permeabilized cells with terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs.
-
Visualization: Visualize the cells using a fluorescence microscope. Cells with significant DNA fragmentation will exhibit bright fluorescence.[6]
DPP-4 Inhibition Assay
This fluorometric assay is used to screen for DPP-4 inhibitors.
-
Reagent Preparation: Prepare solutions of recombinant human DPP-4 enzyme, the fluorogenic substrate Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC), and the test macrocarpal in a suitable assay buffer (e.g., Tris-HCl, pH 8.0).
-
Assay Setup: In a 96-well plate, add the DPP-4 enzyme solution to wells containing various concentrations of the macrocarpal or a known inhibitor (positive control). Include an enzyme control (enzyme without inhibitor) and a blank (buffer only).
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add the Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the fluorescence intensity kinetically for 15-30 minutes at 37°C (excitation ~360 nm, emission ~460 nm).
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition for each macrocarpal concentration and calculate the IC50 value by plotting percent inhibition against the logarithm of the concentration.[7][8]
Conclusion and Future Directions
Macrocarpals A, B, and I exhibit a range of promising biological activities. Macrocarpals A and B are effective antibacterial agents and show modest DPP-4 inhibitory activity. This compound demonstrates potent antifungal activity. The detailed mechanistic studies on the related Macrocarpal C provide a strong foundation for understanding the antifungal action of other macrocarpals.
However, this comparative analysis also underscores significant gaps in the current research landscape. There is a pressing need for direct, head-to-head comparative studies of Macrocarpals A, B, and I against a standardized panel of bacterial and fungal pathogens to accurately assess their relative potencies. Furthermore, the DPP-4 inhibitory potential of this compound remains to be investigated. Future research should focus on these areas to fully elucidate the therapeutic potential of these natural compounds and guide the development of new and effective drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. assaygenie.com [assaygenie.com]
A Comparative Analysis of the Antifungal Efficacy of Macrocarpal I and Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance necessitates the exploration of novel therapeutic agents from natural sources. Among these, Macrocarpal I, a phloroglucinol (B13840) derivative, has demonstrated notable antifungal properties. This guide provides a comparative overview of the efficacy of this compound against other prominent natural antifungal compounds, supported by available experimental data. The information is collated from various scientific studies to aid researchers in drug discovery and development.
Quantitative Comparison of Antifungal Activity
The antifungal efficacy of a compound is often quantified by its Minimum Inhibitory Concentration (MIC) or a similar metric like the 50% inhibitory concentration (IC50). The following tables summarize the available data for this compound and other well-characterized natural antifungals against various fungal pathogens. It is important to note that these values are derived from different studies and direct, head-to-head comparisons under identical experimental conditions are limited in the current literature.
Table 1: Antifungal Activity of this compound and Related Compounds
| Compound | Fungal Species | MIC (µg/mL) | IC50 (µg/mL) | Reference |
| This compound | Candida glabrata | - | 0.75 | [1] |
| Macrocarpal C | Trichophyton mentagrophytes | 1.95 | - | [2][3] |
Table 2: Antifungal Activity of Other Natural Compounds
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| Thymol | Candida albicans | 39 | [4] |
| Candida krusei | 39 | [4] | |
| Candida tropicalis | 78 | [4] | |
| Aspergillus spp. | 100 | [5] | |
| Eugenol | Candida albicans | 150 - 620 | [6] |
| Microsporum canis | 39 | [6] | |
| Cladosporium spp. | 350 | [5] | |
| Carvacrol | Aspergillus spp. | 100 | [5] |
| Hinokitiol | Candida albicans | 8.21 | [2] |
| Cinnamaldehyde | Candida albicans | 500 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the cited studies.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a standard measure of antifungal activity.
-
Broth Microdilution Method (as per CLSI guidelines): This is a widely accepted method for determining MIC values.
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar (B569324) medium. A suspension of the fungal spores or yeast cells is prepared in a sterile saline solution and its density is adjusted to a 0.5 McFarland standard.
-
Drug Dilution: The antifungal compound is serially diluted in a multi-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The microtiter plate is incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
Endpoint Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Mechanism of Action Studies (as performed for Macrocarpal C)
Understanding the mechanism by which an antifungal agent exerts its effect is vital for its development as a therapeutic. The following protocols were used to investigate the mode of action of Macrocarpal C.[2][3]
-
Fungal Membrane Permeability Assay:
-
Fungal cells are treated with varying concentrations of the antifungal compound.
-
A fluorescent dye that can only enter cells with compromised membranes (e.g., SYTOX Green) is added.
-
The increase in fluorescence, which is proportional to the number of cells with damaged membranes, is measured using a fluorometer.
-
-
Reactive Oxygen Species (ROS) Production Assay:
-
Fungal cells are incubated with the antifungal agent.
-
A cell-permeable fluorescent probe that becomes fluorescent upon oxidation by ROS (e.g., DCFH-DA) is added.
-
The fluorescence intensity is measured to quantify the intracellular ROS levels.
-
-
DNA Fragmentation Assay (TUNEL Assay):
-
Fungal cells are treated with the antifungal compound.
-
The cells are fixed and permeabilized.
-
A terminal deoxynucleotidyl transferase (TdT) enzyme is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.
-
The fluorescence, indicative of DNA fragmentation (a hallmark of apoptosis), is detected by fluorescence microscopy or flow cytometry.
-
Visualizing Molecular Pathways and Experimental Processes
Graphical representations of signaling pathways and experimental workflows can significantly enhance comprehension. The following diagrams were generated using Graphviz (DOT language).
Workflow for determining the Minimum Inhibitory Concentration (MIC).
Proposed signaling pathway for Macrocarpal C's antifungal action.
Logical flow for assessing the comparative efficacy of antifungals.
References
- 1. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JMI - The Journal of mycology and infection [e-jmi.org]
- 5. Synergistic antifungal effect of naturally-derived antimicrobials with penetration enhancer against Candida albicans biofilm at 5 °C and 22 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Navigating Resistance: A Comparative Guide to Macrocarpal I and its Potential in Overcoming Drug Resistance
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a critical challenge in the treatment of both cancer and infectious diseases. This guide provides a comparative analysis of Macrocarpal I, a natural phloroglucinol (B13840) derivative, and its potential role in addressing this challenge. While direct cross-resistance studies on this compound are currently limited, this document synthesizes available data on its activity, the behavior of related compounds, and the mechanisms of resistance in relevant disease models to offer a comprehensive overview for the research community.
I. This compound in Colorectal Cancer: A Profile of Activity
This compound has demonstrated significant potential as an anti-cancer agent, particularly in the context of colorectal cancer (CRC). A key study has elucidated its multimodal action against CRC cells, providing a foundation for further investigation into its efficacy against resistant phenotypes.
Key Findings on this compound's Anti-CRC Activity:
-
Inhibition of Proliferation and Colony Formation: this compound effectively curtails the growth of colorectal cancer cells.[1]
-
Induction of Apoptosis: The compound promotes programmed cell death in CRC cells.[1]
-
Cytoskeletal Disruption: It has been shown to destroy the cytoskeleton of CRC cells, a crucial component for cell structure and division.[1]
-
Mechanism of Action: The anticancer effects of this compound are attributed to its influence on kinase activity, the cytoskeleton, and DNA repair pathways.[1]
Currently, there is a lack of published data on the activity of this compound against well-characterized drug-resistant colorectal cancer cell lines (e.g., oxaliplatin-resistant or 5-FU-resistant). Such studies are crucial to determine if this compound can overcome common mechanisms of chemotherapy resistance.
II. Comparative Analysis: Macrocarpals and Other Antimicrobials
While data on this compound is focused on cancer, its structural relatives—Macrocarpals A, B, and C—have been investigated for their antimicrobial properties. This provides a basis for hypothesizing the potential spectrum of activity and cross-resistance profile of this compound in infectious disease models.
Table 1: Comparative Antimicrobial Activity of Macrocarpals and Standard Antibiotics
| Compound/Drug | Target Organism(s) | Reported MIC (µg/mL) | Proposed Mechanism of Action | Reference(s) |
| Macrocarpal A | Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus) | <0.2 - 0.4 | Not fully elucidated | [2] |
| Macrocarpal B | Gram-positive bacteria | Not specified | Disruption of bacterial cell membrane; Induction of oxidative stress | [3] |
| Macrocarpal C | Fungi (e.g., Trichophyton mentagrophytes) | Not specified | Increased membrane permeability; ROS production; DNA fragmentation | |
| Eucalyptus Extracts (containing macrocarpals) | Methicillin-resistant Staphylococcus aureus (MRSA) | Varies | Multiple components likely contribute to activity | [4][5][6] |
| Oxacillin | Staphylococcus aureus | Varies (resistance is common) | Inhibition of cell wall synthesis | [5] |
| Fluconazole | Candida species | Varies (resistance is common) | Inhibition of ergosterol (B1671047) synthesis | [7][8][9] |
III. Signaling Pathways in Drug Resistance: Potential Targets for this compound
The development of drug resistance in cancer is often linked to the alteration of key signaling pathways. Phloroglucinol compounds, the chemical class to which this compound belongs, have been shown to modulate pathways known to be involved in chemoresistance, such as the PI3K/Akt/mTOR and Ras/ERK-MAPK pathways.[10][11][12][13][14][15] This suggests a potential mechanism by which this compound could circumvent or reverse resistance.
Signaling Pathway Diagrams
Caption: Proposed interaction of this compound with the PI3K/Akt/mTOR signaling pathway.
Caption: General experimental workflow for a cross-resistance study.
IV. Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of cross-resistance.
A. Development of Drug-Resistant Cancer Cell Lines
Objective: To generate a cancer cell line with acquired resistance to a specific chemotherapeutic agent.
Protocol:
-
Cell Culture: Culture the parental cancer cell line (e.g., HT-29 for colorectal cancer) in its recommended complete growth medium.
-
Initial Drug Exposure: Begin by exposing the cells to the chemotherapeutic agent (e.g., oxaliplatin (B1677828) or 5-fluorouracil) at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the drug concentration in a stepwise manner. Allow the cells to recover and resume normal proliferation at each new concentration before proceeding to the next.
-
Maintenance of Resistant Phenotype: After several months of continuous culture in the presence of a high drug concentration (e.g., 5-10 times the initial IC50), the resulting cell population is considered resistant. Maintain the resistant cell line in a medium containing a maintenance dose of the drug to preserve the resistant phenotype.
-
Verification of Resistance: Regularly perform cytotoxicity assays (e.g., MTT or CellTiter-Glo) to confirm the resistance level by comparing the IC50 of the resistant line to that of the parental line.
B. Cross-Resistance Cytotoxicity Assay (MTT Assay)
Objective: To determine if resistance to one drug confers resistance or sensitivity to this compound.
Protocol:
-
Cell Seeding: Seed both the parental and the drug-resistant cell lines into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and the original resistance-inducing drug. Treat the cells in triplicate with a range of concentrations of each compound. Include untreated cells as a negative control and a solvent control.
-
Incubation: Incubate the plates for a period that allows for several cell doublings (typically 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each drug in both the parental and resistant cell lines. A significant increase in the IC50 for this compound in the resistant line compared to the parental line indicates cross-resistance. A significant decrease suggests collateral sensitivity.
C. Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus or a resistant strain like MRSA) in a suitable broth, adjusted to a 0.5 McFarland turbidity standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound (e.g., Macrocarpal B) in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
V. Future Directions and Conclusion
The available evidence suggests that this compound is a promising anti-cancer agent with a mechanism of action that may be relevant to overcoming drug resistance. However, a significant gap in knowledge exists regarding its cross-resistance profile. Future research should prioritize:
-
Testing this compound on a panel of well-characterized drug-resistant cancer cell lines and microbial strains.
-
Investigating the development of resistance to this compound in vitro and characterizing the underlying mechanisms.
-
Exploring potential synergistic effects of this compound in combination with standard chemotherapeutic agents or antibiotics.
By addressing these research questions, the scientific community can fully elucidate the therapeutic potential of this compound and its role in the critical fight against drug resistance.
References
- 1. The inhibition of colorectal cancer growth by the natural product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Application of Macrocarpal B to preparation of human colon cancer treatment drug (2018) | Zheng Jiarong [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial Properties of Eucalyptus globulus Essential Oil against MRSA: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Macrocyclic Amidinoureas: Potent Non-Azole Antifungals Active against Wild-Type and Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. Frontiers | Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Natural products reverse cancer multidrug resistance [frontiersin.org]
- 13. Crosstalk between PI3K/Akt and Wnt/β-catenin pathways promote colorectal cancer progression regardless of mutational status - PMC [pmc.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. PI3K/Akt/mTOR Signaling Pathway as a Target for Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Macrocarpal C and Other Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative overview of the dipeptidyl peptidase-4 (DPP-4) inhibitory activity of Macrocarpal C, a natural compound isolated from Eucalyptus globulus, against several commercially available DPP-4 inhibitors. Initial literature searches for "Macrocarpal I" as a DPP-4 inhibitor did not yield specific results; however, significant findings are available for Macrocarpal C. It is plausible that the initial query intended to investigate Macrocarpal C. This document focuses on the available experimental data for Macrocarpal C and compares its performance with established DPP-4 inhibitors such as Sitagliptin, Vildagliptin, Saxagliptin, and Linagliptin.
DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus.
Quantitative Data Summary: In Vitro DPP-4 Inhibition
The following table summarizes the in vitro inhibitory potency of Macrocarpal C and other selected DPP-4 inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), where available.
| Inhibitor | IC50 (nM) | Ki (nM) | Source |
| Macrocarpal C | Not explicitly determined; 90% inhibition at 50,000 nM (50 µM) | Not available | [1][2][3] |
| Sitagliptin | ~19 - 26 | ~18 | |
| Vildagliptin | ~62 | ~13 | |
| Saxagliptin | ~26 | ~1.3 | |
| Linagliptin | ~1 | Not available |
Note: The inhibitory activity of Macrocarpal C showed a significant increase in a narrow concentration range, which may be due to the self-aggregation of the compound[1][2].
Experimental Protocols
In Vitro DPP-4 Inhibition Assay
A common method to determine the DPP-4 inhibitory activity of a compound is a fluorometric assay.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin; Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5-8.0)
-
Test compound (e.g., Macrocarpal C) dissolved in a suitable solvent (e.g., DMSO)
-
Known DPP-4 inhibitor as a positive control (e.g., Sitagliptin)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and the positive control in DMSO.
-
Create a series of dilutions of the test compound and positive control in the assay buffer to achieve the desired final concentrations.
-
Dilute the recombinant human DPP-4 enzyme in the assay buffer to the working concentration.
-
Prepare the DPP-4 substrate solution in the assay buffer.
-
-
Assay Reaction:
-
In a 96-well black microplate, add the following to triplicate wells:
-
Blank (no enzyme): Assay buffer and solvent.
-
Negative Control (100% activity): Assay buffer, DPP-4 enzyme solution, and solvent.
-
Test Compound: Assay buffer, DPP-4 enzyme solution, and the test compound dilution.
-
Positive Control: Assay buffer, DPP-4 enzyme solution, and the positive control dilution.
-
-
Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).
-
-
Initiation of Reaction:
-
Add the DPP-4 substrate solution to all wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Continue to monitor the fluorescence at regular intervals for a specified period (e.g., 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Subtract the average slope of the blank wells from all other wells.
-
Determine the percentage of inhibition for the test compound and positive control relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value using a suitable curve-fitting software.
-
Visualizations
Signaling Pathway of DPP-4 Inhibition
Caption: DPP-4 Signaling Pathway and Point of Inhibition.
Experimental Workflow for DPP-4 Inhibition Assay
Caption: Workflow of a Fluorometric DPP-4 Inhibition Assay.
Logical Comparison of Inhibitors
Caption: Logical Relationship in the Comparison of DPP-4 Inhibitors.
References
A Comparative Guide to the Structure-Activity Relationship of Macrocarpal Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of macrocarpal analogs, focusing on their structure-activity relationships (SAR) concerning their antibacterial, antifungal, and dipeptidyl peptidase-4 (DPP-4) inhibitory activities. Macrocarpals, a class of phloroglucinol-diterpene adducts isolated from Eucalyptus species, have garnered significant interest for their therapeutic potential. This document summarizes the available quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate further research and drug development.
Comparative Efficacy of Macrocarpal Analogs
The biological activity of macrocarpal analogs is significantly influenced by subtle structural modifications, particularly within the diterpene moiety. The following tables summarize the quantitative data available for key macrocarpal analogs, highlighting the impact of these structural differences on their bioactivity.
Table 1: Antibacterial Activity of Macrocarpal Analogs
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference(s) |
| Macrocarpal A | Bacillus subtilis PCI219 | < 0.2 | [1] |
| Staphylococcus aureus FDA209P | 0.4 | [1] | |
| Macrocarpal B-G (mixture) | Bacillus subtilis | Not specified | [2] |
| Staphylococcus aureus | Not specified | [2] | |
| Macrocarpal H | Streptococcus mutans | 0.20 | [3] |
| Macrocarpal I | Streptococcus mutans | 6.25 | [3] |
| Macrocarpal J | Streptococcus mutans | 3.13 | [3] |
Table 2: Antifungal Activity of Macrocarpal Analogs
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference(s) |
| Macrocarpal C | Trichophyton mentagrophytes | 1.95 | [3][4] |
Table 3: DPP-4 Inhibitory Activity of Macrocarpal Analogs
| Compound | Concentration (µM) | DPP-4 Inhibition (%) | Estimated IC50 (µM) | Reference(s) |
| Macrocarpal A | 500 | ~30 | >500 | [2][3][5] |
| Macrocarpal B | 500 | ~30 | >500 | [2][3][5] |
| Macrocarpal C | 50 | ~90 | ~35 | [2][3][5] |
Structure-Activity Relationship Insights
The comparative data reveals key structural features that govern the biological activity of macrocarpal analogs:
-
DPP-4 Inhibition: A critical structural determinant for potent DPP-4 inhibition is the presence of an exocyclic double bond in the diterpene moiety, as seen in macrocarpal C.[2][3][5] Macrocarpals A and B, which possess a tertiary hydroxyl group at the corresponding position, exhibit significantly weaker inhibitory activity.[2][3][5] This suggests that the conformational change or altered electronic properties resulting from the double bond are crucial for effective interaction with the DPP-4 enzyme. The potent activity of macrocarpal C is also suggested to be related to its tendency to form aggregates.[5][6]
-
Antifungal Activity: Macrocarpal C has demonstrated notable antifungal activity against Trichophyton mentagrophytes.[3][4] Its proposed mechanism involves the disruption of the fungal cell membrane, leading to increased permeability, the generation of reactive oxygen species (ROS), and ultimately, DNA fragmentation and apoptosis.[4] While comparative data for other analogs is limited, the structural features of macrocarpal C, including the exocyclic double bond, likely contribute to its antifungal potency.
-
Antibacterial Activity: Macrocarpal A shows strong activity against Gram-positive bacteria.[1] The phloroglucinol (B13840) dialdehyde (B1249045) moiety is a common feature among active macrocarpals and is likely a key pharmacophore for their antibacterial effects. Variations in the diterpene tail, as seen in macrocarpals H, I, and J, influence the spectrum and potency of activity against specific strains like Streptococcus mutans.[3]
Experimental Protocols
Detailed methodologies for the key bioassays are provided below to allow for replication and further investigation.
1. Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
-
Preparation of Inoculum: Bacterial strains are cultured on appropriate agar (B569324) plates. Colonies are then used to inoculate a broth medium, which is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). The bacterial suspension is then diluted to the final desired concentration.
-
Assay Procedure:
-
Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
The standardized bacterial inoculum is added to each well.
-
Positive (broth with bacteria) and negative (broth only) controls are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
2. Antifungal Susceptibility Testing (Broth Microdilution Method - CLSI M38-A2 Guideline)
This standardized method is used to determine the MIC of an antifungal agent against filamentous fungi.[4]
-
Preparation of Inoculum: Fungal spores are harvested from a mature culture and suspended in a sterile saline solution containing a surfactant (e.g., Tween 80). The spore suspension is adjusted to a specific concentration using a hemocytometer or spectrophotometer.
-
Assay Procedure:
-
Serial dilutions of the test compounds are prepared in 96-well microtiter plates with RPMI-1640 medium.
-
The standardized fungal spore suspension is added to each well.
-
The plates are incubated at 35°C for 4-7 days.[2]
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
-
3. DPP-4 Inhibition Assay (Fluorometric Method)
This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4.[2]
-
Reagents:
-
DPP-4 enzyme (human recombinant)
-
DPP-4 substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (pH 8.0)
-
Test compounds dissolved in DMSO
-
-
Assay Procedure:
-
The test compound and DPP-4 enzyme are pre-incubated in a 96-well plate at 37°C for a short period.
-
The reaction is initiated by adding the Gly-Pro-AMC substrate.
-
The fluorescence generated by the cleavage of the substrate is measured kinetically over time using a microplate reader (excitation ~360 nm, emission ~460 nm).
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to that of a vehicle control (DMSO).
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways and experimental workflows relevant to the study of macrocarpal analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Antibacterial Efficacy of Macrocarpal I Against Gram-Positive Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant Gram-positive bacteria presents a significant challenge to global health. This guide provides a comparative analysis of the antibacterial activity of Macrocarpal I, a phloroglucinol (B13840) dialdehyde (B1249045) diterpene, against key Gram-positive pathogens. Experimental data, detailed methodologies, and a proposed mechanism of action are presented to facilitate further research and development of this promising natural compound.
Comparative Antibacterial Activity
This compound has demonstrated potent antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The following tables summarize the Minimum Inhibitory Concentration (MIC) of Macrocarpal A, a prominent member of the Macrocarpal family, in comparison to established antibiotics, Vancomycin and Gentamicin.
Table 1: Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus
| Compound | Strain | MIC (µg/mL) | MIC (µM) | Reference(s) |
| Macrocarpal A | FDA209P | - | 0.4 | [1] |
| Vancomycin | Clinical Isolates | ≤2 | ≤1.38 | [2][[“]] |
| Gentamicin | ATCC 29213 | 0.25 - 0.5 | 0.52 - 1.04 | [4][5] |
Table 2: Minimum Inhibitory Concentration (MIC) against Bacillus subtilis
| Compound | Strain | MIC (µg/mL) | MIC (µM) | Reference(s) |
| Macrocarpal A | PCI219 | - | <0.2 | [1] |
| Vancomycin | ATCC 6633 | 4.0 | 2.76 | [6] |
| Gentamicin | 1A757 | 0.125 | 0.26 | [7] |
Experimental Protocols
The determination of the antibacterial activity of this compound is primarily achieved through standardized in vitro susceptibility testing methods. The following are detailed protocols for the Broth Microdilution and Agar (B569324) Dilution methods, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.[8][[“]][10]
1. Preparation of Materials:
- Test compound (this compound) and control antibiotics.
- Sterile 96-well microtiter plates.
- Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL), then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
- Positive control (broth with inoculum, no antimicrobial) and negative control (broth only).
2. Procedure:
- Perform serial two-fold dilutions of the test compounds in CAMHB directly in the microtiter plate.
- Inoculate each well with the standardized bacterial suspension.
- Incubate the plates at 35-37°C for 16-20 hours under ambient air.
- The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium upon which the test organisms are inoculated.[11][12][13]
1. Preparation of Materials:
- Test compound (this compound) and control antibiotics.
- Molten Mueller-Hinton Agar (MHA).
- Sterile petri dishes.
- Bacterial inoculum standardized to 0.5 McFarland turbidity.
2. Procedure:
- Prepare a series of agar plates containing two-fold serial dilutions of the antimicrobial agent.
- Spot-inoculate the surface of each agar plate with the standardized bacterial suspension.
- Incubate the plates at 35-37°C for 16-20 hours.
- The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the bacteria.
Visualizing Experimental and Mechanistic Pathways
To provide a clearer understanding of the experimental workflow and the proposed mechanism of action of this compound, the following diagrams have been generated using Graphviz.
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Caption: Proposed Mechanism of Action of this compound.
Proposed Mechanism of Action
While the precise molecular targets of this compound are still under investigation, current evidence suggests a multi-faceted mechanism of action against Gram-positive bacteria. As a phloroglucinol dialdehyde diterpene, this compound is believed to primarily target the bacterial cell membrane.[2]
The proposed mechanism involves:
-
Disruption of the Cell Membrane: this compound likely interacts with the lipid bilayer of the bacterial cell membrane, leading to a loss of structural integrity.
-
Increased Permeability and Leakage: This disruption results in increased permeability, causing the leakage of essential intracellular components such as ions, metabolites, and nucleic acids.
-
Induction of Oxidative Stress: It is also hypothesized that this compound may induce the production of reactive oxygen species (ROS) within the bacterial cell, leading to oxidative damage of cellular components.
Collectively, these actions lead to the inhibition of bacterial growth and ultimately, cell death. This proposed mechanism, targeting the fundamental structure of the bacterial cell membrane, may contribute to a lower propensity for resistance development compared to antibiotics with more specific molecular targets. Further research is warranted to fully elucidate the specific interactions and signaling pathways involved in the antibacterial activity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. consensus.app [consensus.app]
- 4. Antiviral and antibacterial properties of phloroglucinols: a review on naturally occurring and (semi)synthetic derivatives with potential therapeutic interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. brieflands.com [brieflands.com]
- 7. Mammalian Peptidoglycan Recognition Proteins Kill Bacteria by Activating Two-Component Systems and Modulate Microbiome and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. consensus.app [consensus.app]
- 10. Phloroglucinol and Its Derivatives: Antimicrobial Properties toward Microbial Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation and characterization of macrocarpals B--G antibacterial compounds from Eucalyptus macrocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobials targeted to the replication-specific DNA polymerases of gram-positive bacteria: target potential of dnaE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulating DNA Replication in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Macrocarpals from Diverse Eucalyptus Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of macrocarpals, a class of formylated phloroglucinol (B13840) meroterpenoids sourced from various Eucalyptus species. These compounds have attracted considerable scientific interest due to their significant and varied biological activities, highlighting their potential as therapeutic agents. This document synthesizes the current scientific knowledge on the chemical diversity, biological effects, and experimental evaluation of these promising natural products.
Macrocarpals are intricate molecules characterized by a phloroglucinol core linked to a terpenoid moiety.[1] To date, several macrocarpals, designated alphabetically (A, B, C, etc.), have been isolated and characterized, primarily from Eucalyptus globulus and Eucalyptus macrocarpa.[1] While a comprehensive quantitative analysis across the full range of Eucalyptus species is not yet complete, the known distribution of key macrocarpals is summarized below.
Chemical Distribution and Biological Activities
Macrocarpals exhibit a wide spectrum of biological activities, with their antimicrobial and enzyme inhibitory effects being the most extensively researched.[1] The following tables present available quantitative data, with a focus on macrocarpals A, B, and C, for which comparative studies have been published.
Table 1: Distribution of Selected Macrocarpals in Eucalyptus Species
| Macrocarpal | Eucalyptus Species | Reference(s) |
| Macrocarpal A | E. macrocarpa, E. globulus | [1] |
| Macrocarpal B | E. macrocarpa, E. globulus | [1] |
| Macrocarpal C | E. globulus | [1] |
| Macrocarpals D-G | E. macrocarpa | [1] |
| Macrocarpals H-J | E. globulus | [1] |
Table 2: Comparative Antimicrobial Activity of Macrocarpals
| Compound | Minimum Inhibitory Concentration (MIC) against Streptococcus mutans (µg/mL) |
| Macrocarpal A | >500 |
| Macrocarpal B | >500 |
| Macrocarpal C | ~35 |
Data sourced from published studies.[1]
Table 3: Comparative DPP-4 Inhibitory Activity of Macrocarpals
| Compound | Concentration (µM) | Inhibition (%) | IC₅₀ (µM) | Reference(s) |
| Macrocarpal A | 500 | ~30% | >500 | [1][2] |
| Macrocarpal B | 500 | ~30% | >500 | [1][2] |
| Macrocarpal C | 50 | ~90% | ~35 | [1][2] |
IC₅₀: Half-maximal inhibitory concentration.[1]
Experimental Protocols
This section details the methodologies for the extraction, isolation, and biological evaluation of macrocarpals from Eucalyptus species, based on established and published literature.
Extraction and Isolation of Macrocarpals
A general workflow for isolating macrocarpals involves solvent extraction followed by chromatographic purification. A patented high-yield extraction method serves as the basis for this protocol.[1]
-
Plant Material Preparation: Fresh or dried leaves of the Eucalyptus species are collected and ground into a fine powder.[1]
-
Removal of Essential Oils: The powdered leaf material undergoes a process to remove essential oils, such as steam distillation.[1]
-
Initial Solvent Extraction: The residue from the previous step is extracted with water or a low-concentration aqueous organic solvent (e.g., ≤ 30% ethanol (B145695) in water). The mixture is agitated for a specified period and then filtered to separate the extract from the solid residue.[1]
-
Secondary Solvent Extraction: The remaining plant residue is then extracted with a higher concentration of an organic solvent or an aqueous organic solvent solution (e.g., 50-95% ethanol). This second extraction is aimed at isolating the macrocarpals with higher purity.[1]
-
Purification by Chromatography: The crude extract from the secondary extraction is concentrated under reduced pressure. The concentrated extract is then subjected to a series of chromatographic techniques for the purification of individual macrocarpals.[1]
Antifungal Activity Assay
The antifungal minimum inhibitory concentration (MIC) of macrocarpals can be determined using the standard M38-A2 method described by the Clinical Laboratory Standards Institute (CLSI).[3] The mode of action can be elucidated through various in vitro assays, including:[3]
-
Fungal membrane permeability test: Using SYTOX® Green.
-
Reactive oxygen species (ROS) production test: Using 5-(and-6)-carboxy-2′,7′-dihydrodichlorofluorescein diacetate as a cell-permeable fluorogenic probe.
-
DNA fragmentation test: Based on terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) detection.
Dipeptidyl Peptidase 4 (DPP-4) Inhibition Assay
The DPP-4 inhibitory activity of isolated macrocarpals is measured to assess their potential for type 2 diabetes treatment. While the specific assay conditions for the cited data are not detailed in the provided information, a general protocol involves incubating the enzyme with the inhibitor and a substrate and measuring the product formation.
Signaling Pathway and Workflow Visualizations
The following diagrams illustrate key processes related to the study of macrocarpals.
Conclusion
Macrocarpals from Eucalyptus species represent a promising class of natural products with demonstrated antimicrobial and enzyme-inhibiting properties.[1] This guide consolidates the current knowledge on their comparative analysis, providing a valuable resource for researchers. It is evident that the field would greatly benefit from broader quantitative studies across more Eucalyptus species to fully understand the distribution and therapeutic potential of the diverse range of macrocarpals.[1]
References
statistical analysis of Macrocarpal I bioactivity data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of the bioactivity of Macrocarpal I, a phloroglucinol (B13840) derivative found in Eucalyptus species. It offers a comparative perspective against other relevant compounds, supported by available experimental data. The information is intended to facilitate further research and drug development efforts.
Anti-cancer Bioactivity: A Focus on Colorectal Cancer
This compound has emerged as a promising candidate for colorectal cancer (CRC) therapy. A key study identified this compound through a screening of small molecules targeting proteins associated with CRC growth and metastasis, including PRL-3, CLIC4, THBS2, and BGN. While specific IC50 values for this compound in CRC cell lines are not detailed in the available literature, the study reports that its inhibition rate was the highest among other screened compounds like sildenafil (B151) and neoandrographolide[1].
The proposed mechanism for this compound's anti-cancer effect is multi-faceted, involving the inhibition of kinase activity, disruption of the cellular cytoskeleton, and interference with DNA repair mechanisms[1]. This multi-target approach suggests a potential for robust therapeutic efficacy.
Table 1: Comparative Anti-cancer Activity (Colorectal Cancer)
| Compound | Cell Line(s) | IC50 Value | Reference(s) |
| This compound | Colorectal Cancer (CRC) Cells | Highest inhibition rate (specific IC50 not reported) | [1] |
| Sildenafil | HT-29, SW480, SW620, HCT116, SW1116 | 190 - 271 µM | |
| Neoandrographolide Derivative (2b) | SW-620 | 1.75 µM |
Antimicrobial Bioactivity: A Broad-Spectrum Potential
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Micrococcus luteus | Reference(s) |
| Macrocarpal A | 0.4 | <0.2 | - | |
| Macrocarpal B | 1.56 | - | 6.25 | [2] |
| Macrocarpal C | 3.13 | - | 1.56 | [2] |
| Macrocarpal D | 1.56 | - | 1.56 | [2] |
| Macrocarpal E | 0.78 | - | 3.13 | [2] |
| Macrocarpal F | 1.56 | - | 6.25 | [2] |
| Macrocarpal G | 3.13 | - | 0.78 | [2] |
Experimental Protocols
Determination of IC50 (Half-maximal Inhibitory Concentration) for Anti-cancer Activity
The IC50 value, representing the concentration of a compound that inhibits 50% of a biological process, is a standard measure of a drug's potency. For anti-cancer studies, it is typically determined using a cell viability assay, such as the MTT assay.
Generalized MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the media is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Formazan (B1609692) Solubilization: The cells are incubated for a few hours, during which viable cells metabolize MTT into a purple formazan product. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to an untreated control. The IC50 value is then determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Determination of MIC (Minimum Inhibitory Concentration) for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.
Generalized Broth Microdilution Protocol:
-
Compound Dilution: A serial dilution of the test compound (e.g., a macrocarpal) is prepared in a 96-well microtiter plate containing a suitable microbial growth medium.
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time, and atmosphere) for microbial growth.
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing the Mechanism of Action
Proposed Anti-cancer Signaling Pathway of this compound
The following diagram illustrates the proposed multi-pronged mechanism of action of this compound in colorectal cancer cells, based on the available literature. It highlights the compound's impact on key cellular processes leading to apoptosis and inhibition of proliferation.
Caption: Proposed mechanism of this compound in colorectal cancer.
Experimental Workflow for Bioactivity Screening
This diagram outlines a typical workflow for the initial screening and evaluation of a natural product's bioactivity, from extraction to the determination of key metrics like IC50 and MIC.
Caption: General workflow for natural product bioactivity screening.
References
Peer-Reviewed Validation of Macrocarpals: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro biological activities of macrocarpals, a class of phloroglucinol-diterpenoid compounds, with established therapeutic alternatives. The information presented is collated from peer-reviewed studies and is intended to support further research and drug development efforts.
Executive Summary
Macrocarpals, notably Macrocarpal A, B, and C, have demonstrated significant in vitro activity against a range of bacterial and fungal pathogens, as well as inhibitory effects on the dipeptidyl peptidase-4 (DPP-4) enzyme, a key target in type 2 diabetes management. This guide summarizes the available quantitative data, details the experimental protocols used for their validation, and visualizes the key signaling pathways and workflows.
Data Presentation: Quantitative Comparison of Biological Activities
The following tables provide a structured summary of the available quantitative data for Macrocarpals A, B, and C compared to standard therapeutic agents.
Table 1: Antibacterial Activity
| Compound/Drug | Target Organism | Minimum Inhibitory Concentration (MIC) |
| Macrocarpal A | Bacillus subtilis | < 0.2 µg/mL |
| Staphylococcus aureus | 0.4 µg/mL | |
| Macrocarpal B | Porphyromonas gingivalis | 1 µg/mL |
| Macrocarpal C | Porphyromonas gingivalis | 0.5 µg/mL |
| Metronidazole (B1676534) | Porphyromonas gingivalis | 0.015 - 4 µg/mL[1] |
| Amoxicillin | Porphyromonas gingivalis | MIC range <0.016–0.75 mg/L[2] |
Table 2: Antifungal Activity
| Compound/Drug | Target Organism | Minimum Inhibitory Concentration (MIC) |
| Macrocarpal C | Trichophyton mentagrophytes | 1.95 µg/mL[3] |
| Terbinafine | Trichophyton mentagrophytes | 0.127 (≤0.008–8) mg/L[4] |
| Nystatin | Trichophyton mentagrophytes | 1.25 µg/mL[3] |
Table 3: Antidiabetic Activity (DPP-4 Inhibition)
| Compound/Drug | Target Enzyme | Inhibition Data |
| Macrocarpal A | Dipeptidyl Peptidase-4 (DPP-4) | 30% inhibition at 500 µM[4] |
| Macrocarpal B | Dipeptidyl Peptidase-4 (DPP-4) | 30% inhibition at 500 µM[4] |
| Macrocarpal C | Dipeptidyl Peptidase-4 (DPP-4) | 90% inhibition at 50 µM[4] |
| Sitagliptin | Dipeptidyl Peptidase-4 (DPP-4) | IC50: 8.6 ± 2.5 nM to 19 nM[5][6] |
| Vildagliptin | Dipeptidyl Peptidase-4 (DPP-4) | IC50: 62 nM[5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate these findings.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
-
Bacterial Culture Preparation: The target bacterium (e.g., Porphyromonas gingivalis) is grown in an appropriate broth medium (e.g., Brain Heart Infusion broth supplemented with hemin (B1673052) and menadione (B1676200) for anaerobes) under optimal conditions (e.g., anaerobic chamber at 37°C). The bacterial suspension is then adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in the assay wells.
-
Compound Dilution: A two-fold serial dilution of the test compound (e.g., Macrocarpal B) is prepared in a 96-well microtiter plate using the same broth medium.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the diluted compound. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included. The plate is then incubated under the appropriate conditions for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Antifungal Susceptibility Testing (CLSI M38-A2 Broth Microdilution Method)
This standardized method is used to determine the MIC of an antifungal agent against filamentous fungi.
-
Fungal Culture and Inoculum Preparation: The fungal strain (e.g., Trichophyton mentagrophytes) is cultured on a suitable agar (B569324) medium to promote conidia formation. A standardized conidial suspension is then prepared in RPMI-1640 medium.
-
Compound Dilution: A serial dilution of the test compound (e.g., Macrocarpal C) is prepared in RPMI-1640 medium in a 96-well plate.
-
Inoculation and Incubation: The standardized conidial suspension is added to each well. The plates are incubated at 35°C for 4 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents any discernible fungal growth.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay (Fluorometric Method)
This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4.
-
Reaction Setup: The assay is typically performed in a 96-well plate. The reaction mixture includes recombinant human DPP-4 enzyme, the test compound at various concentrations, and an assay buffer (e.g., Tris-HCl).
-
Pre-incubation: The enzyme and the test compound are pre-incubated together at 37°C for a short period (e.g., 10 minutes) to allow for binding.
-
Reaction Initiation and Measurement: A fluorogenic substrate, such as Gly-Pro-AMC, is added to initiate the reaction. The cleavage of the substrate by DPP-4 releases a fluorescent product (AMC). The increase in fluorescence is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of the enzymatic reaction is calculated from the linear phase of the fluorescence curve. The percentage of inhibition for each concentration of the test compound is determined relative to a control reaction without the inhibitor. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity, is then calculated.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Inhibition of P. gingivalis gingipains by Macrocarpal B.
Caption: Antifungal mechanism of action of Macrocarpal C.
Caption: DPP-4 inhibition pathway by Macrocarpal C.
References
- 1. Occurrence of porphyromonas gingivalis and its antibacterial susceptibility to metronidazole and tetracycline in patients with chronic periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Antimicrobial Susceptibility of Porphyromonas gingivalis: Genetic Repertoire, Global Phenotype, and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Epidemiology and Antifungal Susceptibility of Trichophyton Isolates in Greece: Emergence of Terbinafine-Resistant Trichophyton mentagrophytes Type VIII Locally and Globally - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating Chemical Disposal: A Guide to Safe Practices for Novel Compounds
In the dynamic landscape of drug discovery and development, the proper handling and disposal of novel chemical entities are paramount to ensuring laboratory safety and environmental compliance. While "Macrocarpal I" is not a formally recognized chemical name in standardized databases, this guide provides a comprehensive framework for the disposal of analogous, novel, plant-derived phenolic compounds used in research. The cornerstone of safe disposal is a thorough understanding of the compound's properties, as detailed in its Safety Data Sheet (SDS).
Immediate Safety and Handling Protocol
Before initiating any disposal procedures, it is crucial to consult the compound's Safety Data Sheet (SDS), which is provided by the chemical manufacturer.[1][2] This document contains vital information regarding potential hazards, required personal protective equipment (PPE), and specific handling instructions.[1][2] For a compound like a novel phenolic derivative, this would typically include:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: All handling of the compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[4]
Step-by-Step Disposal Protocol
The disposal of any research chemical must adhere to institutional, local, state, and federal regulations.[5] The following is a generalized, step-by-step protocol for the disposal of a hypothetical novel phenolic compound.
-
Waste Identification and Classification: Treat all waste chemicals—including solids, liquids, and contaminated materials—as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[6] Phenolic compounds are generally classified as hazardous waste.[5][7]
-
Waste Segregation:
-
Container Management:
-
Use a container that is chemically compatible with the phenolic waste, in good condition, and has a secure, leak-proof screw cap.[6][8][9] The original container is often the most suitable choice.[6]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[3][10]
-
Keep the waste container closed at all times, except when adding waste.[9][10]
-
-
Storage:
-
Disposal and Pickup:
-
Never dispose of hazardous chemical waste by pouring it down the drain or allowing it to evaporate in a fume hood.[3][6][9][10]
-
Once the waste container is full, or in accordance with your institution's guidelines, arrange for pickup by your EHS department or a licensed hazardous waste contractor.[5][10]
-
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with the compound, such as pipette tips, gloves, and absorbent materials from a spill cleanup, must be disposed of as hazardous waste in the same dedicated container.[3][5]
-
For containers that held acutely hazardous waste, they must be triple-rinsed with a suitable solvent before being discarded as regular trash.[6]
-
Illustrative Compound Data
For any new compound, the Safety Data Sheet (SDS) is the primary source for quantitative data. The table below provides an example of the type of information that would be critical for assessing disposal procedures for a hypothetical phenolic compound.
| Parameter | Illustrative Value | Significance for Disposal |
| pH | 4.5 (of a 1% aqueous solution) | Determines corrosivity; waste with a pH ≤ 2 or ≥ 12.5 is considered corrosive hazardous waste.[10] |
| Flash Point | > 100 °C | Indicates flammability; a flash point < 140°F (< 60°C) signifies an ignitable hazardous waste.[10] |
| Toxicity | LD50 (Oral, Rat) - 350 mg/kg | High toxicity necessitates handling as hazardous waste and informs PPE requirements. |
| Solubility | Sparingly soluble in water | Low water solubility makes drain disposal inappropriate.[9] |
Note: This data is for illustrative purposes only and does not represent an actual compound named "this compound." Always refer to the specific SDS for the chemical you are using.
Experimental Protocols and Workflows
The primary "experiment" in chemical disposal is the rigorous adherence to safety protocols and waste management regulations. The logical workflow for this process is outlined below.
Caption: Decision workflow for the proper disposal of a novel research chemical.
By adhering to this structured approach, researchers and laboratory professionals can ensure that novel compounds are managed safely and responsibly from initial handling through to final disposal, thereby protecting themselves, their colleagues, and the environment.
References
- 1. Safety Data Sheets & Hazardous Substance Fact Sheet | Institutional Planning and Operations [ipo.rutgers.edu]
- 2. ehs.com [ehs.com]
- 3. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 4. ehs.berkeley.edu [ehs.berkeley.edu]
- 5. benchchem.com [benchchem.com]
- 6. vumc.org [vumc.org]
- 7. researchgate.net [researchgate.net]
- 8. danielshealth.com [danielshealth.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
